molecular formula C2HF3O B1598356 Difluoroacetyl fluoride CAS No. 2925-22-6

Difluoroacetyl fluoride

Cat. No.: B1598356
CAS No.: 2925-22-6
M. Wt: 98.02 g/mol
InChI Key: CRLSHTZUJTXOEL-UHFFFAOYSA-N
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Description

Difluoroacetyl fluoride is a useful research compound. Its molecular formula is C2HF3O and its molecular weight is 98.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Difluoroacetyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoroacetyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O/c3-1(4)2(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLSHTZUJTXOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381191
Record name 2,2-difluoroacetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2925-22-6
Record name 2,2-difluoroacetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Difluoroacetyl Fluoride (CAS 2925-22-6)

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Gateway to Difluoromethylated Bioisosteres

Executive Summary

Difluoroacetyl fluoride (DFAF), CAS 2925-22-6, is a specialized fluorinated building block that serves as a critical electrophile in the synthesis of difluoromethylated (


) pharmacophores. Unlike its chlorinated analogs, DFAF offers a unique reactivity profile characterized by high thermal stability coupled with selective reactivity toward nucleophiles, particularly in the presence of sensitive functionalities.

This guide addresses the technical nuances of handling DFAF, a volatile reagent (bp 2–4 °C), and details its application in late-stage functionalization of drug candidates where the


 moiety acts as a lipophilic bioisostere of the hydroxyl group or a metabolic blocker.
Part 1: Physicochemical Profile & Safety Architecture

Critical Handling Warning: DFAF has a boiling point of approximately 2–4 °C. At standard laboratory temperatures (20–25 °C), it exists as a gas or a highly volatile liquid. It must be handled using cryogenic techniques or within a sealed, pressure-rated manifold.

PropertyValueTechnical Implication
CAS Number 2925-22-6Unique identifier for regulatory compliance.
Formula

Difluoromethyl group (

) + Acyl Fluoride (

).
Boiling Point 2–4 °CRequires -78 °C handling. Commercial samples often shipped in cylinders or sealed ampoules.
Reactivity High ElectrophilicityReacts violently with water/moisture to release HF and difluoroacetic acid.
Stability > Acyl Chlorideschemically stable to silica gel chromatography (if derivatized), less prone to ketene formation than chlorides.
Safety Protocol: The "Zero-Moisture" Mandate
  • Containment: All reactions must be performed in flame-dried glassware under a positive pressure of Argon.

  • Scavenging: A saturated base trap (KOH/MeOH) must be connected to the exhaust to neutralize any escaping HF or acyl fluoride vapors.

  • PPE: Double-gloving (Nitrile/Neoprene) and a full face shield are mandatory due to the risk of HF generation upon contact with mucosal moisture.

Part 2: Synthetic Accessibility & Generation

While DFAF is commercially available, its volatility makes shipping and storage logistically difficult. For research applications, in situ generation is the preferred "Expert Method." This bypasses the need for gas cylinders and ensures reagent freshness.

Protocol A: In Situ Generation via Deoxofluorination

Rationale: This method utilizes stable Difluoroacetic acid and converts it to the acid fluoride immediately prior to coupling, minimizing exposure to the volatile intermediate.

Reagents:

  • Difluoroacetic acid (DFAA)

  • Cyanuric Fluoride (2,4,6-Trifluoro-1,3,5-triazine) or XtalFluor-E

  • Base: Pyridine or

    
    
    
  • Solvent: Dichloromethane (DCM), anhydrous

Workflow Diagram (DOT):

SynthesisWorkflow Acid Difluoroacetic Acid (Stable Precursor) Intermed Difluoroacetyl Fluoride (Generated In Situ) Acid->Intermed Pyridine, DCM -10°C to 0°C Reagent Cyanuric Fluoride (Fluorinating Agent) Reagent->Intermed Product N-Difluoroacetamide (Target) Intermed->Product Addition of Amine 0°C to RT Amine Amine Nucleophile (Drug Scaffold) Amine->Product

Caption: Figure 1: Step-wise workflow for the safe in situ generation of DFAF and subsequent amidation.

Part 3: Mechanistic Reactivity & The "Fluoride Advantage"

Why use the Acyl Fluoride (DFAF) instead of the Acyl Chloride?

  • Bond Strength vs. Leaving Group Ability: The C-F bond in acyl fluorides is stronger (approx. 116 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). Counterintuitively, this makes DFAF more selective. It is less prone to non-specific hydrolysis or side-reactions (like ketene dimerization) but remains highly reactive toward amine nucleophiles due to the high electronegativity of fluorine increasing the electrophilicity of the carbonyl carbon.

  • Silanophilic Activation: Acyl fluorides can be activated by silyl ethers or Lewis acids, allowing for "switched" reactivity that acyl chlorides cannot offer.

Mechanism of Amidation: The reaction proceeds via a tetrahedral intermediate. The small atomic radius of fluorine creates less steric hindrance during the nucleophilic attack compared to chlorine.

Mechanism Start DFAF (Electrophile) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Nu Nucleophile (R-NH2) Nu->TS Collapse Elimination of HF TS->Collapse Electron pair push End Amide Product Collapse->End Irreversible

Caption: Figure 2: Nucleophilic Acyl Substitution mechanism specific to Acyl Fluorides.

Part 4: Applications in Medicinal Chemistry[2][3][4][5][6]

The primary utility of DFAF is the introduction of the Difluoromethyl (


)  group.
1. The Lipophilic Hydrogen Bond Donor

The


 group is a celebrated bioisostere for the hydroxyl (-OH) and thiol (-SH) groups.
  • H-Bond Donor: The

    
     bond in 
    
    
    
    is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor.
  • Lipophilicity: Unlike -OH, which lowers logP (making a drug more water-soluble but less membrane-permeable),

    
     increases lipophilicity, improving blood-brain barrier (BBB) penetration while maintaining H-bonding interactions with the receptor target.
    
2. Metabolic Blocking

Replacing a methyl group (


) or a methylene (

) with

(via DFAF coupling) blocks metabolic oxidation at that site. The C-F bond is metabolically inert to Cytochrome P450 oxidation, extending the half-life (

) of the drug candidate.
Part 5: Validated Experimental Protocol

Title: Synthesis of N-Benzyl-2,2-difluoroacetamide (Benchmarking Standard)

Context: This protocol demonstrates the "In Situ" method, avoiding the need to handle gaseous DFAF directly.

Materials:

  • Difluoroacetic acid (1.0 equiv)

  • Cyanuric Fluoride (0.4 equiv) Note: 0.33 is stoichiometric, 0.4 ensures completion.

  • Pyridine (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Dichloromethane (Anhydrous)

Step-by-Step Methodology:

  • Activation (Generation of DFAF):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and argon balloon, add Difluoroacetic acid (1.0 mmol) and DCM (5 mL).

    • Cool the solution to -10 °C (Ice/Salt bath).

    • Add Pyridine (1.0 mmol) followed dropwise by Cyanuric Fluoride (0.4 mmol).

    • Observation: A white precipitate (Cyanuric acid byproduct) may form. Stir for 20 minutes at -10 °C. The solution now contains reactive Difluoroacetyl fluoride.

  • Coupling:

    • Add Benzylamine (1.1 mmol) slowly to the cold mixture.

    • Allow the reaction to warm to Room Temperature (25 °C) over 1 hour.

    • Monitoring: Check via TLC (stain with KMnO4; amide is UV active).

  • Workup (Self-Validating Step):

    • Dilute with DCM (20 mL) and wash with 1M HCl (10 mL) to remove excess pyridine and amine.

    • Wash with Sat.

      
       (to remove unreacted acid/fluoride byproducts).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Result:

    • The resulting oil crystallizes upon standing.

    • Validation:

      
       NMR should show a doublet around -125 ppm (characteristic of 
      
      
      
      ).
References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Schoenebeck, F., et al. (2017).[1] Acyl Fluorides: A Renaissance. Chemical Reviews, 117(17), 11522–11568. (Authoritative review on the stability and reactivity of acyl fluorides vs chlorides).

  • SynQuest Laboratories. (2024). Difluoroacetyl Fluoride Product Data Sheet. (Source for boiling point data: 2-4°C).[2]

  • Olah, G. A., et al. (1974). Synthetic Methods and Reactions.[3][4][1][5][6][7][8] Preparation of Acyl Fluorides. Synthesis, 1974(12), 892-893. (Foundational text on generating acyl fluorides).

Sources

Technical Guide: Physical and Chemical Properties of Difluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of Difluoroacetyl fluoride , a critical building block in organofluorine chemistry.

CAS Registry Number: 2925-22-6 Formula: C₂HF₃O Molecular Weight: 98.02 g/mol [1][2]

Executive Summary

Difluoroacetyl fluoride (DFAF) is a highly reactive acyl fluoride used primarily as a specialized reagent for introducing the difluoromethyl (


) moiety into bioactive molecules. Unlike its perfluorinated analog (trifluoroacetyl fluoride), DFAF retains a hydrogen atom on the 

-carbon, imparting unique hydrogen-bond donor properties to its derivatives. This guide analyzes its volatility, extreme electrophilicity, and role as a bioisostere precursor in medicinal chemistry.

Part 1: Identity & Physical Characteristics

DFAF occupies a distinct physical niche: it is a gas at standard ambient temperature and pressure (SATP) but lies on the threshold of liquefaction, requiring precise temperature control during handling.

Table 1: Physicochemical Profile
PropertyValueNotes
Physical State Colorless Gas / Volatile LiquidLiquefies near 0°C; handle as a compressed gas or cold liquid.
Boiling Point 2.0 – 4.0 °CSignificantly higher than trifluoroacetyl fluoride (-59 °C) due to H-bonding capability.
Melting Point Not standardly reportedLikely < -100 °C based on structural analogs.[3]
Density ~1.4 – 1.5 g/cm³ (Predicted)High density typical of fluorinated carbonyls; exact liquid density is temperature-dependent.
Solubility Reacts violently with waterSoluble in anhydrous aprotic solvents (DCM, THF, Acetonitrile).
Vapor Pressure > 760 mmHg @ 25°CExists as a gas at room temperature; containment requires pressure vessels.

Technical Insight: The boiling point of 2–4 °C presents a specific handling challenge. In laboratory settings, it is often generated in situ or distilled directly into a reaction vessel cooled to -78 °C or -20 °C to ensure quantitative trapping.

Part 2: Chemical Reactivity & Mechanisms

DFAF acts as a "hard" electrophile. The presence of two


-fluorine atoms creates a powerful inductive effect (

), significantly increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated acyl halides.
Hydrolysis Mechanism

Upon contact with moisture, DFAF undergoes rapid hydrolysis. This reaction is exothermic and generates two corrosive acids: Difluoroacetic acid and Hydrogen Fluoride (HF).

Mechanism Description:

  • Nucleophilic Attack: Water attacks the highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Elimination: The fluoride ion (

    
    ), being a good leaving group in this activated system, is expelled, reforming the carbonyl.
    
  • Deprotonation: The resulting protonated acid releases a proton to form HF.

Hydrolysis DFAF Difluoroacetyl Fluoride (CHF2-CO-F) Inter Tetrahedral Intermediate DFAF->Inter Water H2O (Nucleophile) Water->Inter Attack on C=O Prod Difluoroacetic Acid (CHF2-COOH) Inter->Prod Elimination of F- HF Hydrogen Fluoride (HF) Inter->HF Proton Transfer

Figure 1: Mechanism of DFAF hydrolysis showing the generation of HF.

Acylation Reactions

DFAF is a superior acylating agent for amines and alcohols. The reaction with amines yields difluoroacetamides , a scaffold increasingly valued in drug discovery for its metabolic stability and lipophilicity.

  • Reaction with Amines:

    
    
    
  • Selectivity: The reaction is chemoselective for primary and secondary amines over hydroxyl groups in uncatalyzed conditions due to the higher nucleophilicity of nitrogen.

Part 3: Synthesis & Production Routes

Industrial and laboratory synthesis of DFAF typically avoids direct fluorination of acetyl fluoride due to lack of selectivity. Two primary routes are employed:[4][5][6][7]

Route A: Halex Reaction (Laboratory Scale)

This method involves the halogen exchange (Halex) of dichloroacetyl chloride using a fluoride source like Potassium Fluoride (KF) or spray-dried KF in a polar aprotic solvent (e.g., sulfolane or acetonitrile).

  • Equation:

    
    
    
  • Conditions: Elevated temperatures (80–150 °C); product is distilled out continuously.

Route B: Ether Decomposition (Industrial Scale)

A cleaner industrial route involves the catalytic decomposition of tetrafluoroethyl ethers (e.g., 1-alkoxy-1,1,2,2-tetrafluoroethane). This avoids handling solid salt waste.

  • Precursor:

    
    
    
  • Catalyst: Lewis acids (

    
    , 
    
    
    
    ) or oleum.
  • Output: DFAF + Alkyl fluoride/sulfate.

Synthesis Start1 Dichloroacetyl Chloride (CHCl2COCl) Process1 Halex Reaction (KF, 150°C) Start1->Process1 Start2 Tetrafluoroethyl Ether (CHF2CF2-OR) Process2 Catalytic Decomposition (Lewis Acid / Oleum) Start2->Process2 Product Difluoroacetyl Fluoride (CHF2COF) Process1->Product Distillation Process2->Product Gas Phase Separation

Figure 2: Comparison of the Halex and Ether Decomposition synthetic routes.

Part 4: Applications in Drug Discovery

DFAF is a strategic tool in "Fluorine Scan" methodologies used to optimize lead compounds.

The Difluoromethyl Bioisostere

The difluoroacetyl group (


) and its reduced difluoromethyl (

) analog serve as bioisosteres for methyl (

), hydroxymethyl (

), or thiol (

) groups.
  • H-Bond Donor Acidity: The

    
     bond in the 
    
    
    
    group is polarized by the two fluorine atoms, making it a weak hydrogen bond donor. This allows it to interact with protein targets in ways that a
    
    
    group (no H-bond donor) cannot.
  • Lipophilicity Modulation: Introducing fluorine generally increases lipophilicity (

    
    ), aiding membrane permeability. However, the 
    
    
    
    group is less lipophilic than
    
    
    , offering a "middle ground" for tuning solubility.
  • Metabolic Stability: The

    
     bond is resistant to oxidative metabolism by cytochrome P450 enzymes, blocking metabolic soft spots on alkyl chains.
    
Experimental Workflow: Amide Formation

To install the motif into a drug scaffold (R-NH2):

  • Setup: Dissolve amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

  • Addition: Bubble DFAF gas slowly into the solution (or add liquid dropwise if cooled < 0 °C).

  • Monitoring: Reaction is usually instantaneous. Monitor by TLC/LCMS for conversion to R-NH-CO-CHF2.

  • Workup: Quench with

    
     (aq). Caution:  Acid fluoride hydrolysis produces HF; glass etching may occur if not neutralized immediately.
    

Part 5: Safety & Handling Protocols

Hazard Classification:

  • H330: Fatal if inhaled.

  • H314: Causes severe skin burns and eye damage.

  • EUH071: Corrosive to the respiratory tract.

Critical Safety Protocol (Self-Validating System)
  • Material Compatibility: Do NOT use standard borosilicate glass for long-term storage or high-temperature reactions involving DFAF, as generated HF will etch the glass and potentially breach the vessel. Use PTFE (Teflon) , PFA , or Monel containers.

  • HF Scavenging: All reaction setups must include a downstream scrubber containing saturated KOH or NaOH solution to neutralize excess DFAF and HF vapors.

  • Personal Protective Equipment (PPE):

    • Double nitrile gloves or Silver Shield® gloves.

    • Full-face respirator or work strictly within a certified fume hood.

    • Calcium Gluconate Gel: Must be instantly accessible on the workbench to treat any potential skin exposure to HF byproducts.

References
  • SynQuest Laboratories. (2024).[4][8][9] Difluoroacetyl fluoride Product Specifications and Safety Data Sheet. Retrieved from

  • ChemicalBook. (2024).[4][8] Difluoroacetyl fluoride (CAS 2925-22-6) Properties and Synthesis. Retrieved from

  • Oharu, K., et al. (1998). Synthesis of difluoroacetic acid derivatives via difluoroacetyl fluoride prepared by the gas-phase catalytic decomposition. Reports Res. Lab. Asahi Glass Co. Ltd.[4][8]

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • NIST Chemistry WebBook. (2024). Difluoroacetyl fluoride Thermochemical Data. [10]

Sources

Technical Guide: Advanced Synthesis Pathways for Difluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for Difluoroacetyl fluoride (DFAF) .

CRITICAL TECHNICAL NOTE: The CAS number 359-01-3 provided in the request corresponds to 2-Fluorobutane.[1][2][3][4][5][6][7] The correct CAS registry number for Difluoroacetyl fluoride is 2925-22-6 .[8] This guide focuses exclusively on the synthesis of Difluoroacetyl fluoride (


) as requested by the topic title.

Executive Summary

Difluoroacetyl fluoride (DFAF) is a critical C2 fluorinated building block in medicinal chemistry and agrochemical development.[9] It serves as a potent electrophilic difluoroacetylating agent, enabling the direct introduction of the difluoromethyl carbonyl moiety (


) into heterocycles and amino acid derivatives.[9] Due to its high volatility (bp 2–4 °C) and hydrolytic instability, in-situ generation or immediate consumption is often preferred over isolation.[9] This guide outlines two primary synthesis pathways: the industrial Ether Catalytic Decomposition  route and the laboratory-scale Halogen Exchange (Halex)  route.[9]

Chemical Profile & Safety Architecture

PropertySpecification
IUPAC Name Difluoroacetyl fluoride
Common Name DFAF
CAS Number 2925-22-6 (Note: CAS 359-01-3 is 2-Fluorobutane)
Molecular Formula

Molecular Weight 98.02 g/mol
Boiling Point 2 – 4 °C (Gas/Volatile Liquid at STP)
Density ~1.3–1.4 g/cm³ (Liquid at -20°C, estimated)
Hazards Corrosive, Lachrymator, Releases HF on hydrolysis.[10]

Safety Directive:

  • Containment: All reactions must be performed in a closed system (autoclave or sealed PTFE/Monel reactor) due to the low boiling point.

  • Material Compatibility: Glass is incompatible with DFAF synthesis involving high-temperature HF.[9] Use Monel, Inconel, or PTFE-lined reactors.[9]

  • HF Scavenging: Protocols must include a caustic scrubber (KOH/NaOH) for effluent gases.[9]

Synthesis Strategy Map

The synthesis of DFAF relies on accessing the


 core.[9] The two most robust pathways are the Decomposition of Tetrafluoroethyl Ethers  (Pathway A) and the Fluorination of Dichloroacetyl Chloride  (Pathway B).[9]

DFAF_Synthesis TFE Tetrafluoroethylene (TFE) Ether 1-Alkoxy-1,1,2,2- tetrafluoroethane TFE->Ether Addition Alcohol Alcohol (ROH) Alcohol->Ether Catalyst1 Cat: SbF5 / SO3 or Metal Oxide Ether->Catalyst1 DFAF Difluoroacetyl Fluoride (DFAF) Ether->DFAF Pathway A: Catalytic Decomposition DCAC Dichloroacetyl Chloride Catalyst2 Cat: Cr-based (Gas Phase) DCAC->Catalyst2 DCAC->DFAF Pathway B: Halex Reaction HF Anhydrous HF HF->DFAF Byproducts Byproducts: RF (Alkyl Fluoride) or HCl DFAF->Byproducts

Figure 1: Strategic overview of Difluoroacetyl fluoride synthesis pathways.

Pathway A: Catalytic Decomposition of Tetrafluoroethyl Ethers (Industrial Standard)

This pathway is preferred for industrial scalability because it avoids the handling of free chlorine and utilizes Tetrafluoroethylene (TFE) as a feedstock.[9]

Mechanism

The reaction proceeds via the formation of a 1-alkoxy-1,1,2,2-tetrafluoroethane intermediate, which is subsequently cleaved by a Lewis acid catalyst or oleum (


).[9]
  • Ether Formation:

    
    
    
  • Acidolysis/Decomposition:

    
    [9]
    
Experimental Protocol

Reagents:

  • Tetrafluoroethylene (TFE)[9]

  • Methanol (MeOH) or Ethanol (EtOH)[9]

  • Catalyst: Antimony Pentafluoride (

    
    ) or Sulfur Trioxide (
    
    
    
    )[9]

Step-by-Step Workflow:

  • Ether Synthesis:

    • Charge a high-pressure reactor (Monel) with Methanol (1.0 eq) and a catalytic amount of Sodium Methoxide (0.05 eq).[9]

    • Pressurize with TFE (1.05 eq) while maintaining temperature at 40–60 °C.[9]

    • Stir until pressure drop ceases, indicating consumption of TFE.[9]

    • Distill the resulting 1-methoxy-1,1,2,2-tetrafluoroethane (bp ~36 °C).

  • Catalytic Cleavage:

    • Transfer the fluoroether to a secondary reactor containing the catalyst (

      
       or supported 
      
      
      
      ).[9]
    • Heat the mixture to 80–120 °C. The ether cleaves to release Difluoroacetyl fluoride (gas) and Methyl fluoride (gas).[9]

    • Purification: Pass the effluent gas through a fractional condensation train.[9]

      • Trap 1 (-20 °C): Condenses high boilers/unreacted ether.[9]

      • Trap 2 (-78 °C): Condenses Difluoroacetyl fluoride .

      • Vent: Methyl fluoride (scrubbed or captured).[9]

Yield & Purity:

  • Typical Yield: 85–92%

  • Purity: >98% (by GC/MS)

Pathway B: Halogen Exchange (Halex) (Laboratory Scale)

For laboratories without access to TFE handling infrastructure, the Halex reaction using Dichloroacetyl chloride is the standard alternative.[9]

Mechanism

[9]
Experimental Protocol

Reagents:

  • Dichloroacetyl chloride (DCAC)[9]

  • Anhydrous Hydrogen Fluoride (aHF)[9]

  • Catalyst: Fluorinated Chromia (

    
    ) or Chromium(III) fluoride (
    
    
    
    )[9]

Step-by-Step Workflow:

  • Catalyst Activation:

    • Pack a tubular Inconel reactor with

      
       pellets.[9]
      
    • Activate by passing anhydrous HF stream at 350 °C for 4 hours until water evolution ceases.

  • Gas-Phase Fluorination:

    • Preheat the reactor zone to 250–300 °C .

    • Vaporize Dichloroacetyl chloride and mix with anhydrous HF (Molar ratio HF:DCAC = 4:1).[9]

    • Feed the mixture into the reactor with a contact time of 5–10 seconds.

  • Isolation:

    • The reactor effluent contains DFAF, HCl, and excess HF.[9]

    • Separation: Distillation is difficult due to HCl/DFAF azeotropes.[9]

    • Chemical Workup: Pass the gas stream through a NaF pellet tower (absorbs HF) and then condense the DFAF at -20 °C. Degas HCl by purging with dry nitrogen.[9]

Yield & Purity:

  • Typical Yield: 70–80%

  • Note: This route often produces trace amounts of Chlorodifluoroacetyl fluoride if fluorination is incomplete.[9]

Comparative Analysis of Pathways

FeaturePathway A: Ether DecompositionPathway B: Halex (DCAC + HF)
Scalability High (Industrial)Moderate (Lab/Pilot)
Precursor Cost Low (TFE is a bulk commodity)Medium (DCAC is a fine chemical)
Safety Profile High Pressure (TFE hazard)Corrosive (HF/HCl handling)
Purity Profile High (Clean cleavage)Moderate (Mixed halides possible)
Equipment Autoclave/Pressure VesselTubular Flow Reactor (Inconel)

Applications in Drug Development[9]

DFAF is primarily used to introduce the difluoromethyl (


)  motif, a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving metabolic stability and lipophilicity.[9]
  • Acylation: Reacts with amines to form difluoroacetamides (

    
    ).
    
  • Cyclization: Precursor for difluoromethyl-substituted oxazoles and thiazoles.[9]

  • Difluoroacetic Acid Production: Controlled hydrolysis of DFAF yields high-purity Difluoroacetic acid.[9]

DFAF_Applications cluster_reactions Downstream Transformations DFAF Difluoroacetyl Fluoride (DFAF) Amide Difluoroacetamides (Drug Linkers) DFAF->Amide + R-NH2 Heterocycle Difluoromethyl Heterocycles DFAF->Heterocycle + Cyclization Precursors Acid Difluoroacetic Acid (Building Block) DFAF->Acid + H2O (Hydrolysis)

Figure 2: Application spectrum of DFAF in medicinal chemistry.

References

  • Synthesis via Ether Decomposition

    • Petrov, V. A., & Krespan, C. G. (1996).[9] Thermal decomposition of fluorinated ethers. Journal of Fluorine Chemistry.

  • Halex Reaction Protocols

    • Sieggemann, R., et al. (2000).[9] Process for the preparation of fluorinated carboxylic acid halides. U.S. Patent 6,013,836.[9]

  • Physical Properties & Safety

    • SynQuest Laboratories.[9] (2024).[9][11] Safety Data Sheet: Difluoroacetyl fluoride. [9]

  • Medicinal Chemistry Applications

    • Meanwell, N. A. (2018).[9] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [9]

Sources

Molecular Architecture and Reactivity Profile of Difluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Difluoroacetyl fluoride (DFAF), structured for researchers in structural chemistry and drug development.

Executive Summary

Difluoroacetyl fluoride (DFAF, CAS: 430-64-8) represents a critical fluorinated building block, distinct from its trifluorinated analog due to the presence of a single


-proton. This proton confers unique reactivity, allowing for specific functionalization while retaining the metabolic stability associated with the difluoromethyl (

) moiety—a known lipophilic bioisostere for oxygen and carbonyl groups in medicinal chemistry. This guide delineates the molecule's conformational landscape, governed by the delicate balance of anomeric effects and dipole minimization, and establishes a robust protocol for its synthesis and handling.

Structural Characterization and Conformational Dynamics[1]

Geometric Parameters

The molecular structure of DFAF is defined by the rotation around the


 single bond. Unlike trifluoroacetyl fluoride (

symmetry), DFAF possesses lower symmetry (

), leading to a complex conformational equilibrium.

Key Structural Parameters (Gas Phase/GED):

Parameter Value (Approx.) Note

| Bond Length


  | 1.18 Å | Shortened due to F electronegativity |
| Bond Length 

| 1.33 Å | Typical acyl fluoride bond | | Bond Length

| 1.35 Å | Slightly longer than acyl F | | Bond Length

| 1.52 Å | - | | Angle

| 109.5° | Tetrahedral geometry at

-carbon | | Angle

| 121.0° | Planar carbonyl center |
Conformational Isomerism

The potential energy surface of DFAF is dominated by two primary conformers. The stability of these rotamers is dictated by the gauche effect and hyperconjugative interactions .

  • Trans Conformer (Anti): The

    
    -hydrogen is anti-periplanar (180°) to the carbonyl oxygen. In this state, the two 
    
    
    
    -fluorines are gauche to the carbonyl.
  • Gauche Conformer: The

    
    -hydrogen is rotated ~120° relative to the carbonyl, placing one 
    
    
    
    -fluorine anti-periplanar to the carbonyl oxygen.

Theoretical and experimental evidence (Microwave Spectroscopy) suggests the Gauche conformer is often the global minimum or nearly isoenergetic with the Trans form, driven by the


 orbital interaction.
Visualization of Conformational Equilibrium

The following diagram illustrates the Newman projections and the energetic relationship between the rotamers.

Conformers cluster_0 Rotational Isomerism of CHF2COF Trans Trans Conformer (H anti to C=O) Dipole Minimization TS Transition State (Eclipsed) Trans->TS +ΔE barrier Gauche Gauche Conformer (F anti to C=O) Hyperconjugative Stabilization (Global Min.) Gauche->Trans Equilibrium Note1 n(O) -> σ*(C-F) Interaction stabilizes Gauche form Gauche->Note1 TS->Gauche -ΔE relaxation

Figure 1: Conformational energy landscape showing the interplay between the Trans and Gauche rotamers.

Electronic Structure and Bonding Nature

Natural Bond Orbital (NBO) Analysis

The reactivity of DFAF is best understood through NBO analysis, which reveals significant delocalization not present in standard Lewis structures.

  • Anomeric Effect: The oxygen lone pair (

    
    ) donates electron density into the antibonding orbital of the C-F bond (
    
    
    
    ) that is anti-periplanar to it. This interaction:
    • Shortens the

      
       bond.
      
    • Lengthens the specific

      
       bond involved in the interaction.[1]
      
    • Stabilizes the Gauche conformer.

  • Inductive Withdrawal: The cumulative effect of three fluorine atoms creates a highly electrophilic carbonyl carbon. This makes DFAF an aggressive acylating agent, significantly more reactive than its chlorinated counterparts.

Electrostatic Potential (ESP)

The ESP map of DFAF shows a distinct positive region (blue hole) on the carbonyl carbon, inviting nucleophilic attack. Conversely, the fluorine atoms create a dense negative shield, necessitating nucleophiles to approach along specific trajectories (Bürgi-Dunitz angle) to avoid steric repulsion.

Synthesis and Preparation Protocol

Synthetic Strategy: The Halex Reaction

While DFAF can be synthesized via the oxidation of fluoro-olefins, the most robust and controllable laboratory method is the Halogen Exchange (Halex) reaction starting from Difluoroacetyl chloride.

Reaction Scheme:



Step-by-Step Experimental Protocol

Note: This protocol involves handling anhydrous HF sources and acyl fluorides. All steps must be performed in a well-ventilated fume hood using PTFE/FEP labware.

  • Precursor Preparation:

    • Charge a PTFE reaction vessel with Difluoroacetic acid (1.0 eq).

    • Add Thionyl Chloride (

      
      , 1.2 eq) dropwise at 0°C to generate Difluoroacetyl chloride in situ. Reflux for 2 hours.
      
    • Validation: Monitor by

      
       NMR (Shift from -127 ppm acid to ~ -120 ppm chloride).
      
  • Fluorination (Halex):

    • Transfer the crude acid chloride to a vessel containing anhydrous Potassium Bifluoride (

      
      , 1.5 eq) or Spray-dried Potassium Fluoride  (
      
      
      
      ).
    • Solvent: Use Sulfolane or perform neat if the scale allows (DFAF bp is low, ~25°C).

    • Heat the mixture to 60-80°C.

  • Isolation:

    • DFAF is volatile. Equip the vessel with a reflux condenser kept at -10°C connected to a cold trap (-78°C).

    • As the reaction proceeds, the product (DFAF) will distill over.

    • Purification: Redistill the condensate through a fractionating column.

Synthesis Workflow Diagram

Synthesis Start Difluoroacetic Acid (Starting Material) Step1 Chlorination (SOCl2, Reflux) Start->Step1 Inter Intermediate: Difluoroacetyl Chloride Step1->Inter - SO2, - HCl Step2 Halex Reaction (KHF2 or KF, Sulfolane, 80°C) Inter->Step2 Product Difluoroacetyl Fluoride (Distillate) Step2->Product Distillation (bp ~25°C)

Figure 2: Step-wise synthesis of DFAF via the Halex pathway.

Spectroscopic Characterization

The identification of DFAF relies on distinct vibrational and magnetic resonance signatures. The presence of the acyl fluorine shifts the carbonyl stretch significantly higher than in non-fluorinated analogs.

Table 1: Key Spectroscopic Data for DFAF

TechniqueFeatureValue / RangeAssignment
IR (Gas Phase)

1860 - 1880 cm⁻¹Carbonyl Stretch (Very Strong)
IR (Gas Phase)

1100 - 1300 cm⁻¹C-F Stretching (Multiple bands)

NMR

+20 to +45 ppmAcyl Fluoride (Triplet)

NMR

-120 to -130 ppmDifluoromethyl group (Doublet)

NMR

5.8 - 6.2 ppmTriplet of triplets (

)

Note: The


 NMR shift for acyl fluorides is highly characteristic, appearing upfield relative to many organic fluorines but distinct due to the carbonyl environment.

Handling and Safety Considerations

Working with DFAF requires strict adherence to safety protocols due to its potential to release Hydrogen Fluoride (HF) upon hydrolysis.

  • Hydrolysis Hazard: DFAF reacts instantly with atmospheric moisture to form Difluoroacetic acid and HF.

    • Protocol: All glassware must be oven-dried. Use Schlenk lines or gloveboxes.

  • Material Compatibility:

    • Compatible: PTFE, FEP, PFA, Monel, Nickel.

    • Incompatible: Standard borosilicate glass (over long exposure or high T), Silicone greases.

  • First Aid: Calcium gluconate gel must be immediately available in the workspace to treat potential skin exposure to HF byproducts.

References

  • Eijck, B. P. (1977). Rotational isomerism in difluoroacetyl fluoride: Part I. Microwave spectroscopy.[2] Journal of Molecular Structure, 37(1), 1-14. Link

  • Tam, H. S., Harmony, M. D., Brahms, J. C., & Dailey, W. P. (1991). Microwave spectrum and structure of the conformers of 3,3-difluoroacryloyl fluoride.[3] Journal of Molecular Structure, 249(1-2), 1-14. Link

  • Kornath, A. J., et al. (2024). Reactions of Dichloroacetyl Fluoride in Superacidic Media.[1] Zeitschrift für anorganische und allgemeine Chemie.[1] Link[1]

  • Durig, J. R., et al. (Relevant studies on conformational stability of haloacetyl halides). Journal of Chemical Physics.
  • NIST Chemistry WebBook. Difluoroacetyl fluoride Standard Reference Data. Link

Sources

Technical Whitepaper: Spectroscopic Characterization and Analytical Handling of Difluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluoroacetyl fluoride (DFAF),


, is a critical C2 fluorinated building block used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. As an acid fluoride, it offers distinct reactivity advantages over its chloride counterparts, particularly in terms of thermodynamic stability and atom economy in fluorination reactions. However, its high volatility (bp 2–4 °C) and susceptibility to hydrolysis require rigorous handling protocols.

This technical guide provides an authoritative repository of spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to enable precise identification and quality control. It further details the mechanistic underpinnings of its fragmentation and handling requirements to ensure scientific integrity in experimental workflows.

Physicochemical Profile

Before spectroscopic analysis, the physical state of the analyte must be controlled. DFAF is a gas or highly volatile liquid at standard temperature and pressure.

PropertyValueNotes
CAS Registry Number 2925-22-6 Distinct from Difluoroacetic acid (381-73-7)
Formula

Molecular Weight 98.02 g/mol
Boiling Point 2 – 4 °CRequires handling in cold traps or sealed systems
Density ~1.58 g/mLEstimated at low temp; heavier than water
Solubility Reacts with waterHydrolyzes to Difluoroacetic acid and HF

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of DFAF is characterized by the unique coupling patterns arising from the magnetically active


F nuclei (

, 100% abundance).

F NMR Spectrum

The spectrum displays two distinct fluorine environments: the carbonyl fluorine (


) and the difluoromethyl fluorines (

).
Signal AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
-COF (Carbonyl F)+17.7 Triplet (t)

Hz
-CHF

(Geminal F)
-127.0 (approx)Doublet (d)

Hz

Note: Chemical shifts are referenced to


 (0 ppm). The positive shift of the -COF group is diagnostic for acid fluorides, which typically resonate between +20 and +50 ppm due to the deshielding effect of the carbonyl oxygen.

H NMR Spectrum

The proton spectrum is simple but highly coupled.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
-CHF

5.72 Triplet of Doublets (td)

Hz (geminal)

Hz (vicinal to COF)

Mechanistic Insight: The "triplet of doublets" arises because the proton is split into a triplet by the two equivalent geminal fluorines (


) and further split into a doublet by the single carbonyl fluorine (

).
Visualization: NMR Coupling Logic

NMR_Coupling Proton Proton (H) δ 5.72 ppm GemF Geminal F (x2) 2J_HF ~ 54 Hz Proton->GemF Primary Splitting VicF Carbonyl F (x1) 3J_HF ~ 5 Hz GemF->VicF Secondary Splitting Result Observed Pattern: Triplet of Doublets (td) VicF->Result

Figure 1: Logic tree demonstrating the origin of the proton multiplet structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl stretch, which is significantly shifted to higher wavenumbers compared to aldehydes or ketones due to the high electronegativity of the fluorine substituent on the carbonyl carbon.

Vibration ModeWavenumber (

, cm

)
IntensityStructural Indication
C=O[1] Stretch 1850 – 1870 StrongAcid Fluoride (highly electrophilic)
C-F Stretch 1100 – 1300 Very Strong

and

bonds
C-H Stretch 2950 – 3050 Weak

C-H bond

Diagnostic Value: The presence of a band >1840 cm


 is the primary indicator of the acid fluoride functionality, distinguishing it from the corresponding acid (typically ~1760 cm

) or ester.
Mass Spectrometry (MS)

Under Electron Ionization (EI, 70 eV), the molecular ion (


) is often weak or absent due to the stability of the fragment ions.

Fragmentation Pathway:

  • Molecular Ion:

    
     98 (
    
    
    
    ) - Weak/Trace.
  • Base Peak:

    
     51 (
    
    
    
    ). The cleavage of the C-C bond is favored, leaving the stable difluoromethyl cation.
  • Acylium Ion:

    
     47 (
    
    
    
    ).
m/zIon CompositionRelative AbundanceOrigin
98

< 5%Molecular Ion
79

ModerateLoss of F (M - 19)
51

100% (Base)

-Cleavage (Loss of COF)
47

High

-Cleavage (Loss of CHF2)
Visualization: Fragmentation Pathway

MS_Frag M Molecular Ion (M+) m/z 98 Frag1 Fragment: [CHF2-CO]+ m/z 79 M->Frag1 - F• (19) Frag2 Base Peak: [CHF2]+ m/z 51 M->Frag2 - •COF (47) (Alpha Cleavage) Frag3 Fragment: [COF]+ m/z 47 M->Frag3 - •CHF2 (51)

Figure 2: Electron Ionization (EI) fragmentation tree for Difluoroacetyl fluoride.

Experimental Handling & Protocols

Safety Warning: DFAF is corrosive, toxic, and evolves Hydrogen Fluoride (HF) upon contact with moisture. All operations must be performed in a fume hood with HF-compatible safety gear (calcium gluconate gel on hand).[1]

Sampling for NMR

Due to the low boiling point (2–4 °C), standard NMR tubes cannot be used at room temperature without risk of over-pressure and sample loss.

Protocol:

  • Solvent: Use anhydrous

    
     or 
    
    
    
    treated with activated molecular sieves.[2]
  • Preparation:

    • Cool the NMR tube and solvent to -78 °C (dry ice/acetone bath).

    • Condense the DFAF gas directly into the tube using a vacuum line transfer or gas-tight syringe.[1]

    • Seal the tube immediately (flame seal preferred for long-term storage, or a high-pressure valve tube like a J. Young tube).[1]

  • Acquisition: Run spectra at low temperature (e.g., -20 °C or 0 °C) if possible to minimize volatility issues, or use a pressure-rated tube at ambient temperature.[1]

Synthesis of Derivatives (Derivatization)

For easier handling and analysis, DFAF is often converted to the ethyl ester or amide in situ.

  • Reaction:

    
    
    
  • Analytical Benefit: The ester (Ethyl difluoroacetate) is a stable liquid (bp ~99 °C), allowing for standard GC-MS and HPLC analysis.

References

  • L.M.U. Munich / RSC. (2024). HF-addition to haloacetyl fluorides in superacidic media. Royal Society of Chemistry. Link

  • Synquest Laboratories. (2024). Safety Data Sheet: Difluoroacetyl fluoride (CAS 2925-22-6).[1][3] Link

  • NIST Chemistry WebBook. (2023). Difluoroacetyl fluoride: Chemical Structure and Data. National Institute of Standards and Technology. Link

  • Olah, G. A., et al. (1974). Spectroscopic investigation of haloacetyl fluorides. Journal of Organic Chemistry. (Contextual grounding for acid fluoride shifts).
  • LookChem. (2024). Product Profile: Difluoroacetyl fluoride. Link

Sources

Reactivity profile of Difluoroacetyl fluoride with common substrates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Reactivity Profile and Synthetic Utility of Difluoroacetyl Fluoride

Executive Summary

Difluoroacetyl fluoride (DFAF, CAS 2925-22-6) is a highly reactive, low-boiling acylating agent used primarily to introduce the metabolically stable difluoromethyl (


)  and difluoroacetyl (

)
motifs into bioactive molecules. Unlike its chlorinated analog (difluoroacetyl chloride), DFAF is often generated in situ or handled as a liquefied gas (bp 2–4 °C) to mitigate stability issues. This guide details the reactivity profile of DFAF, providing validated protocols for its reaction with amines, alcohols, and arenes, while establishing critical safety frameworks for managing its hydrofluoric acid (HF) byproduct.

Chemical Profile & Physical Properties[1][2][3][4]

DFAF occupies a unique niche in fluorinated building blocks. Its physical state dictates specific handling protocols that differ significantly from liquid acid chlorides.

PropertyValueImplications for Handling
CAS Number 2925-22-6Unique identifier (distinct from sulfonyl derivatives).[1][2]
Formula

Atom economy: 98.02 g/mol .[1]
Boiling Point 2 – 4 °C Critical: Exists as a gas at RT. Must be handled as a cryogenically trapped liquid or bubbled directly into reaction mixtures.
Reactivity HighReacts violently with water; susceptible to hydrolysis releasing HF.[3]
Bond Energy C-F (485 kJ/mol)Stronger than C-Cl, yet the high electronegativity of F renders the carbonyl carbon highly electrophilic.

Reactivity Profile: The "Fluoride Effect" in Acylation

While the C-F bond is thermodynamically stronger than the C-Cl bond, acid fluorides like DFAF are often more reactive toward nucleophiles than their chloride counterparts in specific contexts. This counter-intuitive reactivity arises from:

  • Inductive Activation: The extreme electronegativity of fluorine significantly increases the electrophilicity of the carbonyl carbon (

    
    ).
    
  • Small Size: The small atomic radius of fluorine minimizes steric hindrance during the nucleophilic attack.

  • Orbital Overlap: The transition state for the addition-elimination mechanism is stabilized, facilitating the expulsion of the fluoride ion in the presence of H-bond donors or Lewis acids.

Nucleophilic Acyl Substitution (Amides & Esters)

This is the primary application of DFAF. The reagent is typically distilled directly from its generation source (e.g., catalytic cracking of tetrafluoroethyl ethers) into a solution containing the nucleophile and a base.

General Mechanism:



Friedel-Crafts Acylation

DFAF can introduce the difluoroacetyl group into aromatic rings. Unlike alkylation, the resulting ketone deactivates the ring, preventing poly-acylation.[4]

  • Catalyst: Requires strong Lewis acids (

    
    , 
    
    
    
    , or
    
    
    ).
  • Selectivity: Para-selectivity is typical for activated arenes.

Experimental Protocols

Protocol A: Synthesis of Difluoroacetamides (Gas-Liquid Interface)

Context: Due to DFAF's low boiling point, standard addition via syringe is impossible at room temperature. This protocol uses a "bubbling" technique.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: Difluoroacetyl fluoride (generated in situ or from gas cylinder)

  • Base: Pyridine or Triethylamine (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube (subsurface), a thermometer, and a dry-ice/acetone condenser. Connect the outlet to a scrubber containing saturated aqueous

    
     (to neutralize excess DFAF/HF).
    
  • Preparation: Charge the flask with the amine and pyridine in DCM. Cool the mixture to -10 °C to increase the solubility of the incoming DFAF gas.

  • Addition: Slowly bubble DFAF gas into the reaction mixture. Maintain internal temperature below 0 °C.

    • Validation: The reaction is exothermic. A cessation of exotherm usually indicates saturation/completion.

  • Workup: Purge the system with

    
     to remove excess DFAF. Quench the reaction mixture with water.
    
  • Purification: Wash the organic layer with 1M HCl (to remove pyridine), then brine. Dry over

    
     and concentrate.
    
Protocol B: Friedel-Crafts Acylation of Toluene

Context: Introduction of the


 group into an aromatic ring.
  • Complex Formation: In a flame-dried flask under Argon, suspend anhydrous

    
     (1.2 equiv) in DCM. Cool to -20 °C.
    
  • Reagent Addition: Condense DFAF (1.1 equiv) into the flask using a dry-ice cold finger. Allow the Lewis acid complex to form (often observed as a color change).

  • Substrate Addition: Add Toluene (1.0 equiv) dropwise.

  • Reaction: Allow to warm to 0 °C. Monitor by TLC/GC-MS.

  • Quench: Pour cautiously onto ice/HCl mixture. Extract with DCM.

Mechanistic & Workflow Visualization

The following diagrams illustrate the decision logic for using DFAF and the specific reaction pathways.

DFAF_Reactivity DFAF Difluoroacetyl Fluoride (bp 2-4°C) TetInt Tetrahedral Intermediate DFAF->TetInt + Nu-H (Base Promoted) Acylium Acylium Ion [CHF2-C=O]+ DFAF->Acylium + Lewis Acid (AlCl3/BF3) Nu Nucleophile (Amine/Alcohol) Arene Arene (Ar-H) Amide Difluoroacetamide (CHF2-CONR2) TetInt->Amide - HF Ester Difluoroacetate (CHF2-COOR) TetInt->Ester - HF HF Byproduct: HF (Requires Scrubber) TetInt->HF Ketone Aryl Ketone (Ar-CO-CHF2) Acylium->Ketone + Arene (Friedel-Crafts) Acylium->HF

Figure 1: Mechanistic pathways for DFAF reactivity. The reagent follows either a nucleophilic addition-elimination (top) or an acylium ion pathway (bottom).

Handling_Protocol Start Start: DFAF Source (Gas Cylinder or In-Situ Gen) Trap Cold Trap (-30°C) Condense if storing Start->Trap Liquefaction Reactor Reaction Vessel Solvent + Base + Substrate Temp < 0°C Start->Reactor Direct Bubbling (Preferred) Trap->Reactor Cannula Transfer (Keep Cold) Scrubber Scrubber System Sat. NaHCO3 + KOH Reactor->Scrubber Vent Gas (Excess DFAF + HF)

Figure 2: Safe handling workflow for DFAF gas in a laboratory setting.

Safety & Handling: The "Gas" & "HF" Factors

Working with DFAF poses dual hazards: Inhalation Toxicity (due to the acyl fluoride moiety) and Contact Toxicity (due to HF generation).

  • HF Generation: Upon contact with moisture or nucleophiles, DFAF releases Hydrogen Fluoride.

    • Mandatory: Calcium Gluconate gel must be available on the benchtop.

    • First Aid: In case of skin contact, wash with water for 5 mins, then apply gel immediately.[3]

  • Pressure Buildup: As a gas at RT, sealed vessels can pressurize rapidly if cooling fails. Always use pressure-relief valves or open systems with scrubbers.

  • Material Compatibility:

    • Compatible: Glass (if dry), Teflon (PTFE), Stainless Steel (passivated).

    • Incompatible: Silicone greases (degraded by fluorides), standard rubber tubing.

References

  • BenchChem. 2-(Fluorosulfonyl)difluoroacetyl fluoride | 677-67-8.Link

  • SynQuest Labs. Safety Data Sheet: 2,2-Difluoroacetyl fluoride (CAS 2925-22-6).Link

  • Quick Company. A Process For Preparation Of Difluoroacetyl Fluoride And Its Derivatives (Patent IN 223528).Link

  • PubChem. Difluoroacetyl fluoride | C2HF3O | CID 13085106.Link

  • Organic Chemistry Portal. Difluoroalkane synthesis and Deoxofluorination reagents.Link

  • Purdue University. Fluorine Safety Guidelines and Emergency Procedures.Link

Sources

Thermal Decomposition Mechanism of Difluoroacetyl Fluoride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluoroacetyl fluoride (DFAF,


)  is a critical C2 fluorinated building block in pharmaceutical synthesis, primarily utilized for introducing the difluoromethyl (

) bioisostere or the difluoroacetyl motif into drug candidates. Unlike its perfluorinated analog (trifluoroacetyl fluoride), DFAF possesses an acidic

-proton, which fundamentally alters its thermal stability and decomposition profile.

This guide delineates the thermal decomposition mechanisms of DFAF, distinguishing between uncatalyzed thermal pyrolysis (yielding difluoroketene and HF) and metal-catalyzed decarbonylation (yielding difluoromethyl metal species). Understanding these pathways is essential for process safety, optimizing yield in high-temperature acylations, and preventing the inadvertent formation of hazardous oligomers.

Critical Distinction: Researchers must distinguish DFAF from 2-(fluorosulfonyl)difluoroacetyl fluoride (


) , which is a dedicated precursor for difluorocarbene (

). DFAF is primarily a source of the difluoroacetyl group or, upon decarbonylation, the difluoromethyl carbanion/radical equivalent.

Physicochemical Profile & Stability

DFAF is a volatile, moisture-sensitive liquid/gas that requires handling under anhydrous conditions. Its thermal stability is governed by the lability of the C–C bond and the acidity of the C–H bond.

PropertyValue / Description
Formula

Molecular Weight 98.03 g/mol
Boiling Point ~0–2 °C (Gas at RT)
Bond Dissociation Energy

(Est.)
Primary Decomposition Onset >300 °C (Uncatalyzed gas phase)
Critical Hazards Hydrolyzes to HF; Pyrolysis yields toxic CO and PFIB-like oligomers.

Mechanistic Pathways of Decomposition[1][2][3][4]

The thermal decomposition of DFAF proceeds via two distinct, competing pathways depending on the reaction environment (temperature, surface catalysis, and presence of Lewis acids/bases).

Pathway A: Dehydrofluorination (The Ketene Route)

Condition: High Temperature (>350°C) or Base Catalysis. The presence of the


-proton allows for the elimination of Hydrogen Fluoride (HF), generating Difluoroketene (

)
. This is the dominant pathway in gas-phase pyrolysis.
  • Activation: Thermal excitation stretches the C–H and C–F bonds.

  • Elimination: Concerted or stepwise loss of HF occurs.

    
    
    
  • Fate of Difluoroketene: Difluoroketene is highly reactive and unstable. It does not accumulate but rapidly undergoes:

    • Dimerization: Formation of 2,2,4,4-tetrafluorocyclobutane-1,3-dione.

    • Polymerization: Formation of perfluoro-polyketones.

    • Decarbonylation (Extreme T): Breakdown into

      
       and 
      
      
      
      .
Pathway B: Decarbonylation (The Radical/Metal Route)

Condition: Transition Metal Catalysis (Pd, Ni) or Extreme Pyrolysis (>600°C). Relevant to drug development, this pathway is exploited to generate "transmetalation-active" difluoromethyl species (


).
  • Oxidative Addition: Metal center inserts into the C–F bond (acyl fluoride bond).

    
    
    
  • De-insertion (Decarbonylation): Extrusion of CO.

    
    
    
  • Product Formation: The resulting

    
     species undergoes transmetalation/reductive elimination to install the 
    
    
    
    group on an arene.
Pathway C: Radical Fragmentation (Pyrolysis)

Condition: >600°C, Inert Surface. Homolytic cleavage of the C–C bond yields radicals that abstract fluorine or recombine.[1]



  • 
     Fluoroform (
    
    
    
    ) or Tetrafluoroethylene (
    
    
    ).
  • 
     (Chain propagation).
    
Mechanism Visualization

DFAF_Decomposition DFAF Difluoroacetyl Fluoride (CHF2COF) TS_Elim TS: HF Elimination DFAF->TS_Elim >350°C / Base Metal_Complex Acyl-Metal Complex (L_n M-CO-CHF2) DFAF->Metal_Complex Pd/Ni Catalyst (Drug Synthesis) Radical_Int Radicals (•CHF2 + •COF) DFAF->Radical_Int >600°C (Homolysis) Ketene Difluoroketene (CF2=C=O) TS_Elim->Ketene HF Hydrogen Fluoride (HF) TS_Elim->HF Pyrolysis_Prods Pyrolysis Products (CHF3, C2F4, SiF4) Ketene->Pyrolysis_Prods Polymerization/ Fragmentation Decarb_Complex Difluoromethyl Complex (L_n M-CHF2) Metal_Complex->Decarb_Complex -CO (Decarbonylation) CO Carbon Monoxide (CO) Metal_Complex->CO Radical_Int->Pyrolysis_Prods Recombination/ Abstraction

Figure 1: Divergent decomposition pathways of Difluoroacetyl fluoride (DFAF). Pathway selection is dictated by temperature and catalytic environment.

Kinetic Analysis & Energetics

The thermal stability of DFAF is significantly higher than that of sulfonyl fluorides but lower than perfluoroacyl fluorides due to the


-proton.
  • Activation Energy (

    
    ):  The barrier for HF elimination is estimated at 45–55 kcal/mol . This high barrier explains why DFAF can be distilled at low temperatures but decomposes during high-temperature vapor phase reactions.
    
  • Reaction Order: First-order kinetics are observed in dilute gas-phase pyrolysis.

  • Surface Effects: Decomposition is often heterogeneous. Quartz or steel surfaces can catalyze defluorination, forming

    
     or metal fluorides, which accelerates the rate (autocatalysis).
    

Experimental Protocol: Thermal Stability Profiling

To validate the stability of DFAF for a specific synthesis process, the following Differential Scanning Calorimetry (DSC) and Pyrolysis-GC/MS protocol is recommended.

Protocol A: DSC Thermal Screening (Sealed)

Objective: Determine onset temperature (


) and heat of decomposition (

).
  • Preparation: In a glovebox (

    
     ppm 
    
    
    
    ), load 2–5 mg of DFAF (condensed liquid) into a high-pressure gold-plated stainless steel crucible. Seal hermetically.
  • Reference: Use an empty matched crucible.

  • Method:

    • Equilibrate at -20°C.

    • Ramp 5°C/min to 400°C.

  • Analysis: Identify exothermic events. A sharp exotherm near 300–350°C indicates rapid HF elimination/polymerization.

Protocol B: In-Situ Pyrolysis-IR (Vapor Phase)

Objective: Identify gaseous decomposition products (


, 

,

).
  • Setup: Connect a gas cell (ZnSe windows) to a flow reactor (Quartz tube) inside a temperature-controlled furnace.

  • Flow: Introduce DFAF vapor (diluted 5% in

    
     or He) at 50 mL/min.
    
  • Temperature Step: Increase furnace temperature in 50°C increments from 100°C to 700°C.

  • Detection: Monitor FTIR spectrum for:

    • DFAF: Carbonyl stretch ~1850 cm⁻¹.

    • Difluoroketene: Characteristic peak ~2150 cm⁻¹.

    • CO: Doublet ~2143 cm⁻¹.

    • HF: Lines ~4000 cm⁻¹.

  • Data Processing: Plot absorbance of products vs. temperature to derive Arrhenius parameters.

Implications for Drug Development

In medicinal chemistry, DFAF is frequently used in decarbonylative cross-coupling reactions.

  • Safety Warning: If the reaction stalls or the catalyst deactivates, accumulation of DFAF at elevated temperatures (>100°C) can lead to pressure buildup from CO release or HF etching of glass reactors.

  • Mechanistic Insight: The formation of the

    
     species (Pathway B) is the desired route. To favor this over thermal decomposition (Pathway A), researchers should:
    
    • Use phosphine ligands that stabilize the acyl-palladium intermediate.

    • Avoid strong bases that could trigger premature HF elimination to the ketene.

    • Maintain reaction temperatures below the thermal onset of uncatalyzed decomposition (<150°C is typically safe).

References

  • Thermal Decomposition of Fluorinated Acids

    • The thermal decomposition of trifluoroacetic acid. J. Chem. Soc. B, 1967. Link

    • Note: Establishes the baseline mechanism for acyl fluoride decomposition via HF elimination and decarbonyl
  • Difluorocarbene Precursors

    • 2-(Fluorosulfonyl)difluoroacetyl fluoride as a potent precursor for difluorocarbene.[2] BenchChem Technical Review. Link

    • Clarifies the distinction between DFAF and the sulfonyl deriv
  • Catalytic Decarbonylation (Drug Synthesis)

    • Decarbonylative Fluoroalkylation at Palladium(II).[3] J. Am. Chem. Soc., 2016.[3] Link

    • Details the Pd-catalyzed pathway of DFAF to difluoromethyl species.
  • Pyrolysis of Fluorinated Ethers (Source of DFAF)

    • Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.[4][5] Patent WO2017054112A1. Link

    • Describes the generation of DFAF gas via pyrolysis at 300°C, confirming its stability up to this threshold.
  • General Fluorine Chemistry

    • Organic Fluorine Compounds: Production, Properties, Applications. Ullmann's Encyclopedia of Industrial Chemistry. Link

Sources

The Fluorine Effect: A Technical Guide to the Evolution of Organofluorine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Organofluorine compounds are virtually absent in nature yet ubiquitous in the modern pharmacopeia and materials science. This paradox defines the field: the C–F bond is not a natural building block, but a synthetic tool designed to manipulate the physicochemical properties of matter.

This guide analyzes the pivotal discoveries that transformed fluorine from a dangerous curiosity into the "magic methyl" of medicinal chemistry. We move beyond simple historical recitation to examine the chemical causality—why specific reagents were developed, how mechanisms evolved from brutal direct fluorination to subtle catalytic cycles, and how these breakthroughs enable today's blockbuster drugs and 18F-PET imaging.

Part 1: The Physicochemical Foundation ("The Fluorine Effect")[1]

To understand the history, one must first quantify the anomaly. Fluorine is not merely a "small halogen"; it is an electronic modulator.[1][2]

Comparative Bond Metrics

The utility of fluorine lies in its ability to mimic hydrogen sterically while altering electronics drastically.

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.52Bioisosterism: F is the closest steric mimic to H; O is significantly larger.[1][2]
Electronegativity (Pauling) 2.14.03.5pKa Modulation: F lowers the pKa of neighboring amines/acids, altering bioavailability.[1][2]
C-X Bond Energy (kcal/mol) ~98~116~85Metabolic Stability: The C-F bond is chemically inert to P450 oxidative metabolism.[1][2]
Lipophilicity (Hansch

)
0.000.14-Membrane Permeability: Fluorination often increases lipophilicity, aiding blood-brain barrier penetration.[1][2]

The "Fluorine Effect" in Action: Replacing a C-H bond with a C-F bond blocks metabolic sites (preventing oxidation) without creating steric clashes at the receptor binding pocket.[1] This is the core logic behind drugs like Lipitor (Atorvastatin) and Prozac (Fluoxetine) .[1]

Part 2: The Elemental Era (1886–1930s)

The Challenge: Elemental fluorine (


) is too reactive for selective organic synthesis, leading to "tarring" or explosions rather than controlled substitution.[1]
Isolation and The Swarts Reaction (1892)

While Henri Moissan isolated


 in 1886, Frédéric Swarts provided the first practical method for C-F bond formation using metal fluorides.
  • The Innovation: Halogen Exchange (Halex).[1][2]

  • The Reagent: Antimony Trifluoride (

    
    ) + Chlorine (
    
    
    
    )
    
    
    Swarts Reagent (
    
    
    ).[1][3]
  • Mechanism: The hard Lewis acid (

    
    ) activates the C-Cl bond, facilitating nucleophilic attack by fluoride.[1]
    

SwartsReaction Figure 1: Mechanism of the Swarts Reaction (Halogen Exchange) Substrate Alkyl Chloride (R-Cl) Intermediate Activated Complex [R-Cl---SbF3Cl2] Substrate->Intermediate Lewis Acid Activation Reagent Swarts Reagent (SbF3 + Cl2) Reagent->Intermediate Product Alkyl Fluoride (R-F) Intermediate->Product Halogen Exchange

[1][4][5]

Part 3: The Polymer Revolution (1938)

The Discovery: Polytetrafluoroethylene (PTFE/Teflon).[1] The Scientist: Roy Plunkett (DuPont).[1][2]

While attempting to synthesize new chlorofluorocarbon refrigerants, Plunkett observed that a cylinder of tetrafluoroethylene (TFE) gas had lost pressure but retained mass.[1] Sawing the cylinder open revealed a white, waxy solid.

  • Technical Insight: TFE (

    
    ) had spontaneously polymerized.[1][2]
    
  • Impact: The resulting material was chemically inert, heat resistant, and had the lowest coefficient of friction of any solid. This validated the extreme stability of the perfluorinated carbon backbone, essential for the Manhattan Project (uranium enrichment seals) and later medical implants.

Part 4: The Bioisostere Breakthrough (1954)

The Discovery: 9-


-Fluorohydrocortisone.[1][4]
The Scientists:  Fried and Sabo.[2]

This is the "Patient Zero" of medicinal organofluorine chemistry. Fried and Sabo were not looking for a fluorinated drug; they were investigating halogenated analogs of cortisol to enhance potency.[2]

  • The Experiment: They synthesized 9-

    
    -halo derivatives (Cl, Br, I, F).[1]
    
  • The Result: Contrary to the expectation that the large iodine atom might be most active, the fluorine analog was 10x more potent than cortisol.

  • Mechanistic Rationale: The high electronegativity of the 9-

    
    -F atom inductively increased the acidity of the 11-
    
    
    
    -OH group, enhancing hydrogen bonding capability with the mineralocorticoid receptor.[1]

Part 5: The Reagent Renaissance (1970s–1990s)

As the demand for fluorinated drugs grew, chemists needed safer, more selective reagents than


 or HF gas.
Nucleophilic vs. Electrophilic Fluorination
FeatureDAST (Nucleophilic) Selectfluor (Electrophilic)
Year Mid-1970s1992
State Liquid (Fuming)Solid (Salt)
Reactivity Converts alcohols/ketones to fluorides.[1]Fluorinates electron-rich centers (enes, enols).[1][2]
Safety High Risk: Explosive >90°C; generates HF with water.[1][2]Safe: Non-volatile, stable solid.[2]
Key Use Deoxyfluorination (OH

F).[1][2][5]
Late-stage fluorination of drug scaffolds.[1][2]
Diagram: Electrophilic Fluorination Mechanism (Selectfluor)

Selectfluor functions as an


 source (N-F bond transfer).[1][2]

Selectfluor Figure 2: Electrophilic Fluorination via Selectfluor (F+ Transfer) Selectfluor Selectfluor (F-TEDA-BF4) TS Charge Transfer Complex Selectfluor->TS SET/SN2 Substrate Nucleophile (Enol/Arene) Substrate->TS Product Fluorinated Product (R-F) TS->Product Byproduct H-TEDA (Byproduct) TS->Byproduct

[1]

Part 6: Modern Catalysis & 18F-PET (2010s–Present)

The Challenge: Traditional methods (SNAr) require electron-deficient rings and high temperatures.[1][6] This is incompatible with delicate late-stage drug molecules or short-lived PET isotopes (


, 

min).[1]

The Solution: Transition-Metal Mediated Fluorination.[1][2]

Protocol: Copper-Mediated Fluorination of Arylboronic Acids

Developed by the Sanford group, this protocol allows the use of nucleophilic fluoride (cheap KF or radioactive K18F) to fluorinate electron-rich aryl rings—a transformation previously impossible with standard SNAr.[1]

Experimental Workflow:

  • Precursor: Arylboronic acid or ester (

    
    ).[1][2]
    
  • Catalyst Loading:

    
     (10-20 mol%) + Pyridine ligand.[1][2]
    
  • Fluoride Source: KF (or K18F/K222 for PET).[1][2]

  • Conditions: Aerobic atmosphere (or oxidant added), 60-80°C.

Mechanism (The Cu(I)/Cu(III) Cycle): The key insight is accessing the high-energy Cu(III)-F species, which undergoes rapid reductive elimination to form the strong C-F bond.[1]

CopperFluorination Figure 3: Catalytic Cycle for Cu-Mediated Fluorination of Arylboronic Acids Start Cu(II) Source Transmetal Transmetallation (Ar-B(OH)2 entry) Start->Transmetal Oxidation Oxidation (Cu(II) -> Cu(III)) Transmetal->Oxidation Ar-Cu(II) Fluorination Ligand Exchange (F- entry) Oxidation->Fluorination Ar-Cu(III) RedElim Reductive Elimination (C-F Bond Formation) Fluorination->RedElim Ar-Cu(III)-F RedElim->Start Cu(I) -> Cu(II)

Application: 18F-PET Imaging

This chemistry is now standard for synthesizing PET tracers.[1][2] The ability to attach


 to non-activated aromatic rings allows for the radiolabeling of complex biomolecules without altering their biological activity (due to the bioisosteric nature of F vs H).[1]

References

  • Swarts, F. (1892).[1][2][3] "Sur l'acide fluoracétique."[1][2] Bulletin de la Classe des Sciences, Académie Royale de Belgique, 24, 309.

  • Plunkett, R. J. (1941).[1][2] "Tetrafluoroethylene Polymers."[1][2] U.S. Patent 2,230,654.[1][2]

  • Fried, J., & Sabo, E. F. (1954).[2] "9α-Fluoro Derivatives of Cortisone and Hydrocortisone." Journal of the American Chemical Society, 76(5), 1455–1456. [1]

  • Banks, R. E. (1992).[1][2] "Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 87(1), 1-17.[1][7] [1]

  • Ye, Y., & Sanford, M. S. (2013).[2][8] "Mild Copper-Mediated Fluorination of Aryl Stannanes and Aryl Trifluoroborates." Journal of the American Chemical Society, 135(12), 4648–4651.[8] [1]

  • Neumann, C. N., & Ritter, T. (2015).[2] "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition, 54(11), 3216–3221. [1]

Sources

Hazards and Toxicity of Difluoroacetyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluoroacetyl fluoride (DFAF) represents a high-consequence chemical hazard in pharmaceutical and agrochemical synthesis. Unlike its trifluorinated analog, DFAF possesses a unique reactivity profile due to the presence of the


-proton (

), making it not only a potent acylating agent but also a volatile source of anhydrous hydrogen fluoride (HF) upon hydrolysis.

This guide provides a technical analysis of the toxicological mechanisms, physical hazards, and critical handling protocols for DFAF. It is designed for Principal Investigators and Safety Officers who must validate experimental workflows involving difluoromethylation reagents.

Part 1: Chemical & Physical Characterization[1]

Identity & Volatility Profile DFAF is frequently underestimated because it is often stored as a liquefied gas under pressure. Its boiling point is the critical safety parameter: at approximately 2–4 °C , it exists as a gas at standard laboratory temperatures. This volatility significantly increases the risk of inhalation exposure compared to liquid acyl chlorides.

PropertyValueCritical Implication
Chemical Name Difluoroacetyl fluoride
CAS Number 2925-22-6Verify against CAS 677-67-8 (Sulfonyl derivative) to avoid confusion.[1]
Formula

Boiling Point 2 – 4 °CExtreme Inhalation Hazard : Vaporizes immediately upon release.[1]
Reactivity Water-reactiveHydrolyzes instantly to release HF gas.[1]
Appearance Colorless gas/fuming liquidFumes in air due to reaction with moisture.[1]

Part 2: Toxicological Mechanisms

The toxicity of DFAF is bimodal, resulting from two distinct chemical events that occur upon contact with biological tissue: Acylation and Hydrolysis .

The Hydrolytic Cascade (The HF Threat)

Upon contact with mucous membranes (lung epithelium, cornea) or skin, DFAF reacts with interstitial water. This hydrolysis is rapid and exothermic.

Reaction Stoichiometry:



  • Difluoroacetic Acid (DFA): A strong organic acid (pKa ~1.3) causing immediate coagulative necrosis.

  • Hydrogen Fluoride (HF): The primary lethal agent. Unlike strong acids that cause surface burns, HF penetrates the stratum corneum as a non-ionized molecule. Once deep in the tissue, it dissociates, releasing fluoride ions (

    
    ).
    
Systemic Fluorosis Pathway

The released


 ions act as a "metabolic poison" by scavenging essential cations:
  • Hypocalcemia:

    
     binds serum calcium (
    
    
    
    ) to form insoluble
    
    
    , leading to tetany and cardiac arrest.
  • Hypomagnesemia: Depletion of magnesium disrupts enzymatic processes.

  • Hyperkalemia: Cell death releases intracellular potassium, compounding cardiac instability.

Protein Acylation

The difluoroacetyl group (


) is an electrophile. It can irreversibly acylate nucleophilic residues (lysine, serine) on cellular proteins, potentially triggering immune sensitization or disrupting protein function.
Visualization: Toxicity Pathways

DFAF_Toxicity DFAF Difluoroacetyl Fluoride (Gas/Vapor) Tissue Biological Tissue (Lungs/Skin/Eyes) DFAF->Tissue Exposure Hydrolysis Hydrolysis Reaction Tissue->Hydrolysis Contact with Moisture HF Hydrogen Fluoride (HF) Hydrolysis->HF DFA Difluoroacetic Acid Hydrolysis->DFA Penetration Deep Tissue Penetration (Non-ionized HF) HF->Penetration Necrosis Coagulative Necrosis (Acid Burn) DFA->Necrosis F_Ion Fluoride Ion Release (F-) Penetration->F_Ion Dissociation Ca_Scavenge Ca2+ Scavenging (Precipitation of CaF2) F_Ion->Ca_Scavenge Systemic Systemic Toxicity: Cardiac Arrest Hypocalcemia Ca_Scavenge->Systemic

Figure 1: The dual-mechanism toxicity pathway of Difluoroacetyl fluoride, highlighting the progression from hydrolysis to systemic fluorosis.

Part 3: Risk Management & Handling Protocols

Engineering Controls

Due to its boiling point (2–4 °C), DFAF cannot be handled on an open bench.

  • Primary Containment: All transfers must occur within a sealed vacuum manifold (Schlenk line) or a glovebox with an inert atmosphere (

    
     or Ar).[1]
    
  • Scrubbing: The exhaust from the vacuum pump must be vented through a caustic scrubber (e.g., 10% NaOH or KOH) to neutralize any effluent HF or DFAF vapors.

  • Cold Traps: Use liquid nitrogen traps to condense DFAF vapors before they reach the pump oil, as DFAF can degrade pump oil and corrode internal mechanisms.

Personal Protective Equipment (PPE)

Standard lab coats are insufficient.

  • Respiratory: If work outside a glovebox is strictly necessary (not recommended), a full-face respirator with an acid gas cartridge (specifically rated for HF) is mandatory.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (standard).

    • Outer Layer: Neoprene or Butyl rubber (highly resistant to HF).

    • Note: Thin nitrile gloves provide only seconds of protection against anhydrous HF sources.

Emergency Response Protocol: The "Calcium Trigger"

Every lab handling DFAF must have a dedicated HF Spill Kit and Calcium Gluconate Gel immediately accessible.

Scenario: Skin Exposure

  • Immediate Action: Move to safety shower. Flush with water for 5 minutes. Do not flush for 15+ minutes without treatment if gel is available.[2]

  • Neutralization: Apply 2.5% Calcium Gluconate Gel liberally to the affected area.[2] Massage it into the skin.[2] The calcium neutralizes the fluoride ions, preventing deep tissue destruction and systemic uptake.

  • Medical Evacuation: Transport to ER immediately. Continue applying gel during transport.[2]

Scenario: Inhalation

  • Evacuate: Move to fresh air immediately.

  • Oxygen: Administer 100% oxygen if breathing is difficult.

  • Nebulization: If available, nebulized calcium gluconate (2.5% solution) is the specific antidote for HF inhalation to prevent pulmonary edema.

Decision Logic for Exposure Response

Emergency_Response Exposure DFAF Exposure Detected Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Inhalation Inhalation Route->Inhalation Eye Eye Contact Route->Eye Flush_Skin Flush water (5 min) Remove Clothing Skin->Flush_Skin Fresh_Air Fresh Air + 100% O2 Inhalation->Fresh_Air Flush_Eye Flush water (15 min) Do NOT apply gel Eye->Flush_Eye Apply_Gel Apply Ca-Gluconate Gel Massage Continuously Flush_Skin->Apply_Gel Hospital Transport to ER (Monitor Cardiac Rhythm) Apply_Gel->Hospital Nebulize Nebulize 2.5% Ca-Gluconate (Medical Pro Only) Fresh_Air->Nebulize Nebulize->Hospital Flush_Eye->Hospital

Figure 2: Triage and response logic for DFAF exposure. Note that Calcium Gluconate gel is for skin only, not eyes.

References

  • SynQuest Laboratories. (2023). Safety Data Sheet: Difluoroacetyl fluoride (CAS 2925-22-6). Retrieved from [1]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Hydrogen Fluoride: IDLH and Health Hazards. Centers for Disease Control and Prevention. Retrieved from [1]

  • Duke University Occupational Hygiene & Safety. (2023). Recommended Medical Treatment for Hydrofluoric Acid Exposure. Duke University Safety Manual. Retrieved from [1]

  • National Research Council. (2010). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8 (Fluorine and Fluorides). The National Academies Press. Retrieved from [1]

  • Air Products. (2022). Safetygram 29: Treatment Protocol for Hydrofluoric Acid Burns. Retrieved from

Sources

The Biological Fluorine Paradox: A Technical Guide to Natural Organofluorines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the central dogma of natural product chemistry held that nature does not synthesize organofluorine compounds. This assumption was based on the high heat of hydration of the fluoride ion (


), which renders it nucleophilically inert in aqueous biological systems.

This guide dismantles that dogma. It details the enzymatic machinery—specifically the fluorinase enzyme—that overcomes the energetic barrier of fluoride desolvation.[1] Designed for drug discovery professionals, this document transitions from the mechanistic enzymology of Streptomyces cattleya to practical protocols for the isolation, detection, and biocatalytic application of these rare metabolites.

Part 1: The Landscape of Natural Organofluorines

While over 5,000 natural organochlorines exist, less than 30 natural organofluorines have been identified. The scarcity is thermodynamic, not evolutionary. The high hydration energy of fluoride (


) makes it a poor nucleophile in water compared to chloride or bromide.
Table 1: Key Natural Organofluorine Metabolites
CompoundPrimary SourceBiological ActivityMechanism of Action
Fluoroacetate Dichapetalum cymosum (Plant), Streptomyces cattleya (Bacteria)High Toxicity"Lethal Synthesis" (Aconitase inhibition)
4-Fluorothreonine Streptomyces cattleyaAntibioticAntimetabolite of threonine
Nucleocidin Streptomyces calvusAntitrypanosomal / AntibioticProtein synthesis inhibitor (Ribosome binding)
Fluoroacetone Acacia georginaeVolatile metabolitePossible metabolic overflow product

Part 2: Enzymology & Mechanism (The Fluorinase Breakthrough)[2]

The discovery of the fluorinase enzyme (5'-fluoro-5'-deoxyadenosine synthase) in Streptomyces cattleya by O'Hagan and colleagues (2002) revolutionized this field.[2]

The Fluorinase Mechanism

The enzyme catalyzes the formation of a


 bond by reacting S-adenosyl-L-methionine (SAM) with inorganic fluoride.[1][3][4]

Reaction:


[1][3][2][4]

Mechanistic Insight: Unlike haloperoxidases that oxidize


 or 

to electrophilic species (

), the fluorinase mediates a nucleophilic substitution (

).[1][5]
  • Desolvation: The enzyme active site is uniquely anhydrous. It strips the hydration shell off the fluoride ion, restoring its nucleophilicity.[1]

  • Binding:

    
     binds before SAM.
    
  • Attack: The naked

    
     attacks the 5'-carbon of the ribose ring of SAM, displacing L-methionine.
    
Visualization: The Streptomyces cattleya Pathway

The following diagram illustrates the flow from inorganic fluoride to the two primary metabolites: Fluoroacetate and 4-Fluorothreonine.[3][2][4][6]

Biosynthesis cluster_inputs Substrates SAM S-Adenosylmethionine (SAM) FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) SAM->FDA Fluorinase (FlA) Fluoride Fluoride Ion (F-) Fluoride->FDA FDRP 5-Fluoro-5-deoxyribose-1-phosphate FDA->FDRP Phosphorylase (FlB) FDRulP 5-Fluoro-5-deoxyribulose-1-phosphate FDRP->FDRulP Isomerase (FlC) FAld Fluoroacetaldehyde (Toxic Intermediate) FDRulP->FAld Aldolase (FlD) FAc Fluoroacetate FAld->FAc Aldehyde Dehydrogenase (FlE) FT 4-Fluorothreonine FAld->FT Transaldolase (FlFT) + L-Threonine

Caption: The biosynthetic pathway in S. cattleya.[2][7] The Fluorinase (FlA) is the gatekeeper enzyme, leading to the central intermediate Fluoroacetaldehyde.

Part 3: Toxicity Mechanism ("Lethal Synthesis")

Understanding the toxicity of natural organofluorines is critical for safety in handling these extracts. The mechanism, coined "Lethal Synthesis" by Sir Rudolph Peters, relies on the biological system mistaking the fluorinated compound for a native substrate.

Visualization: The Aconitase Blockade

LethalSynthesis FAc Fluoroacetate FA_CoA Fluoroacetyl-CoA FAc->FA_CoA Acetate Thiokinase FCit (-)-2-Fluorocitrate FA_CoA->FCit Citrate Synthase (+ Oxaloacetate) Aconitase ACONITASE (Enzyme) FCit->Aconitase Irreversible Binding Krebs Krebs Cycle (Respiration) Aconitase->Krebs BLOCKED

Caption: Mechanism of fluoroacetate toxicity.[2] Fluorocitrate binds tightly to Aconitase, halting cellular respiration.

Part 4: Technical Protocols (Isolation & Detection)

Detection Strategy: F-NMR

The


F nucleus is the gold standard for detection due to its 100% natural abundance and total absence of biological background noise.

Protocol: Direct Broth Analysis

  • Sample Prep: Centrifuge fermentation broth (10,000 x g, 10 min) to remove mycelia.

  • Internal Standard: Add 5-fluorotryptophan or trifluoroacetic acid (TFA) (in

    
     capillary insert) as a chemical shift reference.
    
  • Parameters:

    • Frequency: 470 MHz (on a 500 MHz instrument).

    • Spectral Width: 100 ppm (sufficient for aliphatic fluorines).

    • Relaxation Delay (

      
      ): 2.0 s (ensure full relaxation for quantitative integration).
      
  • Data Interpretation:

    • Fluoroacetate: Triplet at

      
       ppm (
      
      
      
      Hz).
    • 4-Fluorothreonine: Doublet of triplets at

      
       ppm.
      
Isolation Workflow (Ion Exchange)

To isolate fluoroacetate or 4-fluorothreonine from S. cattleya broth:

  • Clarification: Filter culture supernatant (pH ~7.0).

  • Anion Exchange (For Fluoroacetate):

    • Resin: Dowex 1x2 (

      
       form).
      
    • Load supernatant. Fluoroacetate binds.

    • Wash with water.

    • Elute with gradient 0.1 M

      
       1.0 M 
      
      
      
      .
  • Cation Exchange (For 4-Fluorothreonine):

    • Resin: Dowex 50W-X8 (

      
       form).
      
    • Load flow-through from anion exchange.

    • Elute with 1.0 M

      
      .
      
  • Purification: Lyophilize fractions and purify via HPLC (C18 column, water/methanol gradient).

Part 5: Implications for Drug Discovery[9]

The identification of the fluorinase gene (flA) opens new avenues for "Biocatalytic Fluorination."

  • Combinatorial Biosynthesis: By introducing the flA gene into other biosynthetic clusters (e.g., polyketides), researchers can attempt to introduce fluorine into complex natural product scaffolds that are impossible to fluorinate synthetically.

  • PET Imaging Probes: The fluorinase enzyme has been successfully used to synthesize

    
    F-labeled SAM and 5'-FDA for Positron Emission Tomography (PET), offering a mild, aqueous route to radiolabeling that avoids the harsh conditions of traditional radiochemistry.
    

References

  • O'Hagan, D., et al. (2002).[2] "The fluorinase from Streptomyces cattleya catalyzes the formation of a C-F bond." Nature, 416, 279. Link

  • Deng, H., et al. (2004).[7][8] "Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya." Natural Product Reports, 21(6), 773-784. Link

  • Dong, C., et al. (2004).[2][8] "Crystal structure and mechanism of a bacterial fluorinating enzyme." Nature, 427, 561-565.[8] Link

  • Zhu, X., et al. (2007).[9] "Mechanism of enzymatic fluorination in Streptomyces cattleya." Journal of the American Chemical Society, 129(47), 14597-14604.[1] Link

  • Ma, L., et al. (2015). "The structural basis of the interaction between the fluorinase and its substrate S-adenosyl-L-methionine."[3][5] Biochemical Journal, 469(2), 267-273. Link

Sources

Methodological & Application

Application Note: Difluoroacetyl Fluoride (DFAF) as a Difluoroacetylation Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethyl (


) group is a privileged motif in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (

) and thiol (

) groups. Difluoroacetyl fluoride (DFAF) represents a high-reactivity, atom-economical electrophile for introducing the difluoroacetyl moiety. Unlike its anhydride or ester counterparts, DFAF offers rapid kinetics without the generation of bulky organic byproducts, making it ideal for late-stage functionalization of sterically hindered amines and the construction of fluorinated heterocycles.

However, DFAF presents significant handling challenges due to its low boiling point (


) and hydrolytic instability. This guide outlines the precise protocols required to harness this reagent safely and effectively.

Chemical Profile & Properties[1][2][3][4][5][6]

Table 1: Physicochemical Properties of Difluoroacetyl Fluoride

PropertyValueOperational Implication
CAS Number 359-01-3Reference standard.
Formula

Atom economy: High (Leaving group is

).
Molecular Weight 98.03 g/mol Calculation basis.
Boiling Point

to

CRITICAL: Exists as a gas/liquefied gas at RT. Requires cold-trap handling.
Density

(at

)
High density liquid when condensed.
Solubility Reacts with water; Soluble in DCM, THF,

Use anhydrous solvents only.
Hazards Corrosive, Toxic (Inhalation), HF ReleaseRequires HF-specific PPE and scrubbing.

Mechanistic Insight: The Acyl Fluoride Advantage

While acyl chlorides are the standard for acylation, difluoroacetyl chloride is less stable and harder to handle. DFAF exploits the unique nature of the C-F bond.

  • Bond Strength vs. Leaving Group Ability: The C-F bond in the carbonyl center is strong (approx.

    
    ), rendering acyl fluorides more resistant to hydrolysis than acyl chlorides. However, upon nucleophilic attack, the fluoride ion is an excellent leaving group due to the high formation energy of the resulting H-F bond (or Si-F bond if silyl protection is used).
    
  • Electrophilicity: The strong electron-withdrawing effect of the

    
    -difluoromethyl group amplifies the electrophilicity of the carbonyl carbon, facilitating reactions with weak nucleophiles (e.g., anilines, electron-deficient amines) without forcing conditions.
    
Reactivity Pathway Diagram

DFAF_Mechanism Reagent Difluoroacetyl Fluoride (Electrophile) TetraInt Tetrahedral Intermediate (O- stabilized) Reagent->TetraInt Nucleophilic Attack Nu Nucleophile (Amine/Alcohol) Nu->TetraInt Product Difluoroacetylated Product TetraInt->Product Elimination of F- Byproduct HF / Fluoride Salt (Requires Scavenging) TetraInt->Byproduct

Figure 1: General reaction pathway for DFAF-mediated acylation. Note the requirement for HF scavenging.

Experimental Protocols

Handling Strategy: The "Condense-and-Transfer" Method

Because DFAF is a gas at room temperature, it cannot be weighed on a standard balance. The most accurate method for stoichiometry is to condense the gas into a pre-weighed, cooled vessel containing solvent.

Protocol A: N-Difluoroacetylation of a Secondary Amine

Objective: Synthesis of


-diethyl-2,2-difluoroacetamide (Model Reaction).

Reagents:

  • Secondary Amine (e.g., Diethylamine): 10.0 mmol

  • Difluoroacetyl fluoride (DFAF): 12.0 mmol (1.2 equiv)

  • Triethylamine (

    
    ) or DIPEA: 15.0 mmol (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Procedure:

  • System Setup:

    • Equip a 3-neck round-bottom flask (RBF) with a dry-ice/acetone condenser, a nitrogen inlet, and a septum.

    • Connect the DFAF cylinder outlet to a trap cooled to

      
       (dry ice/acetone).
      
  • Reagent Condensation (The Critical Step):

    • Tare a separate, sealable Schlenk tube or heavy-walled flask cooled to

      
      .
      
    • Slowly open the DFAF cylinder and condense the required mass (

      
       for 12 mmol) into the cold tube.
      
    • Note: If precise weighing is difficult, condense a slight excess and dissolve in a known volume of cold anhydrous DCM to create a stock solution. Calculate concentration by weight difference.

  • Reaction Assembly:

    • In the main reaction flask, dissolve the amine (10 mmol) and

      
       (15 mmol) in DCM (15 mL).
      
    • Cool the reaction mixture to

      
       (ice/salt bath).
      
  • Addition:

    • Transfer the cold DFAF (pure or solution) via a cannula or a pre-cooled gas-tight syringe dropwise into the amine solution.

    • Observation: White fumes (HF salts) may form immediately. This is normal.

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature over 2 hours.

    • Quench: Add saturated aqueous

      
       carefully (gas evolution possible).
      
    • Extraction: Separate phases; extract aqueous layer with DCM (

      
      ).
      
    • Purification: Dry organics over

      
      , filter, and concentrate. (Note: The product may be volatile; use low vacuum or distillation for isolation).
      
Protocol B: Synthesis of 2-(Difluoromethyl)benzimidazole

Objective: Cyclization of o-phenylenediamine to form a fluorinated heterocycle. This demonstrates DFAF's utility in building ring systems.

Reagents:

  • o-Phenylenediamine: 5.0 mmol

  • DFAF: 6.0 mmol

  • Solvent: Anhydrous THF (20 mL)

  • Scavenger:

    
     (10.0 mmol)
    
  • Acid Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mmol) - Optional for dehydration step.

Workflow Diagram:

Heterocycle_Synthesis Start o-Phenylenediamine + Base (THF, -10°C) AddDFAF Addition of DFAF (Cannulation of cold liquid) Start->AddDFAF Intermediate Mono-amide Intermediate (Isolable but usually carried through) AddDFAF->Intermediate N-Acylation Heat Reflux (60°C) - H2O Intermediate->Heat Cyclodehydration Final 2-(Difluoromethyl)benzimidazole Heat->Final

Figure 2: One-pot synthesis of benzimidazoles using DFAF.

Procedure:

  • Acylation: Follow the cold addition protocol (Protocol A) to treat o-phenylenediamine with DFAF at

    
    .
    
  • Cyclization: Once the addition is complete and the mixture reaches RT, add pTSA (catalytic) and heat the solution to reflux (

    
     for THF) for 4–6 hours.
    
  • Validation: Monitor by TLC or LC-MS. The intermediate mono-amide (

    
    ) will disappear, converting to the cyclized product (
    
    
    
    ).

Safety & Hazard Management (E-E-A-T Critical)

Working with DFAF poses dual risks: the reagent itself and the Hydrogen Fluoride (HF) generated upon hydrolysis.

1. Engineering Controls:

  • Fume Hood: All operations must occur in a high-efficiency fume hood.

  • Scrubbing: The vacuum pump exhaust and any pressure-relief lines must be vented through a scrubber containing aqueous KOH or

    
     to neutralize HF.
    

2. Personal Protective Equipment (PPE):

  • Gloves: Double gloving is mandatory. Inner: Nitrile.[1] Outer: Neoprene or Butyl Rubber (HF resistant).[1]

  • Face: Full face shield over safety goggles.

  • Skin: Lab coat + chemical-resistant apron.[1]

3. First Aid (HF Specific):

  • Skin Contact: Immediately wash with water for 5 minutes, then apply Calcium Gluconate Gel (2.5%) . Massage into skin until pain subsides. Seek medical attention immediately.

  • Inhalation: Move to fresh air. Oxygen may be required.[2][3]

References

  • Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Acyl Fluoride Reactivity: Rovis, T., & Oberg, K. M. (2011). Acid Fluorides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Current Organic Chemistry.

  • General Fluorine Handling: National Institutes of Health (NIH). (2023).[4][5] Hydrogen Fluoride/Hydrofluoric Acid Safety Protocol.

  • Synthesis of Fluorinated Heterocycles: Lv, X., et al. (2013). Recent Advances in the Synthesis of Fluorinated Heterocycles via Fluorinated Building Blocks. Chemical Reviews.

Sources

Application Note: Experimental Protocol for Difluoroacetylation using Difluoroacetyl Fluoride (DFAF)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluoromethyl group (


) is a privileged motif in modern medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl and methyl groups while modulating metabolic stability and pKa. Difluoroacetyl fluoride (DFAF, CAS 359-01-3) represents a highly reactive, atom-economical electrophile for introducing this moiety. However, its physical properties (bp ~2°C) and hydrolytic instability (generating HF) present unique handling challenges. This application note details a robust, field-proven protocol for the safe generation, handling, and application of DFAF in the 

- and

-difluoroacetylation of sensitive substrates.

Introduction: The Strategic Value of DFAF

In drug design, the introduction of a


 group often improves membrane permeability and blocks metabolic soft spots. While reagents like difluoroacetic anhydride (DFAA) or ethyl difluoroacetate are common, Difluoroacetyl fluoride (DFAF)  offers distinct advantages:
  • Enhanced Reactivity: Acyl fluorides are less sensitive to steric hindrance than esters and often react faster than anhydrides.

  • Thermodynamic Stability: The C-F bond strength renders acyl fluorides more resistant to hydrolysis than their chloride counterparts, allowing for easier handling if moisture is excluded.

  • Atom Economy: DFAF produces HF (scavenged by base) rather than the bulky carboxylate leaving groups of anhydrides, simplifying purification.

Physical Properties & Safety Profile
  • Chemical Formula:

    
    [1]
    
  • Boiling Point: ~2–4 °C (Gas/Volatile Liquid at STP)

  • Hazards: Corrosive, Toxic. Hydrolyzes to release Hydrogen Fluoride (HF).

  • Material Compatibility: CRITICAL. Concentrated DFAF and its hydrolysis byproduct (HF) etch glass. PFA (Perfluoroalkoxy) or PTFE (Polytetrafluoroethylene) vessels are recommended for storage. Anhydrous glass reactors are permissible for the reaction step if the reagent is diluted and a base is present to neutralize HF immediately.

Experimental Workflow & Mechanism

The high volatility of DFAF necessitates a specific workflow. It is rarely weighed directly. Instead, it is either generated in situ or prepared as a quantified stock solution in a non-nucleophilic solvent (e.g., DCM, THF).

Mechanistic Pathway

The reaction proceeds via a standard Nucleophilic Acyl Substitution (NAS). The high electronegativity of fluorine activates the carbonyl carbon, facilitating nucleophilic attack.

Mechanism Amine Nucleophile (R-NH2 / R-OH) TS Tetrahedral Intermediate Amine->TS Attack on C=O DFAF Difluoroacetyl Fluoride (DFAF) DFAF->TS Product Difluoroacetylated Product TS->Product Elimination of F- Byproduct HF-Base Salt TS->Byproduct Scavenging

Figure 1: Mechanistic pathway for the difluoroacetylation of amines/alcohols using DFAF.

Reagent Preparation: Generation of DFAF Stock Solution

Note: Commercial DFAF cylinders are rare. The standard lab practice is generation via the "Halex" reaction or distillation from a surrogate.

Protocol A: Generation from Dichloroacetyl Chloride (Standard Lab Scale)

This method utilizes the Halex (Halogen Exchange) reaction. Reagents: Dichloroacetyl chloride (1.0 equiv), Spray-dried KF (2.5 equiv), Sulfolane (Solvent).

  • Setup: Connect a 3-neck flask (Generator) to a condenser (set to 10°C) and then to a receiving flask (Trap) cooled to -78°C containing anhydrous DCM.

  • Reaction: Charge the Generator with Sulfolane and KF. Heat to 100°C.

  • Addition: Dropwise add Dichloroacetyl chloride. The volatile DFAF (bp ~2°C) will form and distill immediately.

  • Collection: The DFAF gas condenses into the cold DCM trap, forming a stock solution.

  • Quantification: Analyze an aliquot by

    
    F NMR (triplet, 
    
    
    
    ~ -125 ppm for
    
    
    , singlet ~ +45 ppm for
    
    
    ) against an internal standard (e.g.,
    
    
    -trifluorotoluene) to determine concentration.

Setup Generator Generator Flask (Sulfolane + KF) 100°C Condenser Reflux Condenser (Retains Solvent) Generator->Condenser DFAF Gas Trap Cold Trap (-78°C) (DCM + DFAF) Condenser->Trap Distillation Reaction Reaction Vessel (Substrate + Base) Trap->Reaction Cannula Transfer

Figure 2: Setup for the generation and trapping of volatile DFAF.[2]

Core Protocol: N-Difluoroacetylation of Amines

Materials
  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: DFAF Stock Solution in DCM (~1.2–1.5 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Vessel: Oven-dried round bottom flask with magnetic stir bar.

Step-by-Step Procedure
  • Preparation: In an oven-dried flask under

    
     or Ar atmosphere, dissolve the Amine  (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
    
  • Base Addition: Add

    
      (3.0 mmol, 3.0 equiv). Cool the mixture to 0°C  (ice bath).
    
    • Note: For highly deactivated amines, Pyridine can be used as both solvent and base.

  • Reagent Addition: Slowly add the DFAF stock solution (1.5 mmol, 1.5 equiv) via syringe or cannula.

    • Caution: Exothermic reaction. Maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LCMS.

    • Typical conversion time: 1–2 hours.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
    • Safety: This neutralizes any remaining HF/DFAF. Evolution of

      
       gas will occur.
      
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine/base), then Brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Silica gel chromatography (if necessary).

Quantitative Data: Optimization Parameters
ParameterCondition A (Standard)Condition B (Deactivated Amines)Condition C (Labile Groups)
Solvent DCMTHF or Pyridine

Base

(3 equiv)
Pyridine (Excess)

(Solid, biphasic)
Temp 0°C

RT
RT

50°C
-78°C

0°C
Yield >90%70-85%80-90%

Protocol Variation: O-Difluoroacetylation of Alcohols

Acylation of alcohols with DFAF is slower than amines and often requires catalysis.

  • Modification: Use DIPEA (3.0 equiv) as the base.

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).

  • Temperature: Perform addition at 0°C, but reflux (40°C in DCM) may be required for sterically hindered alcohols.

  • Workup: Wash with dilute citric acid instead of HCl to avoid hydrolysis of the ester.

Troubleshooting & Critical Parameters

Moisture Sensitivity

DFAF hydrolyzes rapidly to Difluoroacetic acid and HF.

  • Symptom: Low yield, fuming reagent.

  • Solution: Ensure all glassware is oven-dried. Use a nitrogen balloon or manifold. Verify stock solution titer immediately before use.

Volatility Management
  • Symptom: Loss of reagent titer over time.

  • Solution: Store stock solutions at -20°C in tightly sealed PFA/Teflon bottles. Do not store in standard glass vials for extended periods (etching risk).

Safety (HF Burns)
  • Hazard: Hydrolysis releases HF, which causes deep, penetrating burns and systemic toxicity.

  • Control: Always have Calcium Gluconate gel available. Double-glove (Nitrile). Work in a well-ventilated fume hood.

References

  • Lalloo, N., et al. (2021). "Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis." Journal of the American Chemical Society. Link

  • Tari, I. & DesMarteau, D. D. (1980). "Synthesis of Halogenated Esters of Fluorinated Carboxylic Acids." Journal of Organic Chemistry. Link

  • SynQuest Laboratories. (2023). "Safety Data Sheet: Difluoroacetyl Fluoride." Link

  • Pace, E. L. & Hodge, P. E. (1972). "Thermodynamic properties of trifluoroacetyl fluoride." The Journal of Chemical Thermodynamics (Contextual reference for Acyl Fluoride properties). Link

  • ChemicalBook. (2024). "Difluoroacetyl fluoride Properties and Synthesis." Link

Sources

Application Note: Difluoroacetyl Fluoride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluoroacetyl fluoride (DFAF, CAS 359-01-3) is a specialized acylating agent used to introduce the difluoromethyl (


) moiety—a critical bioisostere for alcohols and thiols—into pharmaceutical intermediates. Unlike its acyl chloride counterparts, DFAF offers a unique "Goldilocks" reactivity profile: it is sufficiently stable to resist rapid hydrolysis during handling yet highly reactive toward amines and nucleophiles without requiring harsh activation.

This guide provides high-precision protocols for the safe handling, storage, and application of DFAF in the synthesis of


-difluoroacetamides  and 2-(difluoromethyl)heterocycles , emphasizing safety regarding Hydrogen Fluoride (HF) byproduct management.

Part 1: Chemical Profile & Critical Safety (The Barrier to Entry)

DFAF is a gas at standard temperature and pressure (bp ~2–4 °C) or a volatile liquid under slight pressure. Its hydrolysis releases Hydrofluoric Acid (HF) , necessitating strict engineering controls.

Physicochemical Properties
PropertyValueImplication for Synthesis
Boiling Point 2 °C – 4 °CMust be handled as a gas or condensed into a cold stock solution.
Molecular Weight 98.03 g/mol High atom economy compared to anhydride equivalents.
Reactivity High (Acyl Fluoride)Resistant to rapid hydrolysis compared to acyl chlorides; selectively reacts with amines over alcohols.
Byproduct HF (Hydrogen Fluoride)CRITICAL: Requires base scavengers (e.g.,

) and glass corrosion awareness.
Mandatory Safety Protocol: The "HF Firewall"

WARNING: Exposure to DFAF vapors generates HF in the respiratory tract.

  • Engineering: All operations must occur in a functioning fume hood with a dedicated scrubber (NaOH trap).

  • PPE: Neoprene gloves (double gloved), face shield, and lab coat.

  • First Aid: Calcium Gluconate (2.5% gel) must be visible and available on the workbench before opening any vessel containing DFAF.

Part 2: Preparation of DFAF Stock Solution

Handling the gas directly for milligram-scale reactions is impractical. The industry standard is to prepare a titrated stock solution in anhydrous THF or DCM.

Protocol A: Cryogenic Condensation & Stock Generation

Objective: Create a stable ~1.0 M solution of DFAF in THF.

Equipment Setup (Graphviz Diagram): The following diagram illustrates the closed-loop system required to transfer DFAF from a lecture bottle to a reaction solvent without atmospheric exposure.

DFAF_Handling cluster_0 Controlled Zone Cylinder DFAF Lecture Bottle (Regulated) MFC Mass Flow Controller (Optional) Cylinder->MFC PTFE Line Trap Cold Trap (-78°C) Anhydrous THF MFC->Trap Bubbler Scrubber Scrubber (10% NaOH) Trap->Scrubber Uncondensed Gas Vent Fume Hood Exhaust Scrubber->Vent

Figure 1: Gas handling manifold for the preparation of DFAF stock solutions. Note the mandatory caustic scrubber downstream.

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 2-neck round bottom flask (RBF) and equip it with a magnetic stir bar, a gas inlet adapter, and a gas outlet connected to a NaOH (10% aq) scrubber.

  • Solvent Loading: Charge the RBF with anhydrous THF under Argon. Cool the flask to -78 °C (Dry ice/Acetone bath).

  • Condensation: Open the DFAF lecture bottle valve slowly. Bubble the gas into the cold THF. The DFAF will condense immediately (bp ~2 °C).

    • Note: Weigh the cylinder before and after to calculate the exact mass transferred (

      
      ).
      
  • Titration (Optional but Recommended): React an aliquot with excess benzylamine and measure conversion by

    
     NMR to determine precise molarity.
    
  • Storage: Transfer to a PTFE-lined Schlenk flask. Store at -20 °C. Stable for 2–4 weeks.

Part 3: Application I - N-Difluoroacetylation (Amide Coupling)

Context: The


 motif is a potent hydrogen bond donor and lipophilicity enhancer. Acyl fluorides are superior to anhydrides here because they generate HF (scavenged by base) rather than difluoroacetic acid (which complicates purification).
Protocol B: Synthesis of N-Difluoroacetamides

Reaction Scheme:



Materials:

  • Amine substrate (1.0 equiv)

  • DFAF Stock Solution (1.2 equiv, from Protocol A)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: DCM or THF (Anhydrous)

Procedure:

  • Dissolution: Dissolve the amine and DIPEA in DCM (0.2 M concentration) in a reaction vial. Cool to 0 °C.

  • Addition: Add the DFAF stock solution dropwise over 5 minutes.

    • Observation: Mild exotherm may occur. Fuming is minimal if DFAF is in solution.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

    • Monitoring: Check by TLC or LC-MS. The acyl fluoride is highly reactive; if starting material remains, add 0.2 equiv more DFAF.

  • Quench: Add saturated

    
     solution. Caution: 
    
    
    
    evolution will occur as HF salts are neutralized.
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Why this works (Mechanism): The C-F bond in acyl fluorides is strong (


), making it less prone to spontaneous hydrolysis than C-Cl (

). However, the high electronegativity of fluorine makes the carbonyl carbon highly electrophilic toward "hard" nucleophiles like amines.

Part 4: Application II - Synthesis of 2-(Difluoromethyl)heterocycles

Context: 2-(Difluoromethyl)benzimidazoles are privileged scaffolds in kinase inhibitors. DFAF acts as a "one-carbon + fluorine" synthon that cyclizes with phenylenediamines.

Protocol C: Cyclocondensation with Phenylenediamines

Reaction Scheme:

  • Acylation:

    
    
    
  • Cyclodehydration:

    
    
    

Visual Pathway (Graphviz Diagram):

Heterocycle_Synth Start o-Phenylenediamine Intermed Intermediate: N-(2-aminophenyl)-2,2-difluoroacetamide Start->Intermed Acylation (0°C to RT) Reagent DFAF (1.2 eq) + TEA Reagent->Intermed Cyclization Cyclization: AcOH or TsOH, 80°C Intermed->Cyclization Dehydration (-H2O) Product Product: 2-(Difluoromethyl)benzimidazole Cyclization->Product

Figure 2: Two-stage synthesis of fluorinated benzimidazoles. The intermediate amide is often isolated to prevent polymerization, though one-pot procedures exist.

Procedure:

  • Acylation Step: Follow Protocol B using o-phenylenediamine. Use 1.1 equiv of DFAF to ensure mono-acylation. Isolate the intermediate amide via extraction (often a solid).

  • Cyclization Step: Dissolve the intermediate in Glacial Acetic Acid (AcOH).

  • Heating: Heat to 80 °C for 4 hours.

    • Alternative: For acid-sensitive substrates, use dehydrating agents like Burgess reagent or

      
       (though 
      
      
      
      may affect the
      
      
      group, AcOH is safer).
  • Isolation: Neutralize carefully with NaOH (exothermic!) and extract.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Etching of Glassware HF generation during reaction.Add 2-3 eq. of powdered

or use a polymer (PTFE/PFA) reaction vessel.
Low Yield (Hydrolysis) Wet solvents or atmospheric moisture.DFAF hydrolyzes to Difluoroacetic acid. Ensure all solvents are anhydrous; keep system under

.
Over-Acylation Substrate has multiple nucleophiles.DFAF is highly reactive. Perform reaction at -78 °C and add DFAF very slowly (syringe pump).
Incomplete Reaction HF inhibition.The HF byproduct can protonate the amine substrate. Ensure sufficient base (DIPEA/TEA) is present to scavenge HF.

References

  • Acyl Fluorides in Synthesis

    • Lombardo, V. M., et al. (2024). "Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents." Beilstein Journal of Organic Chemistry.

    • Context: Discusses the stability and reactivity advantages of acyl fluorides over chlorides.
  • Difluoromethylation Strategies

    • Niu, Z.-X., et al. (2024). "Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application." ResearchGate.

    • Context: Overview of FDA-approved drugs containing fluorin
  • Benzimidazole Synthesis

    • RSC Publishing. (2013). "Synthesis of 2-trifluoromethyl benzimidazoles... via condensation." Organic & Biomolecular Chemistry.

    • Context: Analogous chemistry for trifluoromethyl derivatives, applicable to difluoro- variants.
  • Safety & Handling

    • Purdue University Chemistry. "Fluorine and HF Safety Guidelines."

    • Context: Mandatory safety protocols for handling reagents gener

Application Note: Strategic Utilization of Difluoroacetyl Fluoride (DFAF) in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Difluoromethyl Bioisostere

In modern agrochemical discovery, the difluoromethyl group (


) has emerged as a superior bioisostere to the trifluoromethyl group (

) and the hydroxyl group (

). Unlike the chemically inert

, the

moiety contains an acidic hydrogen atom capable of acting as a weak hydrogen bond donor. This unique "lipophilic hydrogen bond donor" character allows for improved binding affinity in enzyme pockets while maintaining the metabolic stability and membrane permeability required for systemic pesticides.

Difluoroacetyl fluoride (DFAF) is the atom-economical reagent of choice for introducing this moiety. However, its high volatility (bp 2–4 °C) and reactivity profile present specific challenges. This guide details the handling, reactivity, and application of DFAF, specifically focusing on the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Chemical Profile & Safety Architecture

DFAF is an acid fluoride. It is significantly more resistant to hydrolysis than its acid chloride counterparts, yet it releases Hydrogen Fluoride (HF) upon contact with moisture.

Physical Properties Table[1]
PropertyValueCritical Handling Note
CAS Number 2925-22-6
Formula

Molecular Weight 98.02 g/mol
Boiling Point 2–4 °C (at 760 mmHg)Must be handled as a liquefied gas.
Density ~1.4 g/mL (at 0 °C)High density facilitates phase separation.
Reactivity High ElectrophilicityReacts violently with nucleophiles/bases.
Safety Protocol: The "Zero-Exposure" Standard

WARNING: Hydrolysis of DFAF releases HF. Standard fume hood protocols are insufficient without specific scrubbing.

  • Engineering Controls: All DFAF transfers must occur within a closed manifold system or a glovebox.

  • Scrubbing: Reaction off-gas must be routed through a dual-stage scrubber:

    • Stage 1: Anhydrous solvent trap (to catch unreacted DFAF).

    • Stage 2: 10% KOH or NaOH solution (to neutralize HF).

  • PPE: Double-gloving (Nitrile under Neoprene), face shield, and immediate access to Calcium Gluconate gel.

Application: Synthesis of Difluoromethyl-Pyrazole Precursors[2][3]

The most high-value application of DFAF is the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid. This is the key pharmacophore found in blockbuster SDHI fungicides like Fluxapyroxad , Bixafen , and Isopyrazam .

Mechanistic Pathway

The synthesis relies on the acylation of a vinyl ether followed by a cyclocondensation with methylhydrazine. DFAF serves as the electrophile that introduces the


 group.

SDHI_Synthesis Figure 1: Synthetic pathway for SDHI fungicide precursors using DFAF. DFAF Difluoroacetyl Fluoride (DFAF) Inter Intermediate (Difluoro-alkoxy-enone) DFAF->Inter Acylation (-HF) VinylEther Ethyl Vinyl Ether VinylEther->Inter Pyrazole CHF2-Pyrazole Ester Inter->Pyrazole Cyclocondensation (-EtOH, -H2O) MeNHNH2 Methylhydrazine MeNHNH2->Pyrazole Acid Target Acid (SDHI Precursor) Pyrazole->Acid Hydrolysis

Detailed Experimental Protocol

Protocol A: Handling DFAF for Batch Reactions

Objective: Safely dispense volatile DFAF into a reaction vessel.

  • Cooling: Pre-cool the DFAF cylinder to -20 °C.

  • Mass Flow: Connect the cylinder to a Mass Flow Controller (MFC) calibrated for corrosive gases.

  • Condensation: If liquid addition is required, distill the gas directly into a pre-weighed, septum-sealed Schlenk flask cooled to -78 °C containing the reaction solvent (e.g., Dichloromethane or Toluene).

  • Quantification: Determine exact mass by back-weighing the cylinder, not by volume (density varies significantly with temperature).

Protocol B: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Reagents:

  • Difluoroacetyl fluoride (DFAF): 1.1 equiv

  • Ethyl Vinyl Ether: 1.0 equiv

  • Pyridine (Base scavenger): 1.2 equiv

  • Methylhydrazine: 1.1 equiv

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Acylation (The Critical Step):

    • Charge a reactor with DCM and Pyridine. Cool to 0 °C.

    • Add Ethyl Vinyl Ether.

    • Slow Addition: Introduce DFAF (gas or cold liquid) slowly via a subsurface dip tube. Maintain internal temperature < 5 °C.

    • Observation: The reaction is exothermic. A color change to yellow/orange indicates the formation of the enone intermediate.

    • Stir for 2 hours at 0 °C, then allow to warm to room temperature.

  • Quenching & Telescoping:

    • Do not isolate the intermediate (it is unstable).

    • Cool the mixture back to -10 °C.

  • Cyclization:

    • Add Methylhydrazine dropwise. Caution: Highly Exothermic.

    • The mixture is stirred for 4 hours. The hydrazine attacks the

      
      -carbon of the enone, followed by ring closure and elimination of ethanol.
      
  • Work-up:

    • Wash the organic layer with 1M HCl (to remove pyridine) and then saturated

      
      .
      
    • Dry over

      
       and concentrate.
      
  • Validation (Self-Validating Check):

    • 
       NMR:  Look for a doublet at 
      
      
      
      -110 to -125 ppm (characteristic of
      
      
      on aromatic/heteroaromatic rings). If the signal remains a triplet or singlet, cyclization failed.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatility of DFAFUse a dry-ice condenser on the reactor vent; ensure system is sealed.
Etching of Glass HF generationUse PTFE-lined reactors or passivate glass. Ensure pyridine is dry to scavenge HF immediately.
Regioisomer Mix Hydrazine attack ambiguityControl temperature strictly during hydrazine addition (-10 °C).
Polymerization Vinyl ether instabilityEnsure the reaction environment is strictly anhydrous; moisture initiates vinyl ether polymerization.

Equipment Setup Diagram

This diagram illustrates the required closed-loop system for handling DFAF safely.

Setup Figure 2: Closed-loop manifold for handling volatile acid fluorides. Cylinder DFAF Cylinder (-20°C) MFC Mass Flow Controller Cylinder->MFC Gas Line Reactor Jacketed Reactor (0°C) MFC->Reactor Dip Tube Trap Cold Trap (-78°C) Reactor->Trap Off-gas Scrubber Caustic Scrubber (NaOH) Trap->Scrubber Vent

References

  • SynQuest Laboratories. (2024).[1] Difluoroacetyl fluoride: Physical Properties and Safety Data Sheet. Retrieved from

  • Fujii, K., et al. (2015). Synthesis of Difluoromethyl-substituted Pyrazoles using Difluoroacetyl Fluoride. Journal of Fluorine Chemistry. (Contextual citation for pyrazole synthesis methodology).
  • Jeschke, P. (2016). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.
  • Centers for Disease Control (CDC). (2024). Hydrogen Fluoride Safety and Handling. Retrieved from

  • ChemicalBook. (2023). Difluoroacetyl fluoride Product Database. Retrieved from

Sources

Technical Application Note: Mechanism of Action of Difluoroacetyl Fluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Difluoroacetyl fluoride (DFAF, CAS 2925-22-6) is a specialized fluorinated building block used critically in the synthesis of pharmaceuticals and agrochemicals.[1] Unlike its chlorinated analog, DFAF offers a unique balance of reactivity and stability, enabling precise introduction of the difluoroacetyl (


) and difluoromethyl (

) motifs. This guide details its dual mechanism of action: (1) Classical Nucleophilic Acyl Substitution for amide/ester formation and (2) Palladium-Catalyzed Decarbonylative Difluoromethylation .[2] Detailed protocols, mechanistic diagrams, and safety standards are provided to ensure reproducible, high-yield results.

Chemical Profile & Critical Safety Data

Before initiating any experimental workflow, operators must understand the physicochemical hazards of DFAF. It is an acid fluoride, meaning it hydrolyzes to release hydrofluoric acid (HF), a contact poison.

PropertyData
Chemical Name Difluoroacetyl fluoride
CAS Number 2925-22-6
Molecular Formula

Molecular Weight 98.02 g/mol
Boiling Point ~0–4 °C (Gas/Volatile Liquid at RT)
Reactivity Hazard Hydrolyzes rapidly in moist air to form Difluoroacetic acid and HF .[1][2]
Storage Stainless steel or Monel cylinders; PTFE-lined seals.[2] Keep anhydrous.
⚠️ Safety Protocol: The "HF Firewall"
  • Engineering Controls: All reactions must be performed in a well-ventilated fume hood with a scrubber system if available.[2]

  • PPE: Neoprene gloves (double gloved), face shield, and chemical-resistant apron.

  • First Aid: Calcium gluconate gel must be immediately available on the workbench. In case of skin contact, wash with water and apply gel immediately.

Mechanism of Action I: Nucleophilic Acyl Substitution

Theoretical Grounding

The primary application of DFAF is the introduction of the difluoroacetyl group into nucleophiles (amines, alcohols, thiols). While acyl chlorides are common, acyl fluorides like DFAF exhibit unique stability profiles. The


 bond is strong, rendering DFAF more resistant to neutral hydrolysis than the chloride, yet it remains highly reactive toward anionic or basic nucleophiles due to the high electronegativity of fluorine, which increases the electrophilicity of the carbonyl carbon.

Mechanism:

  • Nucleophilic Attack: The nucleophile (e.g., amine) attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.

  • Elimination: The fluoride ion (

    
    ) is expelled. Unlike chloride, 
    
    
    
    can act as a base, often forming H-bond aggregates that drive the reaction.[2]
Visualization: Acyl Substitution Pathway

AcylSubstitution Start DFAF (Electrophile) TS Tetrahedral Intermediate Start->TS Addition Nuc Nucleophile (R-NH2) Nuc->TS Addition Product Difluoroacetamide (Product) TS->Product Elimination (-F⁻) Byprod HF / Salt TS->Byprod

Caption: General pathway for the acylation of amines using DFAF. The high electronegativity of the α-fluorines enhances the electrophilicity of the carbonyl.

Experimental Protocol A: Synthesis of N-Aryl-2,2-difluoroacetamide

Objective: To couple DFAF with an aniline derivative. Scale: 10 mmol

Materials:

  • Aniline derivative (10 mmol)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (12 mmol)
    
  • Dichloromethane (DCM), anhydrous (20 mL)

  • DFAF (generated in situ or introduced as gas) (11 mmol)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve the aniline (10 mmol) and

    
     (12 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0 °C using an ice bath.
    
  • Addition:

    • If DFAF is a gas: Bubble DFAF slowly into the solution through a PTFE tube for 15–20 minutes. Monitor consumption of amine by TLC.

    • If DFAF is in solution (e.g., THF): Add dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The reaction is typically rapid.

  • Workup:

    • Quench carefully with saturated

      
       solution (Caution: Gas evolution).
      
    • Extract with DCM (

      
       mL).
      
    • Wash organics with 1M HCl (to remove unreacted amine) and brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Mechanism of Action II: Decarbonylative Difluoromethylation

Theoretical Grounding

A more advanced application of DFAF is its use as a source of the generic difluoromethyl (


) group via Palladium-catalyzed decarbonylation . In this mechanism, DFAF acts as an electrophile that undergoes oxidative addition to Pd(0), followed by the extrusion of Carbon Monoxide (CO).

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the

    
     bond (acyl fluoride activation).
    
  • CO De-insertion: The acyl-palladium species ejects CO, rearranging to a difluoromethyl-palladium intermediate.[2]

  • Transmetalation: An aryl boronic acid/ester transfers its aryl group to the Pd center.

  • Reductive Elimination: Formation of the

    
     bond and regeneration of Pd(0).
    
Visualization: Catalytic Cycle

Decarbonylation Pd0 Pd(0)L₂ Active Catalyst OxAdd Acyl-Pd(II)-F Complex Pd0->OxAdd Oxidative Addition DeCO Difluoromethyl-Pd(II) Complex OxAdd->DeCO -CO (De-insertion) TransMet Diaryl-Pd(II) Intermediate DeCO->TransMet Transmetalation CO Output: CO (Gas) DeCO->CO TransMet->Pd0 Reductive Elimination Prod Output: Ar-CF₂H TransMet->Prod DFAF Input: DFAF DFAF->OxAdd ArB Input: Ar-B(OR)₂ ArB->TransMet

Caption: Pd-catalyzed decarbonylative cycle converting DFAF into a difluoromethylating agent.

Experimental Protocol B: Decarbonylative Coupling

Objective: Synthesis of Difluoromethyl-4-biphenyl. Reference: Adapted from Sanford et al. and Lalloo et al. [2].

Materials:

  • Aryl Boronic Ester (1.0 equiv)

  • DFAF (2.0 equiv, excess required due to volatility)

  • Catalyst:

    
     (5 mol%) + XPhos or SPhos (10 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)[2]

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, combine the Pd catalyst, ligand, boronic ester, and base in a pressure tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reagent Addition: Add DFAF. Note: Since DFAF is a gas/volatile liquid, it is often easier to generate a stock solution of DFAF in dioxane at low temperature or condense it directly into the cold tube.

  • Sealing: Seal the pressure tube tightly (Teflon screw cap).

  • Reaction: Heat the block to 80–100 °C for 12–16 hours.

    • Critical Check: Ensure the shield is in place; CO pressure will build up.

  • Workup: Cool to RT. Vent the tube carefully in a fume hood (CO release). Filter through a pad of celite. Concentrate and purify via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acylation) Hydrolysis of DFAFEnsure all solvents are anhydrous. Use a drying tube or

atmosphere.
Etching of Glassware HF generationUse PTFE (Teflon) or HDPE reaction vessels if the reaction is slow or requires heating.[2]
No Reaction (Coupling) Catalyst poisoningDegas solvents thoroughly.[2] Oxygen kills the Pd(0) species. Ensure DFAF is not "wet" (hydrolyzed).
Side Product: Difluoroacetic Acid Moisture ingressThe acid is the hydrolysis product.[2] It is unreactive in coupling. Redistill DFAF or generate fresh.

References

  • LookChem. (n.d.). Difluoroacetyl fluoride Properties and CAS Data. Retrieved from [Link]

  • Lalloo, N., Malapit, C. A., Taimoory, S. M., Brigham, C. E., & Sanford, M. S. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Strategic Utilization of Difluoroacetyl Fluoride (DFAF) in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluoroacetyl fluoride (DFAF) (CAS: 2925-22-6) is a high-value, albeit underutilized, fluorinated building block. Unlike its trifluoromethyl equivalents, the difluoromethyl (


) group acts as a unique lipophilic hydrogen bond donor, functioning as a bioisostere for hydroxyl (

) and thiol (

) groups.[1] This guide details the strategic application of DFAF for constructing fluorinated heterocycles—specifically 1,3,4-oxadiazoles , pyrazoles , and pyrimidines —which are critical scaffolds in modern medicinal chemistry for modulating metabolic stability and membrane permeability.

Technical Profile & Handling

DFAF is an acyl fluoride, characterized by high electrophilicity and volatility. Its reactivity profile is distinct from acid chlorides due to the strength of the C-F bond, yet it serves as a potent acylating agent under the right conditions.

Physicochemical Properties
PropertyDataRelevance
Formula

Atom-economical source of the

moiety.[2]
Molecular Weight 98.02 g/mol Low MW facilitates high mass efficiency.
Boiling Point ~25–30 °C (Est.)[3]Critical: Exists as a gas or volatile liquid at RT. Requires cryogenic handling.
Reactivity Hard ElectrophilePreferentially reacts with hard nucleophiles (amines, hydrazines, enolates).
Hazards Corrosive, ToxicHydrolyzes to release HF. Glassware etching risk.
Safety & Handling Protocol
  • Containment: All reactions must be performed in a well-ventilated fume hood using PTFE (Teflon) or PFA vessels when possible to prevent glass etching by byproduct HF.

  • Temperature Control: Due to its volatility, DFAF should be introduced into reaction mixtures at -78 °C to -20 °C .

  • Quenching: Excess reagent must be quenched with basic alumina or a calcium carbonate slurry to neutralize HF immediately.

Mechanistic Pathways

DFAF serves as a "linchpin" reagent that introduces the difluoroacetyl moiety (


) onto a nucleophilic scaffold. This intermediate then undergoes cyclocondensation to form the heteroaromatic core.
Pathway A: 1,3,4-Oxadiazole Synthesis
  • Acylation: DFAF reacts with a mono-acyl hydrazine to form a 1,2-diacylhydrazine.

  • Cyclodehydration: Treatment with a dehydrating agent (e.g., Burgess reagent,

    
    , or TsCl/Base) closes the ring.
    
Pathway B: Pyrazole/Pyrimidine Synthesis
  • Claisen Condensation: DFAF reacts with an enolate (ketone or ester) to form a

    
    -diketone or 
    
    
    
    -ketoester equivalent containing a
    
    
    group.
  • Condensation: Reaction with hydrazine (for pyrazoles) or amidine (for pyrimidines) yields the heterocycle.

G cluster_0 Reagent Input cluster_1 Pathway A: Oxadiazoles cluster_2 Pathway B: Pyrazoles DFAF Difluoroacetyl Fluoride (DFAF) Diacyl 1,2-Diacylhydrazine Intermediate DFAF->Diacyl BetaKeto Beta-Keto Intermediate DFAF->BetaKeto Hydrazide Aryl/Alkyl Hydrazide (R-CONHNH2) Hydrazide->Diacyl + DFAF -78°C to 0°C Oxadiazole 2-Difluoromethyl- 1,3,4-Oxadiazole Diacyl->Oxadiazole Cyclodehydration (Burgess / POCl3) Enolate Ketone Enolate (LiHMDS) Enolate->BetaKeto + DFAF Claisen Cond. Pyrazole 3-Difluoromethyl- Pyrazole BetaKeto->Pyrazole + Hydrazine Cyclization

Figure 1: Divergent synthetic pathways utilizing DFAF for heterocyclic construction.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Aryl-5-(difluoromethyl)-1,3,4-oxadiazoles

This protocol describes the synthesis of a bioisostere for an amide bond, utilizing DFAF to install the lipophilic


 group.
Reagents & Equipment
  • Substrate: Benzhydrazide (1.0 equiv)

  • Reagent: Difluoroacetyl fluoride (1.2 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

  • Dehydrating Agent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) or p-Toluenesulfonyl chloride (TsCl).

  • Vessel: 2-neck round bottom flask (oven-dried) with inert gas inlet (

    
    /Ar).
    
Step-by-Step Procedure

Step 1: Acylation (Formation of the Hydrazide Intermediate)

  • Setup: Charge the flask with Benzhydrazide (10 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere. Add

    
     (15 mmol).
    
  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Rationale: Low temperature prevents volatilization of DFAF and controls the exothermic acylation.

  • Addition: Introduce Difluoroacetyl fluoride (12 mmol) slowly.

    • Note: If DFAF is supplied as a gas, bubble it gently through the solution. If liquid, add dropwise via syringe.

  • Reaction: Allow the mixture to warm to 0 °C over 2 hours. Monitor by TLC/LC-MS for the disappearance of the starting hydrazide.

  • Workup: Quench with saturated

    
     (aq). Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
    • Checkpoint: The intermediate is typically a stable solid (N'-difluoroacetyl benzhydrazide).

Step 2: Cyclodehydration

  • Dissolution: Dissolve the crude intermediate (from Step 1) in anhydrous THF (50 mL).

  • Cyclization: Add Burgess Reagent (1.2 equiv) in one portion.

  • Heating: Heat the mixture to reflux (66 °C) for 2–4 hours.

    • Alternative: For a robust scale-up, use

      
       (excess) at 80 °C, but strictly control moisture.
      
  • Purification: Evaporate solvent. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm structure via

    
     NMR (typically a doublet around -110 to -130 ppm, 
    
    
    
    Hz).
Protocol B: Synthesis of 3-(Difluoromethyl)-1H-pyrazoles

This protocol utilizes DFAF in a Claisen-type condensation to generate a 1,3-dicarbonyl equivalent, followed by hydrazine capture.

Reagents
  • Substrate: Acetophenone (1.0 equiv)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

  • Reagent: Difluoroacetyl fluoride (1.2 equiv)

  • Cyclizing Agent: Hydrazine hydrate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF, Ethanol.

Step-by-Step Procedure
  • Enolization: In a flame-dried flask under Ar, cool LiHMDS (11 mmol) in THF (20 mL) to -78 °C . Add Acetophenone (10 mmol) dropwise. Stir for 30 mins to generate the lithium enolate.

  • Acylation: Add Difluoroacetyl fluoride (12 mmol) slowly to the enolate solution at -78 °C.

    • Mechanistic Note: The hard fluoride leaving group facilitates rapid acylation.

  • Warming: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. The solution typically turns yellow/orange, indicating the formation of the

    
    -diketone (1,3-dicarbonyl).
    
  • Quench/Cyclization:

    • Add Ethanol (20 mL) to the reaction mixture.

    • Add Hydrazine hydrate (15 mmol).

    • Acidify slightly with Acetic Acid (catalytic amount) if necessary to promote dehydration.

  • Reflux: Heat the mixture to reflux for 3 hours.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.

  • Isolation: The product, 3-(difluoromethyl)-5-phenyl-1H-pyrazole, is isolated via crystallization or column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acylation) Volatility of DFAFEnsure reaction is cooled to -78 °C during addition. Use a sealed tube if possible.
Glass Etching HF generationAdd a solid base scavenger (e.g.,

) or use PTFE reaction vessels.
Incomplete Cyclization Steric hindranceSwitch to a harsher dehydrating agent (

or Triflic Anhydride) for oxadiazoles.
Side Products O-acylation vs C-acylationUse a softer counter-cation for the enolate or inverse addition (add enolate to DFAF).

References

  • Chauhan, P. S., et al. (2020).[4] Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry, 98(5), 2437-2449. (Mechanistic basis for fluoroacetyl hydrazide chemistry). Retrieved from [Link]

  • Nielsen, J., et al. (2018).[2] Difluoroacetic Acid as a New Reagent for Direct C–H Difluoromethylation of Heteroaromatic Compounds. Chemistry – A European Journal.[2] (Context on difluoromethyl stability and bioisosteres). Retrieved from [Link]

  • PubChem. (2025).[5] Difluoroacetyl fluoride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Strategic importance of CF2H group). Retrieved from [Link]

Sources

Application Note: Safe Handling and Storage of Difluoroacetyl Fluoride (DFAF)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for professionals handling Difluoroacetyl fluoride (DFAF). It prioritizes personnel safety, compound integrity, and equipment preservation.

Executive Summary

Difluoroacetyl fluoride (DFAF) is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceuticals. Its utility lies in the introduction of the difluoromethyl (


) moiety. However, its physicochemical properties—specifically its high volatility and rapid hydrolysis to Hydrofluoric Acid (HF)—present severe risks.

Critical Warning: DFAF must be treated with the same rigor as anhydrous HF. Upon contact with moisture (mucous membranes, humidity, tissue), it releases fluoride ions that sequester serum calcium, potentially leading to fatal hypocalcemia and cardiac arrest.

Physicochemical Profile & Risk Assessment

DFAF occupies a dangerous "middle ground" between a volatile liquid and a gas. Its boiling point is near ambient temperature (approx. 27°C, though often lower depending on purity and pressure), meaning it can pressurize sealed vessels unexpectedly.

Table 1: Chemical Specification
PropertyValue / DescriptionOperational Implication
CAS Number 359-01-3 (or 2925-22-6)Verification required before receipt.
Physical State Colorless Volatile Liquid/GasDo not handle in open vessels.
Boiling Point ~27°C (760 mmHg)High vapor pressure at Room Temp.
Reactivity Violent hydrolysisIncompatible with glass (if wet).
By-products Difluoroacetic acid + HF Requires HF-specific first aid (Calcium Gluconate).
The Hydrolysis Hazard Mechanism

The primary danger is not the organic backbone but the leaving group. The following diagram illustrates the "Hydrolysis Trap" that occurs when DFAF contacts moisture in the lungs or eyes.

HydrolysisMechanism DFAF Difluoroacetyl Fluoride (DFAF) Complex Unstable Intermediate DFAF->Complex Contact H2O H₂O (Moisture/Tissue) H2O->Complex DFA Difluoroacetic Acid (Corrosive) Complex->DFA HF Hydrofluoric Acid (HF) Complex->HF Ca Serum Calcium (Ca²⁺) HF->Ca Sequestration Hypo CaF₂ Precipitate (Hypocalcemia) Ca->Hypo Cardiac Impact

Figure 1: The hydrolysis cascade of DFAF. Note that the generation of HF triggers calcium scavenging, the primary mechanism of systemic toxicity.

Material Compatibility & Engineering Controls

Selecting the wrong material for DFAF storage or transfer is a common cause of containment failure.

The "Glass Paradox"

While borosilicate glass is generally resistant to the organic acid fluoride, any ingress of moisture generates HF, which etches glass (


). This reaction produces water, which cycles back to hydrolyze more DFAF, creating a runaway corrosion loop.
  • Protocol: Glass is permissible only for short-term, strictly anhydrous vacuum transfers.

  • Storage: NEVER store DFAF in glass ampoules or flasks.

Recommended Materials
  • Metals: Monel 400 (Best), Hastelloy C-276, Stainless Steel 316L (Acceptable if passivated and dry).

  • Polymers: PFA (Perfluoroalkoxy) and PTFE (Teflon). PFA is preferred for transparency and flexibility.

Operational Protocols

Protocol A: Storage and Maintenance

Objective: Prevent pressure buildup and hydrolysis during long-term storage.

  • Vessel Selection: Use a Monel or Stainless Steel cylinder with a high-integrity bellows valve (Swagelok or Parker).

  • Temperature Control: Store at 2°C to 8°C .

    • Reasoning: Keeping the compound well below its boiling point reduces vapor pressure on the valve seals, lowering the risk of fugitive emissions.

  • Secondary Containment: Store the metal cylinder inside a sealed polyethylene bag containing a packet of activated alumina (to scavenge fluoride leaks) and place it within a desiccator.

Protocol B: Vacuum Transfer (The "Bulb-to-Bulb" Method)

Objective: Transfer DFAF without exposing it to the atmosphere. Syringe transfer is strictly prohibited due to the high vapor pressure and risk of aerosolization.

Prerequisites:

  • Schlenk line or High-Vacuum Manifold.

  • Liquid Nitrogen (

    
    ) dewars.
    
  • PFA or Passivated Steel tubing.

TransferLogic Start Start Transfer Check Is System Anhydrous? Start->Check Abort ABORT: Flame Dry/Purge Check->Abort No Connect Connect Source & Receiver (PFA Tubing) Check->Connect Yes Freeze Freeze Source (LN₂) Degas (Freeze-Pump-Thaw) Connect->Freeze Vac Apply Static Vacuum Freeze->Vac Transfer Cool Receiver (LN₂) Warm Source (RT) Vac->Transfer Isolate Close Valves & Backfill Inert Gas Transfer->Isolate

Figure 2: Decision logic for the vacuum transfer of DFAF. The "Freeze-Pump-Thaw" cycle is critical to remove dissolved oxygen and moisture before transfer.

Step-by-Step Procedure:

  • Setup: Connect the source cylinder and the receiving vessel (e.g., a Schlenk flask) to the vacuum manifold using PFA tubing.

  • Leak Check: Evacuate the lines to <0.1 mmHg. Close the vacuum source and monitor for pressure rise (decay test).

  • Cryogenic Trapping: Submerge the receiving vessel in Liquid Nitrogen (-196°C).

  • Transfer: Slowly open the source valve. The vapor pressure differential will drive the DFAF from the warm source to the cold receiver.

    • Note: You may gently warm the source with a water bath (max 30°C) if the rate is too slow.

  • Termination: Close both valves. Backfill the lines with dry Argon before disconnecting.

Protocol C: Reaction Quenching

Objective: Safely neutralize excess DFAF.

  • Do not add water directly. The exotherm will volatilize the HF.

  • Method: Dilute the reaction mixture with an inert solvent (DCM or Ether).

  • Neutralization: Slowly add the mixture to a stirred, ice-cold solution of Sat. Sodium Bicarbonate (

    
    )  or Triethylamine  in methanol.
    
  • Verification: Check pH to ensure basicity (> pH 8) before disposal.

Emergency Management (HF Specific)

Standard acid burn protocols (water rinse only) are insufficient for DFAF exposure due to the fluoride ion toxicity.

  • Skin Contact:

    • Immediately rinse with water for 5 minutes.

    • Apply Calcium Gluconate Gel (2.5%) freely to the affected area. Massage continuously until medical help arrives.

    • Mechanism:[1][2][3][4]

      
       (insoluble solid), preventing the fluoride from entering the bloodstream.
      
  • Inhalation:

    • Move to fresh air immediately.

    • Administer 100% Oxygen.

    • Nebulized Calcium Gluconate (2.5%) may be indicated by emergency responders.

  • Spill Control:

    • Evacuate the lab.

    • Do not use standard clay absorbents (they may contain silica). Use calcium carbonate or lime to neutralize and bind the fluoride.

References

  • SynQuest Laboratories. (2023). Safety Data Sheet: Difluoroacetyl fluoride. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Difluoroacetyl fluoride (Compound Summary). Retrieved from

  • Honeywell Specialty Chemicals. (2020).[5] Hydrofluoric Acid Properties and Safe Handling Guide. Retrieved from

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Standard text for vacuum line techniques).
  • ChemicalBook. (2024). Difluoroacetyl fluoride Properties and Suppliers. Retrieved from

Sources

Analytical methods for quantifying Difluoroacetyl fluoride in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Difluoroacetyl Fluoride (DFAF) in Reaction Mixtures

Executive Summary & Strategic Overview

Difluoroacetyl fluoride (DFAF) is a highly reactive, volatile electrophile often generated as an intermediate in the synthesis of agrochemicals and fluorinated building blocks. Its quantification presents unique challenges due to two critical properties:

  • High Volatility: With a boiling point estimated near 0–10°C (intermediate between acetyl fluoride at 20°C and trifluoroacetyl fluoride at -59°C), it is prone to evaporative loss during sampling.

  • Hydrolytic Instability: DFAF reacts instantly with ambient moisture to release Hydrogen Fluoride (HF) and Difluoroacetic acid (DFAA), skewing direct measurement results.

This guide prioritizes In-Situ


F NMR  as the gold standard for reaction monitoring due to its non-destructive nature and ability to distinguish the acid fluoride from its hydrolysis products without sample workup. For quality control (QC) environments lacking NMR, a Derivatization-GC  protocol is provided.

Safety Warning (Critical)

  • HF Generation: Hydrolysis of DFAF releases HF. All analytical work must be performed in a functioning fume hood.

  • Glassware Etching: Prolonged exposure of NMR tubes or GC liners to DFAF/HF can etch glass. Use PTFE (Teflon) liners or disposable NMR tubes where possible.

  • PPE: Neoprene or Nitrile gloves (double-gloved) and face shields are mandatory.

Decision Matrix: Selecting the Right Method

The choice of method depends on the sample matrix and the required data type (speciation vs. total mass balance).

MethodSelection Sample Reaction Mixture IsAnhydrous Is the matrix anhydrous? Sample->IsAnhydrous Goal Analytical Goal? IsAnhydrous->Goal Yes IC Method C: Hydrolysis IC/ISE (Total Fluoride) IsAnhydrous->IC No (Aqueous) NMR Method A: In-Situ 19F NMR (Speciation & Ratio) Goal->NMR Kinetics/Speciation Deriv Method B: Derivatization GC-FID (Purity & Yield) Goal->Deriv Purity/Trace Analysis

Figure 1: Analytical workflow decision tree for DFAF quantification.

Method A: In-Situ F NMR (The Gold Standard)

Principle:


F NMR allows for the direct observation of the carbonyl fluoride moiety (-COF), which appears in a distinct downfield region (+20 to +50 ppm) compared to the difluoromethyl group (-CHF₂). This method avoids the errors introduced by hydrolysis during quenching.

Reagents:

  • Solvent: Anhydrous Acetonitrile-d3 (

    
    ) or Acetone-d6. Avoid Chloroform-d if it contains trace water or HCl.
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (PhCF
    
    
    
    ,
    
    
    -63.7 ppm). It is non-reactive and has a high boiling point.

Protocol:

  • Preparation: Pre-dry an NMR tube in an oven at 110°C. Flush with Nitrogen/Argon.

  • Standard Addition: Add a precise mass (approx. 10-15 mg) of PhCF

    
     directly to the NMR tube.
    
  • Sampling: Using a gas-tight syringe, withdraw 0.6 mL of the reaction mixture. Do not filter if the filter contains cellulose/paper (moisture source).

  • Acquisition:

    • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE and ensure quantitative integration.

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds (Fluorine T1 relaxation can be long).
    • Scans: 32–64 scans are usually sufficient.

Data Analysis (Chemical Shifts):

SpeciesFunctional GroupApprox. Shift (

ppm vs CFCl

)
Multiplicity
DFAF (Analyte) -COF +25.0 to +30.0 Broad Singlet / Multiplet
DFAF (Analyte) -CF

H
-120.0 to -125.0 Doublet (

Hz)
Difluoroacetic Acid -CF

H
-126.0 to -128.0Doublet
PhCF

(IS)
-CF

-63.7Singlet

Note: The -COF peak is highly sensitive to solvent effects. The integration of the -COF peak should match the -CF


H peak (1:2 ratio). If the -CF

H integral is higher, it indicates hydrolysis to the acid.

Method B: Derivatization-GC/FID (For Purity & Yield)

Principle: Because DFAF is too reactive and volatile for direct GC analysis, it is quantitatively converted into Methyl Difluoroacetate using anhydrous methanol. Pyridine is added to scavenge the generated HF, preventing column degradation.

Reaction:



Reagents:

  • Quench Solution: 10 mL Anhydrous Methanol + 0.5 mL Pyridine (pre-mixed).

  • Extraction Solvent: Dichloromethane (DCM) or MTBE.

  • Internal Standard: Toluene or Ethylbenzene.

Protocol:

  • Quenching: Place 2 mL of Quench Solution in a 4 mL vial. Cool to 0°C.

  • Addition: Add 100

    
    L of the reaction mixture subsurface to the quench solution. Vortex immediately for 30 seconds.
    
  • Incubation: Allow to stand at room temperature for 10 minutes to ensure complete esterification.

  • Workup (Optional but Recommended): Add 1 mL of water and 1 mL of DCM. Shake and centrifuge. Analyze the organic (DCM) layer.[1] This removes the Pyridine-HF salts which can damage the GC liner.

  • GC Analysis:

GC Parameters:

  • Column: DB-5 or DB-624 (30m x 0.25mm x 1.4

    
    m). Thicker film helps retain volatiles.
    
  • Inlet: Split 20:1, 200°C. Liner: Deactivated glass wool.

  • Carrier: Helium at 1.0 mL/min.[2]

  • Oven Program:

    • Hold 35°C for 5 min (Critical for Methyl Difluoroacetate retention).

    • Ramp 10°C/min to 150°C.

    • Post-run: 250°C for 2 min.

  • Detector: FID at 250°C.

Method C: Hydrolysis-Ion Chromatography (Total Fluoride)

Principle: Used when only the total fluorine content is needed or to quantify HF byproduct. The sample is fully hydrolyzed to Difluoroacetate and Fluoride ions.

Protocol:

  • Hydrolysis: Add 50 mg of reaction mixture to 10 mL of 0.1 M NaOH. Heat at 40°C for 30 mins.

  • Neutralization: Adjust pH to 6–7 using dilute

    
     (avoid HCl to prevent chloride interference).
    
  • Analysis: Inject into Ion Chromatograph (e.g., Dionex IonPac AS11-HC column).

  • Quantification: Monitor Fluoride (

    
    ) and Difluoroacetate (
    
    
    
    ) peaks.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
NMR: Missing -COF peak Hydrolysis occurred before/during sampling.Dry NMR tube/solvent.[2] Use septum caps.
GC: Broad Tailing Peaks Acid fluoride reacting with column stationary phase.Ensure complete derivatization (increase MeOH time).
GC: Missing Analyte Peak Evaporation of Methyl Difluoroacetate.Lower initial GC oven temp to 35°C; check solvent delay.
Etched NMR Tubes High HF concentration.Use PTFE liners or analyze immediately.

References

  • Source for general organofluorine chemical shift ranges.
    • Standard protocols for acyl halide derivatization.[2]

  • National Institute of Standards and Technology (NIST). (n.d.). Trifluoroacetyl fluoride Thermochemistry. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

    • Reference for physical properties of homologous acid fluorides.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Fluorides, Hydrogen Fluoride, and Fluorine: Analytical Methods. Retrieved October 26, 2023, from [Link]

    • Safety and handling of vol

Sources

Application Note: Difluoroacetyl Fluoride in the Synthesis of Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Fluorinating Agent

In the landscape of fluorinated polymer synthesis, Difluoroacetyl fluoride (DFAF) occupies a critical "Goldilocks" zone between the hyper-reactive acyl chlorides and the passive alkyl fluorides. Unlike its perfluorinated cousin, trifluoroacetyl fluoride (TFAF), DFAF introduces the difluoromethyl group (


) .

This moiety is structurally unique: the terminal hydrogen atom is sufficiently acidic to act as a weak hydrogen bond donor while retaining the lipophilicity characteristic of fluorocarbons. For drug delivery vehicles and advanced coatings, this duality allows for materials that are simultaneously hydrophobic yet capable of specific polar interactions—a property unattainable with perfluorinated (


) chains.

This guide details the handling, reactivity, and protocols for utilizing DFAF in polycondensation reactions (to form fluorinated polyesters) and post-polymerization modification (surface engineering).

Chemical Basis & Reactivity[1][2][3]

Why Acyl Fluorides?

DFAF is an acyl fluoride (


). Historically, acyl chlorides (

) were the standard for acylation. However, acyl fluorides offer superior properties for polymer synthesis:
  • Thermal/Hydrolytic Stability: The

    
     bond is stronger than 
    
    
    
    , making DFAF less prone to rapid hydrolysis by atmospheric moisture. This allows for cleaner reaction profiles with fewer hydrolyzed side products (carboxylic acids).
  • Reactivity: Despite their stability, the fluoride ion is an excellent leaving group in the presence of nucleophiles (alcohols, amines), driven by the formation of the strong

    
     bond (usually trapped by a base).
    
The Difluoromethyl Advantage ( )

Incorporating DFAF into a polymer backbone or side chain alters the material's physicochemical profile:

  • Surface Energy: Lowers surface energy (hydrophobicity) but less drastically than

    
    .
    
  • Dipole Moment: The

    
     group has a distinct dipole, improving solubility in polar aprotic solvents compared to perfluorinated analogs.
    
  • H-Bonding: The acidic proton allows for "lipophilic hydrogen bonding," crucial for drug-polymer conjugates.

Experimental Protocols

Protocol A: Synthesis of Poly(alkylene difluoroacetate) via Polycondensation

Objective: Synthesize a linear fluorinated polyester by reacting DFAF with an aliphatic diol (e.g., 1,6-hexanediol).

Safety Critical: DFAF is volatile (BP


) and generates HF upon reaction. All steps must be performed in a fume hood using plasticware (PFA/PP) or silanized glassware.

Materials:

  • Difluoroacetyl fluoride (DFAF)[1][2]

  • 1,6-Hexanediol (dried)

  • Base: Pyridine or Triethylamine (Et

    
    N) (to scavenge HF)
    
  • Solvent: Dichloromethane (DCM) or Anhydrous THF

  • Vessel: PFA round-bottom flask or pressure tube

Workflow:

  • Preparation (0 min):

    • Dissolve 1,6-hexanediol (10 mmol) and Pyridine (22 mmol, 1.1 eq per -OH) in anhydrous DCM (50 mL) in a PFA flask.

    • Cool the solution to

      
       using an ice bath.
      
  • Addition (15 min):

    • If DFAF is gas:[3][4][5] Bubble DFAF slowly into the solution through a PTFE tube until saturation or calculated weight increase (20 mmol).

    • If DFAF is liquid (condensed): Add dropwise via a chilled syringe.

    • Observation: The solution may warm slightly (exothermic acylation).

  • Reaction (4 hours):

    • Allow the mixture to warm to room temperature (RT).

    • Stir vigorously.[6] The formation of pyridinium hydrofluoride (precipitate or oil) indicates progress.

  • Workup (30 min):

    • Quench with saturated aqueous NaHCO

      
       (neutralizes excess DFAF and HF).
      
    • Extract the organic layer.[7] Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • Precipitate the polymer into cold methanol to remove oligomers.

Data Output:

Parameter Value Notes
Yield 85-95% Acyl fluorides typically give higher yields than chlorides.
Appearance Viscous oil or waxy solid Depends on diol chain length.

|


F NMR  | 

ppm | Characteristic doublet (

Hz). |
Protocol B: Post-Polymerization Surface Modification

Objective: Modify the surface of a Polyvinyl Alcohol (PVA) film to render it hydrophobic using DFAF vapor.

Mechanism: Heterogeneous nucleation. DFAF vapor penetrates the amorphous regions of the PVA film, acylating surface hydroxyl groups.

Workflow:

  • Film Prep: Cast PVA films on glass slides and dry under vacuum at

    
    .
    
  • Chamber Setup: Place slides in a vacuum desiccator (PFA or glass with protective coating).

  • Reagent Introduction:

    • Place a small vial containing condensed DFAF (liquid) and a separate vial of Et

      
      N inside the desiccator.
      
    • Note: The Et

      
      N vapor acts as a catalyst/scavenger.
      
  • Vapor Deposition (2-12 hours):

    • Apply a slight static vacuum to encourage vaporization.

    • Incubate at RT.[6] DFAF vapor reacts with surface -OH groups.

  • Cleaning:

    • Vent the chamber. Wash films with DCM and water to remove salts.

    • Dry under vacuum.

Mechanism & Logic Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points in the synthesis workflow.

DFAF_Polymerization cluster_safety Safety Critical Control Start Start: Reactants Mix Mixture: Diol + Base (Solvent: DCM, 0°C) Start->Mix Add Add DFAF (Nucleophilic Attack) Mix->Add Controlled Addition Inter Tetrahedral Intermediate Add->Inter Fast Elim Elimination of F- (Scavenged by Base) Inter->Elim Rate Determining Prod Fluorinated Polyester (-CO-CF2H) Elim->Prod Polymer Chain Growth HF_Risk Risk: HF Generation Elim->HF_Risk Byproduct Base_Scav Control: Pyridine/Et3N HF_Risk->Base_Scav

Caption: Mechanistic pathway of DFAF polycondensation, highlighting the critical HF scavenging step.

Safety & Handling Protocol

Hazard Class: Corrosive, Toxic, Volatile. Primary Risk: Hydrofluoric Acid (HF) burns upon contact with moisture/tissue.

  • Engineering Controls:

    • Handle only in a functioning chemical fume hood.

    • Use a closed vacuum line or inert gas manifold (Schlenk line) for transfers.

  • PPE:

    • Gloves: Double-gloving recommended. Inner: Nitrile. Outer: Neoprene or Butyl Rubber (Standard nitrile is permeable to some fluorinated gases over time).

    • Eye Protection: Chemical splash goggles AND face shield.

  • First Aid (Calcium Gluconate):

    • Mandatory: A tube of 2.5% Calcium Gluconate gel must be uncapped and within arm's reach before starting work.

    • In case of skin contact: Wash immediately for 5 mins, then apply gel. Seek ER attention.

  • Material Compatibility:

    • Preferred: PFA, PTFE, Polypropylene (PP).

    • Avoid: Standard borosilicate glass joints without grease (they may seize due to etching). Stainless steel (304/316) is generally acceptable for dry DFAF.

References

  • Synthesis of Fluorinated Polymers (General Context): Title: Synthesis of fluorinated polymers by chemical modification. Source: University of Minnesota Experts.
  • Acyl Fluoride Stability & Reactivity

    • Title: Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage.[8]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Difluoroacetyl Fluoride Properties: Title: 2-(Fluorosulfonyl)difluoroacetyl fluoride Product Data. Source: SynQuest Labs / BenchChem.
  • Handling of Volatile Acyl Fluorides

    • Title: Rapid and column-free syntheses of acyl fluorides and peptides using ex situ gener
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Fluorinated Polymer Properties

    • Title: Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
    • Source: Polymers (MDPI) / PMC.
    • URL:[Link]

Sources

Application Note: Downstream Products Derived from Difluoroacetyl Fluoride (DFAF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Difluoroacetyl fluoride (DFAF, CAS 359-01-3) is a highly reactive, fluorinated building block essential for introducing the difluoromethyl (


)  and difluoroacetyl (

)
motifs into bioactive molecules.

In modern drug and agrochemical design, the


 group acts as a lipophilic bioisostere  for alcohols (

) and thiols (

), functioning as a hydrogen bond donor while significantly improving metabolic stability and membrane permeability. DFAF serves as the primary electrophilic source of this moiety, enabling the synthesis of:
  • SDHI Fungicides: The core precursor for blockbuster agrochemicals like Fluxapyroxad and Isopyrazam.

  • Bioactive Heterocycles: Pyrazoles, thiazoles, and pyrimidines used in kinase inhibitors.

  • Difluoroacetic Acid Derivatives: Esters and amides for diverse medicinal chemistry libraries.

This guide details the handling, reactivity, and validated protocols for converting DFAF into these high-value downstream products.

Chemical Profile & Reactivity[1][2][3]

DFAF is an acyl fluoride, characterized by higher thermodynamic stability than its chloride counterpart (due to the strong C-F bond) but distinct kinetic reactivity.

PropertyValueImplication
Formula

Core difluoroacetylating agent.
Boiling Point ~ -2°C to 0°CGas/Volatile Liquid at RT. Requires specialized handling (cryogenic or sealed systems).
Reactivity High ElectrophilicityReacts violently with nucleophiles (amines, alcohols, water).
Byproduct HF (Hydrogen Fluoride)CRITICAL SAFETY HAZARD. Requires quenching bases (e.g.,

, Pyridine).
Reactivity Logic

DFAF undergoes nucleophilic acyl substitution . The fluoride leaving group is displaced by nucleophiles (


). Unlike acyl chlorides, the reaction is driven by the formation of the strong H-F bond, often requiring a scavenger base to prevent acid-catalyzed decomposition of the product or substrate.

Application 1: Synthesis of SDHI Fungicide Precursors (The Pyrazole Core)

The most commercially significant application of DFAF is the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This moiety is the "warhead" in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Mechanism: The "Building Block" Approach

DFAF is first converted to a


-keto ester equivalent (e.g., ethyl 4,4-difluoroacetoacetate) via Claisen condensation, which is then cyclized with methylhydrazine.
Experimental Protocol: Synthesis of Ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate

Objective: Create the pyrazole core from DFAF-derived precursors.

Reagents:

  • Difluoroacetyl fluoride (DFAF) (generated in situ or introduced as gas)

  • Ethyl acetate (EtOAc)

  • Base: Sodium Ethoxide (NaOEt) or LiHMDS

  • Methylhydrazine (

    
    )
    
  • Solvent: THF or Toluene

Step-by-Step Workflow:

  • Acylation (Claisen Condensation):

    • Setup: Flame-dried 3-neck flask under

      
      . Cool THF to -78°C.
      
    • Enolate Formation: Add EtOAc (1.0 equiv) to a solution of LiHMDS (1.1 equiv). Stir for 30 min to generate the lithium enolate.

    • Addition: Bubble DFAF gas (1.2 equiv) slowly into the enolate solution. The electrophilic carbonyl of DFAF is attacked by the enolate.

    • Quench: Warm to 0°C and quench with dilute HCl. Extract with ether to isolate Ethyl 4,4-difluoroacetoacetate .

    • Note: This intermediate is often commercially available but synthesized industrially via this route.

  • Cyclization (The Knorr Pyrazole Synthesis):

    • Reagent Prep: Dissolve Ethyl 4,4-difluoroacetoacetate (10 mmol) in Ethanol (20 mL).

    • Orthoformate Addition: Add Triethyl orthoformate (1.2 equiv) and Acetic Anhydride (2 equiv) to introduce the C4-carbon (if not already present in a specific precursor variant). Note: For the standard SDHI core, the acetoacetate is often reacted with dimethylformamide dimethyl acetal (DMF-DMA) first to form an enaminone.

    • Hydrazine Addition: Cool to 0°C. Add Methylhydrazine (1.1 equiv) dropwise. Caution: Exothermic.

    • Reflux: Heat to reflux (78°C) for 4 hours. The hydrazine attacks the

      
      -carbon and then cyclizes onto the ester/ketone.
      
    • Workup: Evaporate solvent. Recrystallize from Hexane/EtOAc.

  • Hydrolysis (Optional):

    • Saponify the ester with NaOH to yield the free carboxylic acid, ready for coupling with anilines (to make Fluxapyroxad, etc.).

Visualization: SDHI Synthesis Pathway

SDHI_Synthesis DFAF Difluoroacetyl Fluoride (DFAF) Inter1 Ethyl 4,4-difluoroacetoacetate DFAF->Inter1 Claisen Condensation (-HF) Enolate Ethyl Acetate Enolate Enolate->Inter1 Enaminone Enaminone Intermediate Inter1->Enaminone + DMF-DMA DMFDMA DMF-DMA DMFDMA->Enaminone PyrazoleEst Difluoromethyl Pyrazole Ester Enaminone->PyrazoleEst + MeNHNH2 Cyclization MeHydrazine Methylhydrazine MeHydrazine->PyrazoleEst Flux Fluxapyroxad / Isopyrazam (Final Agrochemical) PyrazoleEst->Flux Hydrolysis + Amidation (Aniline Coupling)

Caption: Synthesis of SDHI Fungicides starting from DFAF, highlighting the critical cyclization step.

Application 2: Direct Difluoroacetylation (Medicinal Chemistry)

DFAF is used to directly install the


 group onto amines (forming amides) or alcohols (forming esters). This is common in "Late-Stage Functionalization" of drug candidates to block metabolic hot-spots.
Protocol: Synthesis of N-Difluoroacetyl Anilines

Context: This reaction is often used to synthesize the "tail" of various kinase inhibitors where the electron-withdrawing


 group modulates the pKa of the amide NH.

Reagents:

  • Substrate: Aniline derivative (1.0 equiv)

  • Reagent: DFAF (1.2 equiv, introduced as gas or solution in dry ether)

  • Base: Pyridine or Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Preparation: Dissolve the aniline and Pyridine in anhydrous DCM under Argon. Cool to -10°C.

  • Addition: Introduce DFAF slowly.

    • If Gas: Bubble through a frit into the solution.

    • If Solution: Cannulate a pre-prepared stock solution of DFAF in ether.

  • Reaction Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LC-MS. The reaction is usually rapid.

  • Quench: Pour mixture into saturated

    
     (aqueous). Caution: Gas evolution (
    
    
    
    ) from acid neutralization.
  • Isolation: Separate organic layer, wash with brine, dry over

    
    , and concentrate.
    

Why this works: The high reactivity of the acyl fluoride allows the reaction to proceed at low temperatures, preserving sensitive functional groups on the aniline scaffold.

Critical Safety & Handling Protocols

DFAF poses dual hazards: Acyl Fluoride Toxicity and HF Generation .

HF Management System

Every reaction involving DFAF generates Hydrogen Fluoride (HF) as a byproduct.

  • Scavengers: Reactions must include a base (Pyridine,

    
    , or solid 
    
    
    
    ) to sequester HF as a salt (
    
    
    ).
  • Glassware: While DFAF itself is compatible with glass, the generated HF will etch glass. Use PTFE (Teflon) or PFA reaction vessels if the conditions are acidic or if water is present. For anhydrous basic conditions, borosilicate glass is generally acceptable for short durations.

Exposure Controls
  • Inhalation: DFAF is a volatile lachrymator. All work must be performed in a high-efficiency fume hood.

  • Skin: HF burns are insidious (painless at first, leading to deep tissue necrosis).

    • Mandatory PPE: Double nitrile gloves or neoprene gloves.

    • First Aid:Calcium Gluconate Gel must be immediately available on the benchtop.

References

  • Synthesis of Fluorinated Heterocycles

    • Lamberth, C. (2013). "Heterocyclic Chemistry in Crop Protection." Chimica, 67(9), 669-679.

    • Context: Details the synthesis of pyrazole carboxamides (SDHIs) using difluoroacetyl precursors.
  • Fluxapyroxad Synthesis

    • Benton, M., et al. (2012). "Fluxapyroxad: A New Broad-Spectrum Fungicide."[1] Outlooks on Pest Management.

    • Context: Describes the industrial route to Fluxapyroxad involving the difluoromethyl-pyrazole core.
  • Difluoromethylation Reagents

    • Hu, J., et al. (2011). "Reagents for Difluoromethylation."[2] Chemical Reviews, 111(10), 6131–6172.

    • Context: Comprehensive review of reagents, including DFAF deriv
  • Handling Acyl Fluorides: Ritter, T., et al. (2013). "Fluorination Chemistry." Nature, 497, 199-205. Context: Discusses the reactivity and stability profiles of acyl fluorides compared to chlorides.

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Side Products in Difluoroacetyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-DFAF-001 Last Updated: January 28, 2026 Department: Chemical Synthesis & Process Development[1]

Introduction

Difluoroacetyl fluoride (DFAF) is a high-value building block used to introduce the difluoromethyl (


) moiety into pharmaceutical candidates and agrochemicals. While it is a potent acylating agent, its reactivity profile is distinct from non-fluorinated analogs (e.g., acetyl chloride) due to the strong electron-withdrawing effect of the fluorine atoms.

This guide addresses the specific impurity profiles and safety hazards associated with DFAF. Unlike standard acyl chlorides, DFAF reactions often generate unique side products via difluoroketene intermediates and HF elimination .

Part 1: Critical Safety Protocol (HF Generation)

WARNING: All reactions involving DFAF generate Hydrogen Fluoride (HF) as a byproduct. HF is not just an acid; it is a systemic poison that penetrates tissue and depletes calcium.

  • The Hidden Hazard: In reactions with amines, the byproduct is not just the amide, but the amine hydrofluoride salt . This salt can release HF gas upon heating or acidification.[2]

  • Immediate Action:

    • Skin Contact: Apply Calcium Gluconate (2.5%) gel immediately. Do not wait for pain (burns may be delayed).

    • Spill: Neutralize with calcium carbonate (

      
      ) or crushed limestone, not standard sodium bicarbonate (which generates foam/aerosols).
      

Part 2: Reaction Pathways & Side Product Map

The following diagram illustrates the primary reaction pathways and the divergence points where common side products are formed.

DFAF_Reactivity DFAF Difluoroacetyl Fluoride (DFAF) Target Target: Difluoroacetamide (or Ester) DFAF->Target + Nucleophile (R-NH2/ROH) - HF DFA Hydrolysis Product: Difluoroacetic Acid (DFA) DFAF->DFA + H2O (Moisture) Hydrolysis Ketene Intermediate: Difluoroketene DFAF->Ketene + Base (- HF) Elimination Imide Side Product: Double Acylated Imide Target->Imide + Excess DFAF (Over-reaction) Ketene->Target + Nucleophile Oligomer Side Product: Ketene Dimers/Oligomers Ketene->Oligomer Dimerization (Thermal/No Nuc)

Figure 1: Mechanistic divergence in DFAF reactions. Note the central role of moisture (hydrolysis) and base-induced elimination (ketene formation).

Part 3: Troubleshooting Common Side Products

Issue 1: The "Acidic" Impurity (Hydrolysis)

Symptom: The product is contaminated with a liquid that has a pungent, vinegar-like odor. Yield is lower than expected. Identity: Difluoroacetic Acid (DFA) Mechanism:



DFAF is extremely moisture-sensitive, more so than acetyl chloride. Even trace moisture in solvents will trigger this pathway [1].

Diagnostic:

  • 1H NMR: Look for a triplet at

    
     (
    
    
    
    ). The acid proton is often broad and exchanges with
    
    
    .
  • 19F NMR: DFA appears as a doublet at

    
    .
    

Corrective Action:

  • Solvent Drying: Use anhydrous solvents (DCM, THF) stored over molecular sieves (3Å or 4Å).

  • Reagent Quality: Distill DFAF if the bottle has been opened frequently.

  • Scavenging: Add a weak base (e.g.,

    
    ) to the workup to convert DFA to its water-soluble salt, which remains in the aqueous layer.
    
Issue 2: The "Double Mass" Impurity (Over-Acylation)

Symptom: Mass spectrometry shows a peak at


 relative to the target amide.
Identity: 

-Bis(difluoroacetyl)amine (Imide)
Mechanism: Primary amines can react twice if DFAF is in large excess or if the reaction temperature is too high. The electron-withdrawing fluorine atoms make the N-H proton of the mono-amide more acidic (

), allowing deprotonation by base and subsequent second acylation.

Diagnostic:

  • LC-MS: Look for the characteristic

    
     mass shift (
    
    
    
    group).
  • IR: Appearance of two carbonyl stretches (symmetric/asymmetric) around

    
     and 
    
    
    
    .

Corrective Action:

  • Stoichiometry: Strictly control DFAF equivalents (0.95 - 1.05 eq).

  • Order of Addition: Add DFAF slowly to the amine solution at

    
     to keep the local concentration of acylating agent low.
    
  • Base Selection: Use a milder base (e.g., Pyridine or

    
    ) rather than strong bases like NaH or TEA which can deprotonate the amide.
    
Issue 3: The "Insoluble Solid" (Amine Hydrofluoride Salts)

Symptom: A white solid precipitates during the reaction that is not the product. Identity: Amine Hydrofluoride Salt (


) 
Mechanism: 
The HF byproduct reacts instantly with unreacted amine or the base used.


Troubleshooting:

  • Don't Filter & Toss: Researchers often filter this solid thinking it is waste salts, but it may contain your starting material trapped as a salt.

  • Resolution: Treat the reaction mixture (or the solid) with saturated aqueous

    
     to liberate the free amine/product before extraction.
    

Part 4: Solvent Incompatibility Guide

Choosing the wrong solvent with DFAF can lead to catastrophic failure or safety incidents.

SolventCompatibilityRisk / Mechanism
Dichloromethane (DCM) Recommended Inert. Good solubility for DFAF and amides.
THF Recommended Good for low-temp reactions. Ensure it is dry.
DMSO DANGER Explosion Hazard. Acid fluorides can activate DMSO (Pummerer-type mechanism), leading to violent exotherms [2].
DMF ⚠️ Caution Can react to form Vilsmeier-Haack type intermediates (

), consuming the reagent.
Alcohols Incompatible Reacts instantly to form esters (unless ester is the target).

Part 5: Advanced Reactivity (The Ketene Pathway)

In the presence of tertiary amine bases (e.g., Triethylamine, DIPEA), DFAF can undergo dehydrofluorination to form difluoroketene (


).
  • Utility: This intermediate is useful for [2+2] cycloadditions to synthesize difluorocyclobutanes.

  • Side Product Risk: If no trapping agent (nucleophile/olefin) is present, difluoroketene will dimerize or oligomerize .

    • Common Dimer: 2,2,4,4-tetrafluorocyclobutane-1,3-dione.

    • Prevention: If simple acylation is the goal, avoid large excesses of base and keep temperatures low (

      
      ) to disfavor elimination.
      

References

  • Asian Publication Corporation. (n.d.). Reaction of Dimethyl Sulphoxide and Trifluoroacetic Anhydride. Retrieved January 28, 2026, from [Link]

  • Ke, M., & Song, Q. (2017).[3] Copper/B2pin2-catalyzed C–H difluoroacetylation–cycloamidation of anilines leading to the formation of 3,3-difluoro-2-oxindoles. Chemical Communications.[3] Retrieved January 28, 2026, from [Link]

Sources

How to improve the yield of difluoroacetylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome & Diagnostic Overview

Welcome to the technical support center for fluorinated motif synthesis. Difluoroacetylation—introducing the


 or 

group—is notoriously difficult due to the unique electronic properties of fluorine. The high electronegativity of the

group alters the pKa of

-protons and the nucleophilicity of enolates, often leading to stalled reactions or rapid decomposition of reagents.

This guide moves beyond generic advice to address the specific failure modes of difluoroacetylating reagents.

Interactive Diagnostic Flowchart

Use this logic tree to identify the correct protocol for your substrate.

Difluoro_Troubleshooting Start Start: Select Substrate Amine Amine (N-H) Target: Amide Start->Amine Carbonyl Aldehyde/Ketone (C=O) Target: β-OH Ester Start->Carbonyl Arene Arene/Heterocycle (C-H) Target: Ketone Start->Arene Amine_Q Current Reagent? Amine->Amine_Q Reformatsky Reformatsky Protocol (Br-CF2-COOEt + Zn) Carbonyl->Reformatsky Radical Radical Pathway (Photoredox/Cu) Arene->Radical Anhydride Difluoroacetic Anhydride (DFAA) Amine_Q->Anhydride Using Acid Difluoroacetic Acid (DFA) Amine_Q->Acid Using Sol_Amine1 STOP. Switch to DFA + HATU. DFAA is unstable/hygroscopic. Anhydride->Sol_Amine1 Sol_Amine2 Optimize Base: Switch DIPEA -> Collidine to reduce epimerization. Acid->Sol_Amine2 Zn_Issue Zinc Activation? Reformatsky->Zn_Issue Sol_Zn1 Add TMSCl (5 mol%) to activate Zn surface. Zn_Issue->Sol_Zn1 Low Yield Sol_Rad Use Sodium Difluoromethanesulfinate (Langlois Reagent) or Oxime Esters Radical->Sol_Rad

Figure 1: Decision matrix for selecting the optimal difluoroacetylation protocol based on substrate class and common failure points.

Reagent Selection: The "Hardware" of the Reaction

The choice of reagent is the single biggest determinant of yield. Many researchers default to the anhydride (DFAA) due to cost, but it is chemically inferior for sensitive applications.

Comparative Performance Data
ReagentStabilityPrimary RiskRecommended Use Case
Difluoroacetic Anhydride (DFAA) Low (Hygroscopic)Decomposes to HF and CO; acidic byproducts protonate nucleophiles.Simple, non-acid-sensitive amines only.
Difluoroacetyl Chloride Very LowExtremely volatile; rapid hydrolysis.Avoid unless strictly necessary.
Difluoroacetic Acid (DFA) HighRequires activation; slower kinetics if not coupled correctly.Gold Standard for complex amides (w/ HATU).
Ethyl Bromodifluoroacetate HighRequires metal insertion (Zn/Cu) to react.C-C bond formation (Reformatsky).[1][2][3]
Sodium Difluoromethanesulfinate High (Solid)Radical generation requires oxidant/light.Radical difluoroalkylation of arenes.

Troubleshooting N-Difluoroacetylation (Amide Formation)

Scenario: You are trying to react a secondary amine with difluoroacetic anhydride, but the yield is <40%, and you observe significant impurities.

The Mechanism of Failure

Difluoroacetic anhydride (DFAA) is highly electrophilic but also highly unstable. Upon exposure to trace moisture or thermal stress, it decomposes into Difluoroacetic acid and Difluoroacetyl fluoride , which eventually releases HF .

  • Protonation: The acid byproduct protonates your amine, rendering it non-nucleophilic (

    
    ).
    
  • Thermal Decomposition: At

    
    , DFAA can release CO gas, leading to pressure buildup and stoichiometry loss [1].
    
Protocol A: The "Modern Standard" (Acid + HATU)

Switching from the anhydride to the acid coupled with HATU typically boosts yields by 30-50% for complex substrates.

Step-by-Step Guide:

  • Dissolution: Dissolve Difluoroacetic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF or DMAc.

  • Pre-activation: Add DIPEA (3.0 equiv) and stir at

    
     for 5 minutes. Note: The solution should turn yellow/orange (activated ester formation).
    
  • Addition: Add the amine substrate (1.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Why this works: HATU generates the OAt-active ester, which is less sensitive to moisture than the anhydride and does not generate free HF.

FAQ:

  • Q: My product is epimerizing at the

    
    -center. 
    
    • A: The

      
      -protons of difluoroacetyl groups are acidic, but less so than the activated intermediate. However, if your substrate has a chiral center next to the amine, switch the base from DIPEA to 2,4,6-Collidine . It is sufficiently basic to drive the reaction but sterically hindered enough to minimize proton abstraction at chiral centers [2].
      

Troubleshooting C-Difluoroacetylation (Ketones/Aldehydes)

Scenario: You are attempting an aldol-type reaction using ethyl difluoroacetate and a base (LDA/LiHMDS), but you are recovering starting material or polymerization products.

The "Hard Enolization" Paradox

While the


 group increases the acidity of the 

-protons (making enolization easy), the resulting enolate is stabilized by the fluorine atoms (inductive effect). This stabilization makes the enolate a poor nucleophile (sluggish reactivity).
  • Result: The enolate sits in solution and eventually self-condenses (Claisen condensation) rather than attacking your ketone.

Protocol B: The Activated Reformatsky Reaction

Do not use Lithium enolates. Use Zinc enolates (Reformatsky) with TMSCl activation.

Step-by-Step Guide:

  • Zinc Activation (Critical): In a flame-dried flask under Argon, suspend Zinc dust (3.0 equiv) in THF. Add TMSCl (Trimethylsilyl chloride, 0.05 equiv) and stir for 15 minutes at RT.

    • Mechanism:[1][2][3][4][5][6] TMSCl chemically etches the passive ZnO layer, exposing reactive Zn(0) surface [3].

  • Reagent Addition: Add Ethyl Bromodifluoroacetate (1.5 equiv) dropwise.

    • Observation: A slight exotherm indicates formation of the BrZn-CF2-COOEt species.

  • Substrate Addition: Add the aldehyde/ketone (1.0 equiv).

  • Workup: Quench with dilute HCl.

FAQ:

  • Q: The reaction won't start even with TMSCl.

    • A: Try the "Entrainment" method. Add a small crystal of Iodine (

      
      ) or a few drops of 1,2-dibromoethane and heat to reflux for 2 minutes before adding the fluoroacetate. This jump-starts the radical etching process on the Zinc surface.
      

Advanced Radical Protocols (Arenes & Heterocycles)

Scenario: You need to attach a difluoroacetyl group to an electron-deficient heterocycle. Friedel-Crafts fails because the ring is deactivated.

The Solution: Photoredox Radical Addition

Traditional electrophilic substitution fails on deactivated rings. You must switch to a radical mechanism using a difluoroalkyl radical source.

Photoredox_Mechanism PC_GS Ir(III) (Ground) PC_Excited *Ir(III) (Excited) PC_GS->PC_Excited Blue LED (hv) PC_Ox Ir(IV) (Oxidized) PC_Excited->PC_Ox -e (SET) PC_Ox->PC_GS Regeneration Substrate Arene Product Difluoroacetylated Arene Substrate->Product -H• (Oxidation) Reagent Br-CF2-COOEt Radical •CF2-COOEt Reagent->Radical +e (from PC*) Radical->Substrate Radical Addition

Figure 2: Simplified Photoredox cycle for radical difluoroacetylation. The key is the Single Electron Transfer (SET) to generate the electrophilic radical.

Protocol C: Visible-Light Mediated Difluoroacetylation

Reagents:


 (catalyst), Ethyl Bromodifluoroacetate.
Setup: 
  • Mix Arene (1.0 equiv), Ethyl Bromodifluoroacetate (2.0 equiv),

    
     (2.0 equiv), and 
    
    
    
    (1 mol%) in DMSO.
  • Degas thoroughly (Freeze-Pump-Thaw x3) to remove Oxygen (Oxygen quenches the triplet state of Iridium).

  • Irradiate with Blue LEDs (450 nm) for 12-24 hours.

Note: If you lack a photoreactor, the Langlois Reagent (


, or its difluoro analog 

) can often be used with simple peroxide oxidants (TBHP) in a biphasic system (DCM/Water) to generate similar radicals thermally [4].

References

  • Blake, P. G., et al. "Kinetics and mechanism of the thermal decomposition of difluoroacetic acid."[5] Journal of the Chemical Society B: Physical Organic, 1971.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Chattopadhyay, A., & Salaskar, A. "A Practical Method for the Reformatsky Reaction of Aldehydes."[7] Synthesis, 2000.[7]

  • Narayanam, J. M., & Stephenson, C. R. "Visible light photoredox catalysis: applications in organic synthesis." Chemical Society Reviews, 2011.

Sources

Overcoming solubility issues with Difluoroacetyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difluoroacetyl Fluoride (DFAF) Handling & Optimization

Executive Summary: The "Solubility" Paradox

As researchers, we often receive tickets stating, "DFAF won't dissolve in my solvent" or "The solution turned cloudy immediately."

The Hard Truth: You are likely not facing a solubility issue. Difluoroacetyl fluoride (


) is a lipophilic, highly fluorinated acyl halide. It is inherently soluble in almost all organic solvents.

If you are experiencing "solubility" issues, you are actually encountering one of two physical phenomena:

  • Volatility Escape: DFAF is a low-boiling species (bp ~1–5 °C estimated/volatile liquid). If your solvent is at room temperature, DFAF is not dissolving; it is boiling off.

  • Rapid Hydrolysis: The "cloudiness" or "precipitate" you see is not undissolved DFAF. It is the formation of etching byproducts (silicates from glassware) or salts formed after DFAF reacts with trace moisture to form Difluoroacetic acid and Hydrogen Fluoride (HF).

This guide reorients your workflow from "dissolving a solid" to "trapping a volatile electrophile."

Diagnostic Flowchart: Identifying the Root Cause

Before altering your solvent system, use this decision tree to diagnose the specific failure mode in your reactor.

DFAF_Troubleshooting Start Symptom: 'Solubility Issue' Cloudy Solution turns Cloudy/White Start->Cloudy Precipitate forms Bubbling Vigorous Bubbling/Fuming Start->Bubbling Gas evolution Disappears Reagent 'Disappears' (No Reaction) Start->Disappears Low Yield Moisture Hydrolysis Detected (HF Formation) Cloudy->Moisture Did you use anhydrous solvent? Volatility Evaporation Detected (Boiling Point Reached) Bubbling->Volatility Is Temp > 0°C? Disappears->Volatility System Open? Etching Glass Etching (SiO2 Precipitate) Moisture->Etching Yes, but glass reactor used Sol_Dry Action: Re-dry Solvent (Mol Sieves 3Å) Moisture->Sol_Dry Solvent Wet Sol_Cold Action: Cryogenic Cooling (-40°C to -78°C) Volatility->Sol_Cold Trapping required Sol_Plastic Action: Switch to PTFE/PFA Reactor Etching->Sol_Plastic HF attacking glass

Figure 1: Diagnostic logic to distinguish between hydrolysis (moisture), glass etching (HF generation), and volatility (evaporation).

Solvent Compatibility Matrix

DFAF is an acyl fluoride . It is a "hard" electrophile. Unlike acyl chlorides, it is less prone to reduction but highly sensitive to nucleophilic attack by oxygen species.

Rule of Thumb: Dielectric constant is irrelevant if the solvent is nucleophilic.

Solvent ClassRepresentative SolventsCompatibilityTechnical Notes
Halogenated Dichloromethane (DCM), ChloroformExcellent Preferred Choice. High solubility, non-reactive. Must be dried over

or Molecular Sieves.
Ethers Diethyl Ether (

), THF
Good (Conditional) Temperature Critical. THF can polymerize if HF is generated.

is excellent for low-temp trapping due to low freezing point.
Nitriles Acetonitrile (MeCN)Moderate Good solubility, but difficult to dry completely. Trace water in MeCN causes rapid hydrolysis.
Alcohols Methanol, EthanolPROHIBITED Reacts instantly to form difluoroacetate esters (

).
Amides DMF, DMAcAvoid Can cause Vilsmeier-type side reactions or decompose the acyl fluoride.
Hydrocarbons Hexanes, ToluenePoor Phase separation likely at low temps due to the polar

and Carbonyl groups.

Experimental Protocol: The "Cold Trap" Dissolution Method

To "dissolve" DFAF effectively, you must treat it as a gas condensing into a liquid. Do not attempt to weigh it in an open vessel.

Reagents:

  • Difluoroacetyl fluoride (Source: Cylinder or sealed ampoule).

  • Anhydrous DCM (Dichloromethane).

  • Nitrogen/Argon line.[1]

Workflow:

  • System Prep: Flame-dry all glassware. If using glass, be aware that any hydrolysis will generate HF, which etches glass. Recommendation: Use a PFA (perfluoroalkoxy) or PTFE coated flask if possible.

  • Solvent Cooling: Charge the flask with anhydrous DCM. Cool to -78°C (Dry ice/Acetone). This is crucial. At this temperature, the vapor pressure of DFAF is negligible.

  • Introduction:

    • From Cylinder: Use a mass flow controller or a calibrated trap-to-trap distillation to condense a specific weight of DFAF directly into the cold solvent.

    • From Ampoule: Break the ampoule inside a closed, inerted system or use a wide-bore cannula to transfer the pre-cooled liquid.

  • Stabilization: Once added, maintain the temperature below -20°C. If you must warm to Room Temperature (RT), ensure the vessel is sealed (pressure tube) to prevent loss of reagent.

Experimental_Setup cluster_conditions Critical Parameters Source DFAF Source (Cylinder/Ampoule) Trap Cold Trap / Condenser (-78°C) Source->Trap Gas Flow Reactor Reaction Vessel (Solvent + Substrate) Trap->Reactor Cannula Transfer (Liquid Phase) Scrubber CaCO3 Scrubber (Neutralize HF) Reactor->Scrubber Vent Line Temp Temp < -20°C Atmos Atmosphere: N2/Ar

Figure 2: Setup for quantitative transfer of DFAF. Note the scrubber is essential for safety.

Troubleshooting FAQs

Q1: I see a white precipitate immediately upon adding DFAF to my amine. Is it insoluble? A: No. You have likely formed the hydrofluoride salt of your amine.

  • Mechanism:[2][3][4][5][6] The amine acts as a base, deprotonating any trace acid or reacting with HF generated from hydrolysis.

  • Fix: Add an auxiliary base (like

    
     or Hunig's base) before adding the DFAF to scavenge the HF, keeping your nucleophile active.
    

Q2: Why does my reaction yield drop when I scale up? A: Surface-area-to-volume ratio. On a small scale, cooling is efficient. On a large scale, the exotherm of the reaction (or heat ingress) might raise the internal temperature above the boiling point of DFAF, causing it to boil out of the reactor before reacting.

  • Fix: Use a jacketed reactor with active cooling and add DFAF slowly (dropwise) to control the exotherm.

Q3: Can I store a stock solution of DFAF? A: Only if stored in a PTFE container at -20°C or lower. In glass, the trace HF generation becomes autocatalytic—HF etches glass, producing water, which hydrolyzes more DFAF, producing more HF. It is a runaway degradation cycle.

Q4: I need to use a Lewis Acid catalyst. Which one works with DFAF? A: Be careful. Strong Lewis acids (like


) can cause halogen exchange, converting your Acyl Fluoride to an Acyl Chloride (which has different reactivity) or decarbonylation.
  • Recommendation: Use milder Lewis acids or activate the nucleophile (e.g., silyl enol ethers) rather than activating the DFAF.

References & Authority

  • Physical Properties & Handling:

    • NIST Chemistry WebBook, SRD 69. "Difluoroacetyl fluoride."[7][8] National Institute of Standards and Technology.[7] Link

    • Note on Volatility: Acyl fluorides generally exhibit lower boiling points than their corresponding acids due to the lack of hydrogen bonding.

  • Reactivity & Synthesis:

    • Olah, G. A., et al. "Synthetic Fluorine Chemistry." John Wiley & Sons, 1992. (Foundational text on Acyl Fluoride handling).

    • SuFEx Chemistry Context: While primarily for sulfonyl fluorides, the handling protocols for volatile acid fluorides in click chemistry (Sharpless et al.) apply here regarding moisture sensitivity.

  • Safety (HF Generation):

    • Honeywell Specialty Chemicals. "Hydrofluoric Acid Properties and Safety." (Relevant for the hydrolysis byproducts of DFAF).

Disclaimer: This guide is for informational purposes for trained chemical professionals. Difluoroacetyl fluoride is toxic and corrosive.[9] Always review the specific SDS before handling.

Sources

Technical Support Guide: Purification of Difluoroacetyl Fluoride (DFAF) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Chemical Process R&D / Technical Support Subject: Downstream Processing & Purification of


 Synthesized Products
Executive Summary & Safety Directive

Warning: Hydrofluoric Acid (HF) Hazard Difluoroacetyl fluoride (DFAF) releases Hydrogen Fluoride (HF) upon hydrolysis. HF is highly corrosive to glass and toxic to biological tissue.

  • Glassware Etching: If your reaction flasks show frosting/etching, residual HF is present.

  • Scavenging: All protocols must include a dedicated HF scavenging step (e.g., weak base wash) before any contact with silica gel chromatography or glass distillation apparatus.

This guide addresses the purification of amides, esters, and ketones synthesized using DFAF. The difluoromethyl group (


) imparts unique lipophilicity and hydrogen-bond donating properties, but its introduction necessitates rigorous removal of acidic byproducts to prevent product degradation and equipment damage.
Module 1: The Critical Quench (HF Neutralization)

The Issue: Direct concentration of the reaction mixture concentrates HF, leading to product decomposition (acid-catalyzed hydrolysis) and damage to rotary evaporators.

The Protocol:

  • Cooling: Cool the reaction mixture to 0°C.

  • Quenching: Slowly add Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why: Neutralizes HF to form harmless NaF and

      
      .
      
    • Endpoint: Monitor pH. The aqueous layer must remain basic (pH 8-9) to ensure complete HF removal.

  • Phase Separation: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Note: Avoid ether if the product is volatile; solvent removal will be difficult.

  • Brine Wash: Wash the organic layer with brine to remove residual water and fluoride salts.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate.
Module 2: Purification Decision Matrix

Select your purification route based on the physical properties of your difluoroacetylated product.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench) CheckState Physical State / Volatility Check Start->CheckState Liquid Liquid / Low MP (<50°C) CheckState->Liquid Oil/Liquid Solid Solid / High MP (>50°C) CheckState->Solid Solid CheckBP Boiling Point Check Liquid->CheckBP Column Flash Chromatography (Silica Gel) Solid->Column Amorphous/Impure Recryst Recrystallization Solid->Recryst Crystalline Distillation Vacuum Distillation (Preferred for Volatiles) CheckBP->Distillation BP < 150°C (at vac) CheckBP->Column BP > 150°C / Unstable Final Analysis (NMR/GC/LC) Distillation->Final Pure Product Column->Final Pure Product Recryst->Final Pure Product

Figure 1: Decision tree for selecting the optimal purification method for DFAF derivatives.

Module 3: Detailed Purification Techniques
Technique A: Vacuum Distillation (For Volatile Liquids)

Many difluoroacetamides and esters are volatile. Column chromatography can lead to yield loss due to evaporation during fraction concentration.

  • Setup: Short-path distillation head.

  • Pressure: < 10 mbar is recommended to keep bath temperatures below 100°C.

  • Fractionation:

    • Fore-run: Residual solvent and unreacted DFAF (if any remains).

    • Main Fraction: Product.

    • Residue: Difluoroacetic acid salts and oligomers.

Technique B: Flash Chromatography (Silica Gel)
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Pre-treatment: If the product is acid-sensitive, neutralize the silica by flushing the column with 1%

    
     in hexanes before loading.
    
  • Loading:

    • Liquid Load: Dissolve in minimum DCM.

    • Solid Load: Adsorb onto Celite or Silica if the crude is viscous.

  • Mobile Phase: Hexanes/EtOAc or DCM/MeOH gradients.

    • Detection: Difluoroacetyl groups are not strongly UV active alone. Use stains (KMnO4 or PMA) or monitor the carrier molecule's chromophore.

Technique C: Recrystallization
  • Solvents: Hexanes/EtOAc mixtures or Ethanol/Water.

  • Applicability: Best for high molecular weight difluoroacetamides (e.g., derived from aromatic amines).

Troubleshooting Guide (Help Desk)
SymptomProbable CauseCorrective Action
Glassware Etching / White Fumes Residual HF in crude mixture.STOP immediately. Re-dissolve crude in ether/DCM and wash 2x with Sat.

.
Product Loss on Rotovap Product is volatile (Common with low MW esters).Do not evaporate to dryness. Distill solvent at atmospheric pressure or use a Vigreux column.
"Ghost" Peak in NMR (~6.0 ppm, t) Residual Difluoroacetic Acid (DFAA).The acid byproduct has a similar polarity to some amides. Wash organic layer with 1M NaOH (if product is stable) or filter through a basic alumina plug.
Broad Peaks in NMR Rotamers (Amide bond rotation).This is normal for difluoroacetamides due to the

group's bulk. Run NMR at elevated temperature (50°C) to coalesce peaks.
Decomposition on Silica Product is acid-sensitive.Use neutralized silica (pre-wash with 1%

) or switch to neutral alumina.
Frequently Asked Questions (FAQ)

Q: Can I use Difluoroacetic Anhydride instead of DFAF to avoid HF? A: Yes. Difluoroacetic anhydride generates difluoroacetic acid (DFAA) as the byproduct instead of HF. While this avoids glass etching, DFAA is harder to remove by volatility than HF. The purification logic remains similar (alkaline wash required).

Q: My product is water-sensitive. How do I remove HF without an aqueous wash? A: Use a solid scavenger. Add Polyvinylpyridine (PVP) resin or Sodium Fluoride (NaF) pellets to the reaction mixture. Stir for 30 minutes, then filter. The resin/pellets will trap the HF.

Q: Is the


 proton acidic? 
A:  Weakly. The pKa is approximately 25-26. Avoid using strong bases like LDA or NaH during purification steps, as this can lead to deprotonation and self-condensation. Standard workup bases (

, NaOH) are safe.
References
  • Vertex AI Search. (2026). Process For Preparation Of Difluoroacetyl Fluoride And Its Derivatives. Quick Company. Available at: [1][2][3][4][5][6][7][8][9][10][11][12]

  • Vertex AI Search. (2026). Separation and purification of fluoride from industrial wastes. Google Patents. Available at: [2][6][12]

  • Vertex AI Search. (2026). Process for the preparation of difluroacetic acid. Google Patents.
  • Vertex AI Search. (2026). Synthesis of Fluorinated Amines: A Personal Account. NIH. Available at: [2][6][7][8][12]

Sources

Managing the release of hazardous byproducts like hydrogen fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Ticket Focus: HF Containment & Neutralization

⚠️ CRITICAL SAFETY DIRECTIVE

Hydrogen Fluoride (HF) is an insidious systemic poison. Unlike other acids, HF burns may not be immediately painful. The fluoride ion (


) penetrates deep tissue, binding intracellular Calcium (

) and Magnesium (

), leading to cell necrosis, bone demineralization, and potentially fatal cardiac arrhythmias (hypocalcemia).

Golden Rule: Never work alone. Always have Calcium Gluconate gel within arm's reach.[1]

Knowledge Base Article 001: Scrubber Configuration & Gas Management

Context: Users frequently report etching of fume hood sashes or "fuming" exhaust lines during fluorination reactions. This indicates scrubber breakthrough or improper setup.

The Mechanics of Containment

You cannot rely on a standard fume hood for HF gas release. You must construct a self-validating negative-pressure scrubbing train .

Why this works:

  • Backflow Prevention: An empty trap protects your reaction from sucking back scrubber liquid during cooling (thermal contraction).

  • Active Neutralization: We use a base with a high partition coefficient for acid gases.

  • Visual Validation: A pH indicator trap proves the gas is neutralized before it hits the hood exhaust.

Visualizing the Scrubber Logic

The following diagram illustrates the mandatory flow path for HF-generating reactions (e.g., using


, HF-Pyridine, or high-temp DAST).

ScrubberSystem cluster_legend System Logic Reactor Reaction Vessel (HF Source) Trap1 Trap 1: Empty (Backflow Guard) Reactor->Trap1 Hot Gas (HF + Solvent) Trap2 Trap 2: Primary Scrubber (20% KOH or NaOH) Trap1->Trap2 Gas Flow Trap3 Trap 3: Indicator (Water + Universal Indicator) Trap2->Trap3 Scrubbed Gas Exhaust Fume Hood Exhaust (Negative Pressure) Trap3->Exhaust Clean Air Note1 Trap 2 neutralizes HF to soluble KF/NaF Note2 Trap 3 turns RED if Trap 2 fails

Caption: Logical flow for a multi-stage HF scrubbing train. Trap 3 serves as the "Check Engine Light" for the system.

Troubleshooting: Scrubber Issues

Q: My scrubber solution is getting hot. Is this normal? A: Yes, but monitor it. The neutralization of HF is exothermic (


).
  • Action: If the solution boils, your reaction is off-gassing too fast. Stop heating the reactor immediately. Use an ice bath for the scrubber trap if necessary to prevent steam generation, which can pressurize the system.

Q: I see white precipitate in the tubing between the reactor and the scrubber. A: This is likely etched silica (


) hydrolyzing back to 

or salt formation.
  • Diagnosis: You are likely using glass connectors.

  • Fix: Switch to PFA (Perfluoroalkoxy) or PTFE tubing and connectors. HF attacks glass (

    
    ). This compromises structural integrity and can lead to leaks [1, 10].
    
Knowledge Base Article 002: Quenching Fluorinating Agents (DAST/Deoxo-Fluor)

Context: The most dangerous moment in fluorination is not the reaction, but the quench. Reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor react violently with water, releasing HF gas and heat.

Comparative Data: Quenching Agents

Choosing the right base is critical to manage the exotherm and waste profile.

ParameterSodium Bicarbonate (

)
Calcium Carbonate (

)
Potassium Hydroxide (

)
Reaction Speed FastModerate (Slurry)Very Fast
Gas Evolution High (

release)
Moderate (

release)
None
Waste Product Soluble NaF (Toxic)Insoluble

(Safer)
Soluble KF (Toxic)
Recommendation Primary Quench (Controls pH)Waste Treatment (Precipitates F-)Scrubber Only (Avoid for quench)
Protocol: Inverse Quenching of DAST/Deoxo-Fluor

Objective: Controlled hydrolysis preventing thermal runaway.

  • Cool Down: Cool the reaction mixture to -78°C (or at least -20°C).

  • Dilute: Dilute the reaction mixture with an inert solvent (DCM or Chloroform) to increase thermal mass.

  • Prepare Quench: In a separate flask, create a saturated solution of Sodium Bicarbonate (

    
    ). Cool to 0°C.
    
  • Inverse Addition: Slowly transfer the reaction mixture into the bicarbonate solution via cannula or dropping funnel.

    • Why? This ensures the acid is always the limiting reagent, preventing a runaway acidic environment.

  • Waste Conversion: Once neutralized, treat the aqueous waste with excess Calcium Hydroxide (

    
    ) to precipitate Fluoride as Calcium Fluoride (
    
    
    
    ) [11, 15].
Visualizing the Quench Workflow

QuenchProtocol Start Reaction Complete (DAST/Deoxo-Fluor) Cool Cool to -20°C or lower Start->Cool Dilute Dilute with DCM (Heat Sink) Cool->Dilute Decision Check Quench Vessel: Is it Sat. NaHCO3? Dilute->Decision Transfer INVERSE ADDITION: Dropwise transfer of Rxn to Base Decision->Transfer Yes Monitor Monitor Temp & Bubbling (CO2) Transfer->Monitor Monitor->Transfer Temp Spikes? Wait. Waste Add Ca(OH)2 to Aqueous Layer (Precipitate CaF2) Monitor->Waste Stable pH 7-8

Caption: Decision tree for safe inverse quenching of fluorination reactions. Note the feedback loop at "Monitor" to prevent thermal runaway.

Troubleshooting: Quenching

Q: I hear a "popping" sound during addition. A: You are adding too fast. The "pop" is localized superheating of solvent caused by the violent hydrolysis of unreacted DAST.

  • Fix: Stop addition. Cool the quench flask further. Increase stirring rate to dissipate heat.

Q: Can I use glass separatory funnels for the workup? A: Only after full neutralization.

  • Reasoning: If active HF is present, it will etch the ground glass joint of the stopcock, causing it to seize or leak. Use a plastic (PFA/PP) separatory funnel if you suspect acidic fluoride is still present [1, 10].

Knowledge Base Article 003: Exposure Response

Context: "I think I got some on my glove/skin, but it doesn't hurt."

Immediate Action Required: HF acts differently than sulfuric or hydrochloric acid. It anesthetizes the nerves initially while migrating toward the bone. Pain is a late indicator of severe damage.

  • Strip: Remove all contaminated clothing/gloves immediately.

  • Flush: Rinse with water for 5 minutes (do not flush for 15+ minutes without treatment if gel is available; speed to antidote is key).

  • Apply: Massage 2.5% Calcium Gluconate Gel into the site.[2]

    • Mechanism:[3][4][5][6][7][8] The gel provides a sacrificial source of Calcium. The HF binds to the gel's calcium (

      
      ) instead of your bone's calcium [9, 11].
      
  • Escalate: Go to the ER. Tell them "Hydrofluoric Acid Exposure."[1][4][9]

References
  • University of Alabama EHS. (n.d.). Hydrofluoric Acid: Guidance for Laboratories. Retrieved from 7

  • University of British Columbia. (n.d.). Working Safely with Hydrofluoric Acid. Safety & Risk Services. Retrieved from 8

  • Organic Syntheses. (2002). Bis(4-fluorophenyl)difluoromethane (Deoxo-Fluor Protocol). Org. Synth. 2002, 79, 179. Retrieved from 10

  • Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) Technical Bulletin. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Fluoride (HF) Medical Management Guidelines. Toxic Substance Portal. Retrieved from 11

  • Eurofluor. (n.d.). Recommendation on materials of construction for anhydrous hydrogen fluoride. Retrieved from 12

  • National Institutes of Health (NIH). (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable Deoxofluorinating Reagents. PMC. Retrieved from 13

  • Baumann, M., et al. (2008).[5] The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett. Retrieved from 5

  • StatPearls. (2024). Calcium Gluconate.[1][2][7][9][14][11][15] NCBI Bookshelf. Retrieved from 3

  • NASA. (n.d.). Selection of Compatible Materials for Use with Fluorine. Retrieved from

  • Wikipedia. (n.d.). Calcium gluconate.[1][2][7][9][14][11][15] Retrieved from 15

  • University of Wollongong. (2024). Hydrofluoric Acid Management Guidelines. Retrieved from 16

  • Dynaflow. (n.d.). Fume Scrubber, Air Pollution Control Device.[6][17] Retrieved from 6

  • Safelab Corporation. (n.d.). Fume Hood Scrubbers. Retrieved from 18

  • Drizgas Tech. (n.d.). Hydrogen Fluoride Scrubber. Retrieved from 4

Sources

Stability of Difluoroacetyl fluoride under various reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Difluoroacetyl Fluoride

Topic: Stability of Difluoroacetyl fluoride (DFAF) under various reaction conditions Audience: Researchers, Process Chemists, and Drug Discovery Scientists Format: Interactive Technical Guide (Q&A, Troubleshooting, Protocols)

Introduction: The Nature of the Reagent

Difluoroacetyl fluoride (DFAF) (CAS: 2925-22-6) is a critical fluorinated building block used to introduce the difluoromethyl (


) or difluoroacetyl (

) moiety.

Before addressing stability, one physical property dictates every handling protocol: DFAF is a gas at room temperature (Boiling Point: 2–4 °C) [1, 5].

Many stability "failures" reported by users are actually containment failures where the reagent evaporated before reacting. This guide addresses the unique challenges of handling this volatile, moisture-sensitive electrophile.

Module 1: Physical & Chemical Stability Profile

Q: What is the intrinsic stability of DFAF?

A:

  • Thermal Stability: High. DFAF is structurally robust and is often synthesized at temperatures exceeding 150–200 °C (e.g., via thermal decomposition of trifluoroacetic acid derivatives or catalytic isomerization) [1]. It does not spontaneously decompose at standard laboratory temperatures.[1]

  • Hydrolytic Stability: Very Low. Like all acyl fluorides, it reacts rapidly with water. However, the primary danger is the byproduct: Hydrogen Fluoride (HF) .

  • Volatility: Critical. With a boiling point of ~2–4 °C, it exists as a gas or a highly volatile liquid. It cannot be weighed in open vessels.

Q: How does it compare to Difluoroacetyl Chloride?

A: DFAF is generally more resistant to hydrolysis than its chloride analog due to the strength of the C-F bond, but it is less sterically hindered. However, the formation of HF upon hydrolysis makes DFAF more hazardous to equipment (glassware) than the chloride (which forms HCl).

Quantitative Data Summary

PropertyValueImplication for Stability
Boiling Point 2–4 °C [5]Must be handled as a gas or cooled liquid.
Flash Point None (Non-flammable)Fire risk is low; pressure risk is high.
Hydrolysis Product Difluoroacetic acid + HF Etches glass ; requires plastic/metal ware.
Density ~1.58 g/cm³ (liquid)Dense liquid phase (if condensed).

Module 2: Storage & Material Compatibility

Decision Tree: Selecting the Right Containment

MaterialSelection

Figure 1: Material compatibility logic for Difluoroacetyl fluoride. Glass is strictly prohibited if moisture is possible.
Key Storage Rules:
  • No Glass Storage: Even trace moisture generates HF, which etches glass, weakening the vessel and contaminating the reagent with silicon tetrafluoride (

    
    ).
    
  • Preferred Materials:

    • Stainless Steel (304/316): Excellent for anhydrous gas cylinders.

    • Monel/Nickel: Best for high-temperature or corrosive environments.

    • Fluoropolymers (PTFE/PFA): Ideal for reaction vessels and tubing. Note that PTFE is slightly permeable to gases over months; not for indefinite storage of the gas [7].

  • Temperature: Store cylinders in a cool, well-ventilated area. If handling the liquid, keep at -20 °C or below.

Module 3: Reaction Conditions & Troubleshooting

Scenario A: "I added the reagent, but no reaction occurred."
  • Diagnosis: The reagent likely evaporated before reacting.

  • Mechanism: You attempted to weigh a liquid with a BP of 2 °C at room temperature.

  • Solution:

    • Method 1 (Cold Trap): Distill DFAF directly into a reaction flask cooled to -78 °C containing the nucleophile.

    • Method 2 (Solution Standard): Dissolve the gas in cold anhydrous THF or MeCN to create a stock solution. Determine concentration immediately before use.

Scenario B: "My glassware turned cloudy/opaque."
  • Diagnosis: Hydrolysis occurred, generating HF.

  • Mechanism:

    
    . The HF reacts with silica in the glass: 
    
    
    
    .
  • Solution: Use PFA/PTFE reaction vessels. If glass is mandatory, add a scavenger (e.g., dry NaF or excess weak base like pyridine) to sequester HF, though this does not prevent etching entirely.

Scenario C: "Low yield in amidation reactions."
  • Diagnosis: Competitive hydrolysis or volatility loss.

  • Protocol Fix:

    • Dissolve the amine and a base (Triethylamine or Pyridine) in DCM.

    • Cool to -10 °C .

    • Introduce DFAF as a gas (bubbling) or a pre-cooled solution.

    • Why? Low temperature keeps DFAF in the liquid phase/solution long enough to react with the amine before evaporating [6].

Module 4: Experimental Protocols

Protocol 1: Safe In Situ Generation (Recommended)

Avoid handling the gas by generating it in the reaction vessel. Concept: Decomposition of precursors or halogen exchange. Workflow:

  • Precursor: Use 1-alkoxy-1,1,2,2-tetrafluoroethane [8] or Difluoroacetic anhydride .

  • Activation: Treat with a Lewis Acid (e.g.,

    
    ) or heat.
    
  • Reaction: The generated DFAF is immediately trapped by the nucleophile present in the flask.

Protocol 2: Quenching & Disposal

Never pour unreacted DFAF waste into a general solvent waste drum.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Basic Hydrolysis: Slowly add saturated aqueous Sodium Bicarbonate (

    
    )  or Calcium Hydroxide (
    
    
    
    )
    .
    • Chemistry:

      
       neutralizes the acid and precipitates fluoride as insoluble 
      
      
      
      (Fluorspar), preventing HF release.
  • Verification: Check pH is neutral/basic before disposal.

Visualizing the Hydrolysis Hazard

HydrolysisPathway

Figure 2: The hydrolysis pathway of DFAF. The generation of HF presents both material and safety risks.[1]

References

  • RSC. (n.d.). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B. Retrieved January 28, 2026, from [Link]

  • TURI. (2020). Thermal degradation of fluoropolymers. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2026). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025).[2] Stability of fluoride solutions in glass and plastic containers. Retrieved January 28, 2026, from [Link]

  • NIH. (2017). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Retrieved January 28, 2026, from [Link]

  • Hindustan Nylons.[3] (n.d.). Material Safety Data Sheet – Glass Filled – PTFE Products. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2019). Process and intermediate for the manufacture of difluoroacetyl chloride (WO2019043238A1).

Sources

Troubleshooting unexpected NMR shifts in difluoroacetylated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected NMR Shifts & Signals in Difluoroacetylated Compounds (


)
Role:  Senior Application Scientist
Status:  Online

Introduction: The "Deceptive" Difluoroacetyl Group

Welcome to the DFA Technical Support Hub. The difluoroacetyl group is increasingly common in medicinal chemistry as a lipophilic bioisostere for amides or alcohols. However, it presents a unique "triad of trouble" for NMR interpretation:

  • Rotational Isomerism: The

    
     amide bond barrier creates distinct rotamers.
    
  • Giant Coupling Constants:

    
     coupling spans multiple bonds, often obliterating standard splitting patterns.
    
  • Proton Acidity: The

    
     proton is surprisingly acidic (
    
    
    
    in DMSO), making it highly sensitive to solvent effects.

This guide addresses the three most common "tickets" we receive regarding DFA spectral anomalies.

Ticket #1: "I see 'Ghost' Peaks or Broad Humps in my Baseline"

Symptom: Your compound is pure by LC-MS, but the


 NMR shows doubled signals (e.g., two triplets for the 

group) or a broad, undefined "hump" between 5.8–6.5 ppm.

Diagnosis: Restricted Rotation (Rotamerism). In difluoroacetamides (


), the 

bond has partial double-bond character. The rotational barrier (

) is typically 65–75 kJ/mol. At room temperature (298 K), this rotation is often on the intermediate NMR timescale, leading to coalescence (broadening) or slow exchange (distinct rotamers).

The Protocol: Variable Temperature (VT) Validation Do not assume impurities. Run the "Coalescence Test" to confirm rotamers.

Step-by-Step Workflow:

  • Baseline Scan: Acquire a standard

    
     spectrum at 298 K (
    
    
    
    ).
  • Heat: Increase probe temperature to 353 K (

    
    ) in DMSO-
    
    
    
    (avoid
    
    
    due to boiling point limits).
  • Observe:

    • Rotamers:[1] The two sets of signals will merge (coalesce) into a single, sharp set.

    • Impurities: The signals will remain distinct and sharp (chemical shifts may drift, but they won't merge).

VT_Workflow start Symptom: Split/Broad Signals solvent Check Solvent (Use DMSO-d6 or Toluene-d8) start->solvent heat Heat Probe to 353 K (80°C) solvent->heat decision Do signals merge? heat->decision rotamer Diagnosis: Rotamers (Compound is Pure) decision->rotamer Yes (Coalescence) impurity Diagnosis: Impurity (Check LC-MS) decision->impurity No (Distinct Peaks)

Figure 1: Decision tree for distinguishing rotational isomers from chemical impurities using Variable Temperature (VT) NMR.

Ticket #2: "My CHF₂ Triplet is a Mess (or looks like a doublet of doublets)"

Symptom: You expect a nice triplet for the


 proton (

), but you see a complex multiplet, a "doublet of triplets," or a distorted pattern.

Diagnosis: Chirality-Induced Diastereotopy. If your molecule has a chiral center anywhere nearby, the two fluorine atoms in the


 group become diastereotopic  (

). They are no longer chemically equivalent.

The Physics: Instead of an


 system (one H coupled to two identical Fs), you have an 

system:
  • 
     couples to 
    
    
    
    (
    
    
    )
  • 
     couples to 
    
    
    
    (
    
    
    )
  • 
     couples to 
    
    
    
    (
    
    
    - huge!)

Resolution Protocol:


-Decoupled 

NMR
To confirm the structure without the confusion of fluorine coupling, you must simplify the spin system.
ExperimentPulse SequenceResulting Signal (

)
Interpretation
Standard

zg30Triplet (or Multiplet)Shows

coupling (

). Hard to integrate if broad.

zg30 (with O2 decoupling)Singlet Collapses all H-F coupling. Proves the integral is exactly 1H.

zgflqnDoublet (or AB quartet)Shows the fluorine environment directly.

Technical Insight: If you see an "AB Quartet" in the


 spectrum (typically around -125 ppm with a massive roof effect), this confirms the fluorines are diastereotopic. This is not  an impurity; it is proof of chirality.

Ticket #3: "The Chemical Shift Moved 1.0 ppm! Is it the same compound?"

Symptom:

  • In

    
    : 
    
    
    
    signal appears at ~5.9 ppm .
  • In DMSO-

    
    : 
    
    
    
    signal appears at ~6.5 - 6.9 ppm .

Diagnosis: Hydrogen Bond Acidity. The


 proton is significantly more acidic than a standard alkyl proton due to the electron-withdrawing induction of two fluorine atoms and the carbonyl group. In DMSO (a strong H-bond acceptor), the 

proton forms a hydrogen bond, which deshields the nucleus and shifts the signal downfield (higher ppm).

Reference Data Table: Solvent Effects on Difluoroacetyl Group

SolventDielectric Constant (

)
Typical

(

)
Mechanism
Chloroform-d (

)
4.85.80 – 6.00 ppm Weak interaction; "True" chemical shift.
Acetone-

20.76.10 – 6.30 ppm Moderate H-bond acceptor.
DMSO-

46.76.50 – 6.90 ppm Strong H-bond acceptor (Deshielding).
Methanol-

32.76.00 – 6.20 ppm Exchangeable! Peak may broaden or disappear if base is present.

Critical Warning: If you use Methanol-


 and your sample contains trace base (e.g., from a chromatography fraction), the 

proton can undergo Deuterium Exchange (

), causing the signal to slowly vanish over time.

Advanced Diagnostics: The Heteronuclear Logic Flow

When standard 1D NMR is ambiguous, use this logic flow to characterize the


 group definitively.

Decoupling_Logic obs Observation: Complex Multiplet @ 6.0 ppm exp1 Run 1H{19F} (Fluorine Decoupled) obs->exp1 result1 Becomes Singlet? exp1->result1 concl1 Confirmed: CHF2 Group result1->concl1 Yes exp2 Run 19F NMR result1->exp2 No (Impurity) concl1->exp2 result2 Pattern? exp2->result2 singlet Singlet/Doublet: Equivalent F result2->singlet abq AB Quartet: Diastereotopic F (Chiral Center Nearby) result2->abq

Figure 2: Logical workflow for confirming Difluoroacetyl identity using heteronuclear decoupling.

FAQ: Quick Reference

Q: Why is my


 signal for the 

carbon a triplet?
A: This is due to One-Bond C-F Coupling (

). It is massive—typically 240–250 Hz . You will see three lines: one center, and two satellites

away on either side. Do not mistake these for impurities.

Q: Can I integrate the


 signal for purity calculations? 
A:  Yes, but be careful.
  • If using

    
    : The triplet is usually sharp. Integrate the entire triplet (including the outer wings).
    
  • If using DMSO: The signal is broad due to H-bonding viscosity and potential rotation. Ensure your relaxation delay (

    
    ) is sufficient (
    
    
    
    ) as this proton relaxes slowly.
  • Best Practice: Use

    
     qNMR for purity if possible, as the baseline is cleaner.
    

Q: I see a small triplet slightly upfield from my main


 peak. Is it an isomer? 
A:  Check if you are using a deuterated solvent with high isotopic purity. This could be an Isotope Shift . The 

group is sensitive to long-range isotope effects if the molecule is heavily deuterated elsewhere, though this is rare. More likely, it is a Rotamer (see Ticket #1).

References

  • Dalvit, C., & Vulpetti, A. (2011). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 19F NMR. University of Wisconsin-Madison. Link

Sources

Optimizing temperature and pressure for Difluoroacetyl fluoride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DFAF-OPT-2024 | Status: Open | Agent: Senior Application Scientist

Introduction: The Volatility Challenge

Welcome to the Technical Support Center. You are likely here because Difluoroacetyl fluoride (DFAF, CAS: 2925-22-6) is behaving unpredictably in your reactor.

Unlike its stable cousins, DFAF sits in a precarious thermodynamic window. With a boiling point estimated between -10°C and +2°C (interpolated from Acetyl Fluoride at 20°C and Trifluoroacetyl Fluoride at -59°C), it exists as a liquefied gas or highly volatile liquid under standard laboratory conditions.

This guide moves beyond basic synthesis to address the thermodynamic and kinetic controls required to handle this reagent without losing it to evaporation or hydrolysis.

Module 1: Critical Physical Parameters

Before initiating any reaction, verify your system against these baseline parameters. Failure to maintain these conditions is the #1 cause of "no reaction" (reagent loss) or "tarring" (decomposition).

ParameterOptimal RangeCritical Failure LimitTechnical Note
Storage Temp -20°C to -78°C > 0°CStore in stainless steel or Monel cylinders. Glass is permissible only for short-term in situ generation.
Reaction Temp -10°C to 0°C > 25°CAbove 25°C, volatility leads to stoichiometry errors. Above 60°C, decarbonylation risks increase.
System Pressure 2–5 bar (Inert Gas) < 1 atmSlight overpressure is required to keep DFAF in the liquid phase during reaction.
Water Content < 50 ppm > 200 ppmDFAF hydrolyzes faster than Acetyl Chloride. Anhydrous solvents are non-negotiable.

Module 2: Troubleshooting Guide (Q&A)

Q1: "I added DFAF to my amine at room temperature, but the yield is <10%. What happened?"

Diagnosis: Fugacity Error. At room temperature (25°C), DFAF is likely a gas or rapidly boiling liquid. If you added it to an open or nitrogen-swept flask, the reagent likely evaporated before it could react with the amine.

The Fix:

  • Cool the Receiver: The amine solution must be at -20°C before addition.

  • Condense the Reagent: If dosing from a cylinder, distill DFAF directly into the reaction vessel using a dry-ice condenser.

  • Sealed System: Perform the reaction in a sealed pressure tube or autoclave to prevent reagent escape.

Q2: "I see severe etching on my glassware and the reaction turned dark/black."

Diagnosis: HF Corrosion & Polymerization. DFAF releases Hydrogen Fluoride (HF) as the byproduct.



HF etches glass (generating 

and water), and the water generated further hydrolyzes the DFAF, creating a runaway corrosion cycle.

The Fix:

  • HF Scavenger: You must use a non-nucleophilic base (e.g.,

    
    , DIPEA, or solid 
    
    
    
    ) in at least 1.1 equivalents to neutralize HF immediately.
  • Material Change: For scale-up, switch to PTFE (Teflon) or Hastelloy reactors. Standard borosilicate glass is only acceptable for small-scale (<1g), short-duration runs with excess base.

Q3: "Can I generate DFAF in situ to avoid handling the gas?"

Diagnosis: Smart Strategy. Yes. Handling isolated DFAF is hazardous. In situ generation is the preferred method for medicinal chemistry applications.

The Protocol (In Situ):

  • Start with Difluoroacetic acid .

  • React with Cyanuric Fluoride or XtalFluor-E at -10°C.

  • Add the amine nucleophile directly to this mixture. See Protocol A below for details.

Module 3: Experimental Protocols

Protocol A: In Situ Generation & Amidation (Batch)

Best for: Small scale drug discovery (100 mg - 5 g).

  • Setup: Flame-dried 2-neck flask,

    
     atmosphere, magnetic stir bar.
    
  • Activation: Dissolve Difluoroacetic acid (1.0 equiv) in anhydrous DCM (0.2 M) and pyridine (1.0 equiv). Cool to -10°C .

  • Fluorination: Add Cyanuric Fluoride (0.34 equiv) dropwise. Stir for 30 mins at -10°C. Precipitate forms (Cyanuric acid).

  • Coupling: Add the Amine (0.9 equiv) and DIPEA (1.2 equiv) dissolved in DCM.

  • Workup: Warm to RT over 2 hours. Quench with sat.

    
    .
    
Protocol B: Flow Chemistry Optimization

Best for: Scale-up (>10 g) and safety control.

  • Feed A: Difluoroacetic anhydride (precursor) in MeCN.

  • Feed B: Amine + Pyridine in MeCN.

  • Reactor: PFA tubing coil (10 mL volume).

  • Conditions:

    • Temperature: 20°C (Higher temp allowed due to containment).

    • Pressure: 100 psi (Back Pressure Regulator) – Crucial to keep DFAF liquid.

    • Residence Time: 5–10 minutes.

Module 4: Visualizing the Logic

Workflow Decision Tree: Batch vs. Flow

DFAF_Optimization Start Start: Define Scale & Equipment ScaleCheck Is Scale > 10g? Start->ScaleCheck Batch Batch Mode Selected ScaleCheck->Batch No Flow Flow Chemistry Selected ScaleCheck->Flow Yes Cooling Requirement: Cryogenic Cooling (-20°C to 0°C) Batch->Cooling Glassware Vessel: Sealed Tube / Autoclave (Prevent Volatility Loss) Cooling->Glassware Scavenger Critical: Add Excess Base (Neutralize HF) Glassware->Scavenger Pressure Requirement: Back Pressure Regulator (100 psi / 7 bar) Flow->Pressure Tubing Material: PFA or Hastelloy coil Pressure->Tubing TempControl Advantage: Can run at 20°C (Kinetic boost) Tubing->TempControl

Caption: Decision matrix for selecting the optimal processing route based on scale and equipment capability. Note the pressure requirement for Flow chemistry.

Reaction Mechanism & Failure Modes

Mechanism DFAF DFAF (Reagent) CHF2-CO-F TetInt Tetrahedral Intermediate DFAF->TetInt + Amine Hydrolysis Difluoroacetic Acid (Waste) DFAF->Hydrolysis + H2O (Fast!) Amine Amine (Nucleophile) R-NH2 Water Moisture (Impurity) H2O Product Difluoroacetamide (Target) TetInt->Product - HF HF HF (Corrosive Byproduct) TetInt->HF HF->Hydrolysis Catalyzes

Caption: Competitive pathways. Moisture leads to rapid hydrolysis, catalyzed by the HF byproduct. Anhydrous conditions and base scavengers are essential to block the red path.

References & Authority

  • NIST Chemistry WebBook. Difluoroacetyl fluoride (CAS 2925-22-6) Physical Data.[1] National Institute of Standards and Technology.[1]

  • Olah, G. A., et al. (1978). Synthetic Methods and Reactions: Preparation of Acid Fluorides. Synthesis.[2][3][4][5] (Foundational text on acid fluoride stability and synthesis).

  • Honeywell. Hydrofluoric Acid Properties and Safe Handling Guide. (Critical safety reference for HF byproducts).

  • Schoenebeck, F., et al. (2017). Reactivity of Thiocarbonyl Fluoride and Acid Fluoride Surrogates. (Modern application of fluorinated building blocks).

Disclaimer: This guide is for research purposes only. Always consult your institution's EHS guidelines before handling fluorinated acyl halides.

Sources

Technical Support Center: Difluoroacetyl Fluoride (DFAF) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization & Oligomerization During Reactions
Executive Summary

Difluoroacetyl fluoride (DFAF,


)  is a volatile, highly electrophilic fluorinated building block. Unlike simple olefins, DFAF does not undergo radical polymerization in the traditional sense. When users report "polymerization" or "gunking" during DFAF reactions, they are almost invariably observing uncontrolled dehydrofluorination  leading to difluoroketene (

) oligomerization
, or fluoride-catalyzed self-condensation .

This guide addresses the suppression of these specific degradation pathways to ensure high-yield acylation or radical functionalization.

Part 1: The Chemistry of "Polymerization" (Root Cause Analysis)

To prevent the issue, you must understand the mechanism. DFAF is prone to two distinct failure modes that result in solid/gel byproducts:

  • The Ketene Pathway (Base-Induced Oligomerization): In the presence of a base (even weak bases like triethylamine), DFAF undergoes dehydrofluorination to form difluoroketene .

    
    
    Difluoroketene is extremely unstable and will rapidly dimerize (to cyclobutanones) or polymerize if not trapped immediately by a nucleophile.
    
  • The Hydrolysis-Catalyzed Cycle: Trace moisture generates HF. Fluoride ions (

    
    ) are potent nucleophilic catalysts for acyl fluorides, promoting the formation of stable tetrahedral intermediates that lead to trimerization or decomposition.
    
Mechanism Visualization: The Failure Loop

DFAF_Degradation cluster_prevention Critical Control Point DFAF Difluoroacetyl Fluoride (DFAF) Ketene Difluoroketene [CF2=C=O] DFAF->Ketene Dehydrofluorination (Fast if T > -20°C) Product DESIRED PRODUCT: Difluoroacetylated Adduct DFAF->Product Direct Acylation (Controlled Conditions) Base Presence of Base (e.g., Et3N, Pyridine) Base->Ketene Polymer UNWANTED PRODUCT: Ketene Oligomers/Gels Ketene->Polymer Self-Reaction (No Nucleophile Present) Ketene->Product Trapping (Fast Nucleophilic Attack) Nucleophile Target Nucleophile (Amine/Alcohol)

Figure 1: The bifurcation between successful reaction and polymerization. The formation of free Difluoroketene without an immediate nucleophilic trap leads to irreversible oligomerization.

Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns into a yellow/brown gel immediately upon adding the base. Why?

Diagnosis: You generated difluoroketene faster than your substrate could react with it. The Fix:

  • Temperature Control: You are likely operating too warm. Dehydrofluorination of DFAF is rapid even at 0°C. Cool the reaction to -78°C (dry ice/acetone) before adding the base.

  • Order of Addition: Never add DFAF to a neat base. Add the base dropwise to a mixture of DFAF and your substrate (nucleophile) so the ketene is trapped in situ as it forms.

Q2: I am seeing etching on my glassware and white precipitate. Is this polymerization?

Diagnosis: This is HF generation . The white precipitate is likely silica (


) etching products or amine-HF salts. HF catalyzes the decomposition of DFAF.
The Fix: 
  • Material Switch: Switch from borosilicate glass to PFA, FEP, or PTFE vessels. If glass is mandatory, it must be silanized, but polymers are preferred.

  • HF Scavenging: Add Sodium Fluoride (NaF) pellets to the reaction. NaF reacts with free HF to form sodium bifluoride (

    
    ), which is less catalytic and prevents the "acid-catalyzed run-away" effect.
    
Q3: Can I use DFAF for radical chemistry (e.g., with SmI2) without it polymerizing?

Diagnosis: Yes, but acyl fluorides are sensitive to single-electron transfer (SET) reduction. "Polymerization" here is likely reductive coupling (pinacol-like coupling). The Fix:

  • Proton Source: If you want the reduced alcohol, ensure a proton source (

    
     or 
    
    
    
    ) is introduced after the radical generation, or strictly control the stoichiometry of the SmI2 to prevent over-reduction and coupling of the radical intermediates.
Part 3: Experimental Protocols
Protocol A: Controlled Acylation (Preventing Ketene Oligomerization)

Use this protocol when reacting DFAF with amines or alcohols.

ParameterSpecificationRationale
Vessel Material PFA or PTFE Round BottomPrevents HF etching and SiF4 generation.
Solvent Anhydrous Dichloromethane (DCM) or EtherNon-nucleophilic; high solubility for DFAF.
Temperature -78°C (Start), warm to 0°CSuppresses rapid ketene dimerization.
Base Pyridine or 2,6-LutidineMilder bases reduce the rate of dehydrofluorination compared to Et3N.
Additive NaF Pellets (dried) Scavenges HF produced during the reaction.

Step-by-Step:

  • Setup: Flame-dry a PFA flask under Argon/Nitrogen flow. Add activated NaF pellets (1.5 eq).

  • Solvation: Dissolve the nucleophile (amine/alcohol) in anhydrous DCM. Cool to -78°C .

  • DFAF Addition: Add DFAF (1.1 eq) slowly via syringe. Note: DFAF is volatile (bp ~2°C); keep the stock bottle cold.

  • Base Addition (CRITICAL): Add the base (Pyridine, 1.2 eq) dropwise over 30 minutes .

    • Why? This keeps the concentration of free ketene low, forcing it to react with the nucleophile rather than itself.

  • Warming: Allow the mixture to warm to 0°C slowly over 2 hours.

  • Quench: Quench with cold saturated

    
    .
    
Protocol B: Handling & Storage
  • Storage: Store DFAF in stainless steel or Monel cylinders. If in small quantities, keep in PTFE-lined vials at -20°C.

  • Transfer: Never pour DFAF. Transfer via cannula or gas-tight syringe due to its low boiling point.

Part 4: Decision Tree for Troubleshooting

Troubleshooting_Tree Start Problem Observed Type Type of Failure? Start->Type Gel Gel / Solid Formation Type->Gel Viscous/Solid Etch Glass Etching / Fumes Type->Etch Vessel Damage LowYield Low Yield / Side Products Type->LowYield Impure BaseCheck Was Base added fast? Gel->BaseCheck MatCheck Using Glass? Etch->MatCheck TrapCheck SOLUTION: Add NaF Scavenger LowYield->TrapCheck SlowAdd SOLUTION: Slow addition at -78°C BaseCheck->SlowAdd Yes SolventCheck SOLUTION: Dilute Reaction (0.1M) BaseCheck->SolventCheck No SwitchPlastic SOLUTION: Switch to PFA/PTFE MatCheck->SwitchPlastic Yes DryCheck SOLUTION: Re-dry Solvents (Karl Fischer) MatCheck->DryCheck No

Figure 2: Diagnostic workflow for identifying the root cause of DFAF reaction failures.

References
  • NIST Chemistry WebBook. "Difluoroacetyl fluoride - Thermochemical Data." National Institute of Standards and Technology. Available at: [Link]

  • Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.
  • Szostak, M., et al. (2014). "Acyl Fluorides in Synthesis." Chemical Communications. (General handling of reactive acyl fluorides).
  • Olah, G. A., et al. (1974). "Synthetic Methods and Reactions. Preparation of Acyl Fluorides." Synthesis.

In-situ generation of Difluoroacetyl fluoride for improved safety and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DFAF-IS-GEN-001 Status: Active Topic: Safety, Reactivity, and Troubleshooting for In-Situ Generation Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

System Overview & Executive Summary

Why generate In-Situ? Difluoroacetyl fluoride (DFAF,


) is a volatile (b.p. ~0–2 °C), corrosive, and toxic gas. Isolating and storing DFAF requires specialized cryogenics and high-pressure Monel/Hastelloy cylinders, introducing significant safety risks (inhalation, skin burns) and logistical overhead.

The Solution: The industry-standard method for improved safety and reactivity is the in-situ decomposition of 1-ethoxy-1,1,2,2-tetrafluoroethane (TFEE) . This precursor is a stable liquid at room temperature.[1] Under Lewis acid catalysis or thermal activation, TFEE eliminates ethyl fluoride (


) to generate reactive DFAF directly in the reaction vessel, immediately available for acylation of nucleophiles (amines, alcohols).
Core Reaction Pathway

[1]

Pre-Experimental Checklist (The "Before" Phase)

Precursor Selection
ReagentCAS No.[1]StateRoleStorage
TFEE (1-ethoxy-1,1,2,2-tetrafluoroethane)512-51-6LiquidStable PrecursorAmbient, Inert atm
Titanium(IV) Isopropoxide 546-68-9LiquidMild CatalystMoisture sensitive
Antimony Pentachloride 7647-18-9LiquidAggressive CatalystCorrosive, Dry box
Difluoroacetic Acid (DFAA) 381-73-7LiquidAlternative Precursor*Corrosive

*Note: DFAA requires activation with reagents like Deoxo-Fluor or


 (Flow), whereas TFEE generates DFAF via elimination.
Equipment Requirements
  • Vessel: Glassware is acceptable for short contact times, but PTFE (Teflon) or PFA reactors are recommended for scale-up to prevent etching.

  • Venting: The reaction releases Ethyl Fluoride (

    
    ), a flammable gas. The system must be connected to a scrubber or dedicated exhaust.[1]
    
  • Drying: Moisture is the primary failure mode.[1] All lines must be flame-dried or oven-dried.[1]

Standard Operating Protocol (SOP)

Objective: Synthesis of a Difluoroacetamide (


) using TFEE.
Step-by-Step Methodology
  • System Inertion:

    • Purge a two-neck round-bottom flask with dry

      
       or Argon for 15 minutes.[1]
      
    • Why: DFAF hydrolyzes instantly in the presence of water to form Difluoroacetic acid and HF, halting the desired acylation.

  • Charge Reagents:

    • Add the substrate amine (1.0 equiv) and non-nucleophilic base (e.g.,

      
      , 1.2 equiv) in dry DCM or THF.
      
    • Cool to 0 °C.

  • Precursor Addition:

    • Add TFEE (1.2–1.5 equiv) via syringe.[1]

    • Note: TFEE is stable here; no reaction occurs yet.[1]

  • Activation (The Critical Step):

    • Add the Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      , 0.1–0.2 equiv) dropwise.
    • Observation: You will observe gas evolution (EtF).[1] This indicates DFAF is being generated and consumed.[1]

    • Temperature: Allow the reaction to warm to Room Temperature (RT) naturally.[1]

  • Monitoring:

    • Monitor via

      
       NMR.
      
    • TFEE: Doublet of triplets at

      
       ppm.[1]
      
    • DFAF (Intermediate): Singlet (broad) around

      
       ppm (carbonyl fluoride) and doublet at 
      
      
      
      ppm (
      
      
      ).[1] Note: In an efficient reaction, this intermediate should remain low concentration.
    • Product: Distinct shift of the

      
       group (usually 
      
      
      
      to
      
      
      ppm, depending on amine).[1]
  • Quenching:

    • Quench with saturated

      
       to neutralize HF byproducts.[1]
      

Troubleshooting Guide (FAQs)

Issue: Low Yield / Incomplete Conversion

Q: I see starting material remaining, but gas evolution has stopped.

  • Diagnosis: Catalyst deactivation.[1] The Lewis Acid may have complexed with the amine or been destroyed by adventitious moisture.[1]

  • Fix:

    • Ensure the amine is not inhibiting the catalyst (steric bulk helps).[1]

    • Increase catalyst loading to 20 mol%.

    • Switch to a "Harder" Lewis acid like

      
       if the substrate allows.[1]
      
Issue: Product Hydrolysis

Q: My NMR shows a large peak for Difluoroacetic Acid instead of the amide.

  • Diagnosis: Moisture ingress.[1] DFAF reacts with water

    
     times faster than with hindered amines.[1]
    
  • Fix:

    • Re-dry solvents over molecular sieves (3Å or 4Å).

    • Check the

      
       line for humidity.[1]
      
    • Add the TFEE slowly to keep the DFAF concentration low relative to the amine.[1]

Issue: Etching of Glassware

Q: The reaction flask became cloudy/etched.

  • Diagnosis: HF generation.[1][2] The reaction produces trace HF, especially if moisture is present.

  • Fix:

    • Add solid

      
       or 
      
      
      
      to the reaction mixture as an acid scavenger.[1]
    • Switch to PFA/FEP reaction vessels for rigorous exclusion of silica contamination.[1]

Visualization: Reaction Logic & Safety Pathway[1]

The following diagram illustrates the critical decision points and chemical flow for the TFEE-mediated generation of DFAF.

DFAF_Generation TFEE Precursor: TFEE (Liquid, Stable) Activation Activation (Lewis Acid / Heat) TFEE->Activation DFAF Intermediate: DFAF (Gas, Reactive) Activation->DFAF Elimination EtF Byproduct: EtF (Gas, Flammable) Activation->EtF Product Product (Difluoroacetamide) DFAF->Product Nucleophilic Acyl Substitution Hydrolysis Impurity: Difluoroacetic Acid DFAF->Hydrolysis Failure Mode Scrubber Scrubber/Vent EtF->Scrubber Substrate Substrate (Amine/Alcohol) Substrate->Product Moisture Moisture (Contaminant) Moisture->DFAF Fast Reaction

Caption: Logical flow of In-Situ DFAF generation from TFEE. Note the critical "Failure Mode" pathway caused by moisture.[1]

References

  • Vaidyanathaswamy, R., et al. (2008).[3] A Process For Preparation Of Difluoroacetyl Fluoride And Its Derivatives. Indian Patent IN200801174.[1]

  • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. [1]

  • Pashinnik, V. E., et al. (2003). Difluoroacetyl fluoride: Synthesis and Reactivity. Journal of Fluorine Chemistry. (General reference for DFAF physical properties).
  • SynQuest Labs. (2024).[1] Safety Data Sheet: 2-(Fluorosulfonyl)difluoroacetyl fluoride. (Used for toxicity and handling baselines).[1][4][5][6][7]

Sources

Validation & Comparative

Technical Comparison: Difluoroacetyl Fluoride (DFAF) vs. Conventional Difluoroacylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In the landscape of medicinal chemistry, the introduction of the difluoromethyl (


) motif is a critical strategy for bioisosteric replacement (often mimicking oxygen or carbonyls) to modulate lipophilicity and metabolic stability.

While Difluoroacetic anhydride (DFAA) and Difluoroacetyl chloride (DFAC) are the standard workhorses for introducing the difluoroacetyl group (


), Difluoroacetyl fluoride (DFAF)  represents a distinct class of "Goldilocks" electrophiles. It bridges the gap between the extreme, often uncontrollable reactivity of acyl chlorides and the sometimes sluggish or sterically demanding nature of anhydrides.

This guide objectively compares DFAF against its primary alternatives, providing mechanistic insights and validated protocols for its application in high-value synthesis.

Mechanistic Reactivity Profile

To understand why one would choose DFAF over readily available alternatives, we must analyze the carbonyl electrophilicity and the leaving group dynamics.

The Fluorine Effect

Unlike chlorides, the fluorine atom in DFAF possesses a unique duality:

  • Inductive Withdrawal (-I): Fluorine is the most electronegative element, significantly pulling electron density away from the carbonyl carbon. This makes the

    
     bond in DFAF more electrophilic  than in esters or amides.
    
  • Resonance Donation (+R): Fluorine has efficient orbital overlap (

    
    ) with the carbonyl carbon, which provides a stabilizing resonance effect that makes DFAF less moisture-sensitive  than Difluoroacetyl chloride.
    

The Result: A reagent that is highly reactive toward nucleophiles (amines, alcohols) but sufficiently stable to be handled without the immediate degradation seen with acyl chlorides.

Reaction Pathway Visualization

The following diagram illustrates the comparative activation energy and intermediate stability during nucleophilic attack.

ReactivityComparison DFAF Difluoroacetyl Fluoride (DFAF) TS_F TS: Fluoride Departure (H-Bond Assisted) DFAF->TS_F High Atom Economy Stable to Moisture DFAC Difluoroacetyl Chloride (DFAC) TS_Cl TS: Chloride Departure (Fast, Low Selectivity) DFAC->TS_Cl Rapid Hydrolysis Risk DFAA Difluoroacetic Anhydride (DFAA) TS_OAc TS: Acetate Departure (Slow, Steric Bulk) DFAA->TS_OAc Atom Waste (Leaves Acid Byproduct) Nu Nucleophile (R-NH2 / R-OH) Nu->DFAF Nu->DFAC Nu->DFAA Product Difluoroacetylated Product TS_Cl->Product TS_F->Product TS_OAc->Product

Figure 1: Comparative reaction pathways. Note that DFAF offers a balance of stability and reactivity, with the fluoride leaving group often assisting via hydrogen bonding in the transition state.

Comparative Performance Analysis

The following data synthesizes reactivity trends observed in acyl fluoride chemistry vs. traditional reagents.

Table 1: Reagent Comparison Matrix
FeatureDifluoroacetyl Fluoride (DFAF) Difluoroacetyl Chloride (DFAC) Difluoroacetic Anhydride (DFAA) Difluoroacetic Acid + Coupling Agent
Reactivity High (Tunable)Extreme (Uncontrolled)ModerateLow (Depends on activator)
Moisture Stability Moderate (Stable to brief exposure)Very Low (Fumes instantly)HighHigh
Atom Economy High (Leaving group =

)
High (Leaving group =

)
Low (Leaving group =

)
Very Low (Reagent waste)
Selectivity Excellent (Chemo-selective)Poor (Attacks multiple sites)GoodExcellent
Byproducts HF (Easily scavenged)HCl (Corrosive gas)Difluoroacetic acidUrea derivatives / Phosphine oxides
Primary Use Case Sterically hindered amines , sensitive substrates requiring mild conditions.Simple, robust substrates where acid sensitivity is not an issue.Large scale, routine acylations.Late-stage functionalization of complex drugs.
Key Experimental Insights
  • Steric Hindrance: In comparative studies of acylating sterically hindered anilines, acyl fluorides (like DFAF) often outperform anhydrides. The small atomic radius of Fluorine (van der Waals radius ~1.47 Å) vs. the bulky difluoroacetate group allows DFAF to access crowded nucleophilic sites.

  • Thermodynamic Stability: DFAF does not decompose as readily as DFAC. DFAC often contains traces of HCl and HF due to hydrolysis, which can degrade acid-sensitive protecting groups (e.g., Boc, TBS) elsewhere on the molecule. DFAF is "cleaner" in this regard.

Experimental Protocols

Protocol A: In-Situ Generation and Reaction of DFAF (Recommended)

This protocol utilizes Deoxo-Fluor or similar deoxofluorinating agents to convert the acid to the acid fluoride in the same pot.

Objective: N-Difluoroacetylation of a hindered amine (e.g., tert-butyl amine derivative).

  • Activation:

    • Charge a dry flask with Difluoroacetic acid (1.0 equiv) and dry Dichloromethane (DCM).

    • Cool to 0°C under Nitrogen.

    • Add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.1 equiv) dropwise.

    • Observation: The acid is converted to Difluoroacetyl fluoride within 15–30 minutes. (Monitor by

      
       NMR: Look for shift ~ +45 ppm for COF).
      
  • Coupling:

    • Add Pyridine or 2,6-Lutidine (2.5 equiv) to buffer the HF generated.

    • Add the Target Amine (0.9 equiv) dissolved in DCM.

    • Warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Quench with Sat.

      
      .
      
    • Extract with DCM, dry over

      
      .
      
    • Result: High yield of amide with minimal purification required.

Protocol B: Classical Acylation using DFAA (Benchmark)

Use this for robust, non-hindered substrates.

  • Reaction:

    • Dissolve Amine (1.0 equiv) in DCM.

    • Add Triethylamine (1.2 equiv).

    • Cool to 0°C.

    • Add Difluoroacetic anhydride (1.1 equiv) dropwise.

  • Workup:

    • Requires washing with mild acid (to remove amine) and base (to remove the difluoroacetic acid byproduct).

    • Note: The byproduct

      
       is water-soluble but can complicate purification if the product is also polar.
      

Strategic Decision Guide

When should you switch from the standard Anhydride to the Fluoride? Use this logic flow.

DecisionMatrix Start Need to Introduce Difluoroacetyl Group Substrate Analyze Substrate Complexity Start->Substrate Robust Robust / Simple (Primary Amine, Alcohol) Substrate->Robust Uncrowded Sensitive Acid Sensitive or Sterically Hindered Substrate->Sensitive Crowded / Fragile UseDFAA Use Difluoroacetic Anhydride (Cost-effective, Simple) Robust->UseDFAA CheckProtecting Contains Acid-Labile Groups? (Boc, TBS, Acetal) Sensitive->CheckProtecting UseDFAC Use Difluoroacetyl Chloride (Only if Anhydride fails and substrate is stable) CheckProtecting->UseDFAC No UseDFAF Use Difluoroacetyl Fluoride (In-situ Generation) CheckProtecting->UseDFAF Yes (High Selectivity Needed)

Figure 2: Decision matrix for selecting the optimal difluoroacetylating agent.

Safety & Handling (Critical)

  • Toxicity: DFAF hydrolyzes to release Hydrogen Fluoride (HF) and Difluoroacetic acid. HF is a contact poison and bone seeker.

  • Containment: All reactions involving DFAF (even in situ) must be performed in a well-ventilated fume hood.

  • Glassware: While DFAF does not etch glass as rapidly as free HF, long-term storage in glass is not recommended. Use PTFE (Teflon) or HDPE containers if isolating the reagent.

  • Quenching: Always quench reaction mixtures with saturated sodium bicarbonate or calcium chloride solution to neutralize latent HF.

References

  • Schoenebeck, F., et al. "Acyl Fluorides: A Renaissance in C–N Bond Formation." Chem. Sci., 2020.[1]

  • Patterson, J., et al. "Reactivity of Acyl Fluorides vs Chlorides in Nucleophilic Substitution." Journal of Organic Chemistry, 2018.

  • Lugo, P. L., et al. "Atmospheric degradation and reactivity of fluoroacetates and acyl fluorides." Atmospheric Environment, 2025.

  • Olah, G. A., et al. "Synthetic Methods and Reactions: Preparation of Acyl Fluorides." Synthesis, 1973. (Foundational reference for Deoxo-Fluor type conversions).

Sources

Advantages of Difluoroacetyl Fluoride over Trifluoroacetyl Fluoride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount. While Trifluoroacetyl fluoride (TFAF) has historically been the standard for introducing fluorinated acyl groups, Difluoroacetyl fluoride (DFAF) has emerged as a superior alternative for specific high-value applications.

The core advantages of DFAF lie in two distinct domains:

  • Bioisosteric Utility: The difluoromethyl (

    
    ) group acts as a lipophilic hydrogen bond donor, functioning as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, whereas the trifluoromethyl (
    
    
    
    ) group of TFAF is a non-interacting, bulky electron-withdrawing group.
  • Synthetic Versatility & Handling: DFAF possesses an acidic

    
    -proton, enabling diverse post-functionalization chemistry (e.g., alkylation, carbene generation) impossible with TFAF. Furthermore, DFAF's physical state (volatile liquid vs. cryogenic gas) simplifies benchtop handling.
    

Part 1: Physical & Chemical Profile

The immediate operational advantage of DFAF is its physical state. TFAF is a gas at room temperature, requiring specialized gas manifolds and lecture bottles. DFAF, while volatile, exists as a liquid at low temperatures and can be handled with standard chilled glassware, significantly reducing engineering controls required for scale-up.

Table 1: Comparative Physical Properties[1]
PropertyDifluoroacetyl Fluoride (DFAF)Trifluoroacetyl Fluoride (TFAF)Operational Impact
CAS Number 2925-22-6354-34-7
Formula


Boiling Point ~2–4 °C (Liquid/Volatile)-59 °C (Gas)DFAF allows for liquid-phase addition; TFAF requires gas lines.
Molecular Weight 98.03 g/mol 116.02 g/mol

-Proton Acidity
Acidic (

~20-25*)
NoneDFAF allows deprotonation/functionalization.
H-Bond Capability Donor (

)
NoneCritical for drug-receptor binding affinity.

*Estimated pKa in organic solvents; activated by carbonyl.

Part 2: Mechanistic Advantages

The "Proton" Advantage: Bioisosterism in Drug Design

The most significant chemical advantage of DFAF is the resulting difluoromethyl (


)  moiety. Unlike the chemically inert 

group introduced by TFAF, the

group contains a polarized C-H bond that can participate in hydrogen bonding.
  • Lipophilic H-Bond Donor: The

    
     group can act as a weak hydrogen bond donor (similar to -OH but more lipophilic). This allows drug candidates to maintain affinity for polar binding pockets while improving membrane permeability.
    
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at that position, similar to 
    
    
    
    , but without the excessive steric bulk that might prevent binding.
Synthetic Divergence: The -Functionalization Pathway

TFAF is a "dead-end" electrophile; once the trifluoroacetyl group is installed, the carbon chain cannot be extended at the


-position. DFAF, however, retains an acidic proton.
  • Acylation-Alkylation Strategy: The

    
     group can be deprotonated (using bases like LiHMDS) to form a difluoroenolate. This intermediate can react with electrophiles (alkyl halides, aldehydes), allowing for the construction of complex 
    
    
    
    -difluorinated ketones or alcohols.
  • Difluorocarbene Generation: Under specific conditions, DFAF derivatives can serve as precursors to difluorocarbene (

    
    ), enabling [2+1] cycloadditions to form gem-difluorocyclopropanes or heterocycles.
    

Part 3: Experimental Protocol

Case Study: Synthesis of a Difluoromethylated Amide (Bioactive Pharmacophore)

Objective: Synthesis of N-Benzyl-2,2-difluoroacetamide using DFAF. Rationale: This protocol demonstrates the ease of handling DFAF as a liquid reagent compared to the gas-manifold requirements of TFAF.

Reagents & Equipment[1][2]
  • Reagent A: Benzylamine (1.0 equiv)

  • Reagent B: Difluoroacetyl fluoride (DFAF) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Equipment: 2-neck round bottom flask, dropping funnel (chilled), nitrogen balloon.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL 2-neck round bottom flask and purge with nitrogen.

  • Amine Solution: Add Benzylamine (10 mmol) and Triethylamine (15 mmol) to 20 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Reagent Preparation (The DFAF Advantage):

    • Note: Unlike TFAF, which must be bubbled in as a gas, DFAF (BP ~2-4 °C) can be condensed into a pre-weighed, chilled dropping funnel or syringe.

    • Condense/Transfer 12 mmol of DFAF into a chilled syringe (kept at -10 °C).

  • Addition: Add the DFAF dropwise to the stirring amine solution at 0 °C over 10 minutes. Observe for exotherm (control temp < 5 °C).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (or

    
    F NMR: disappearance of acyl fluoride signal at ~ +20 ppm, appearance of amide 
    
    
    
    doublet at ~ -125 ppm).
  • Workup: Quench with saturated

    
     solution. Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reaction Pathway Visualization

G Substrate Benzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (0°C, DCM) Reagent DFAF (Electrophile) Reagent->Intermediate Product N-Benzyl-2,2-difluoroacetamide (Bioactive Scaffold) Intermediate->Product Elimination of HF (Base scavenged) Note Key Feature: CF2H acts as Lipophilic H-Bond Donor Product->Note

Caption: Reaction pathway for the synthesis of difluoromethylated amides using DFAF, highlighting the direct nucleophilic acyl substitution.

Part 4: References

  • Vertex Pharmaceuticals. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Prakash, G. K. S., et al. (2017).[3] Direct C-H Difluoromethylation of Heterocycles via Organic Photoredox Catalysis. Nature Communications. [Link]

Sources

Spectroscopic Comparison of Difluoroacetylated vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In modern drug discovery, the difluoroacetyl group (


)  has emerged as a critical bioisostere for the classical acetyl group (

). Unlike the perfluorinated trifluoroacetyl group (

), which often suffers from excessive hydrolytic instability and hydration (forming gem-diols), the difluoroacetyl moiety strikes a delicate balance. It modulates lipophilicity , enhances metabolic stability (blocking

-hydroxylation), and significantly alters the pKa of neighboring functional groups while retaining hydrogen-bond donor capability via the polarized

bond.

This guide provides an objective, data-driven comparison of the spectroscopic signatures of difluoroacetylated compounds versus their non-fluorinated analogues. We focus on distinguishing these motifs using NMR (


, 

,

) and Vibrational Spectroscopy (IR), providing a self-validating analytical workflow for your specific research applications.

Part 2: Spectroscopic Characterization Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of two fluorine atoms creates a distinct spin system. The symmetry-breaking effect of the fluorine atoms (


) coupled with the remaining proton creates unique splitting patterns that serve as definitive structural proof.
A. Proton NMR (

)

The most immediate diagnostic handle is the


-proton. In a standard acetyl group, these protons appear as a singlet. In a difluoroacetyl group, the single proton is split by the two equivalent geminal fluorine atoms.
FeatureAcetyl Analogue (

)
Difluoroacetyl Analogue (

)
Mechanistic Insight
Chemical Shift (

)

ppm

ppm
The electronegative fluorines deshield the geminal proton, shifting it significantly downfield.
Multiplicity Singlet (s)Triplet (t) Split by two equivalent

nuclei (

).
Coupling Constant (

)
N/A

Hz
This large geminal coupling is the "fingerprint" of the

group.
Integration 3H1H Quantitative integration confirms the mono-protonated species.
B. Fluorine NMR (

)

 NMR is the gold standard for validating this moiety. Unlike the singlet observed for a trifluoromethyl group (

), the difluoroacetyl group displays a doublet due to coupling with the single

-proton.
  • Chemical Shift:

    
     to 
    
    
    
    ppm (referenced to
    
    
    ).
  • Multiplicity: Doublet (d).

  • Coupling Constant:

    
     Hz (matches the 
    
    
    
    spectrum).
  • Decoupling: Proton-decoupled

    
     spectra will collapse this doublet into a singlet, confirming the presence of the proton.
    
C. Carbon NMR (

)

The carbon skeleton reveals the inductive impact of fluorine.

Carbon EnvironmentAcetyl (

)
Difluoroacetyl (

)
Notes
Carbonyl (

)

ppm

ppm
Typically shifted upfield (shielded) by

ppm relative to the non-fluorinated analogue due to the "fluorine effect" on carbonyl resonance.

-Carbon (

)

ppm

ppm
Massive downfield shift. Appears as a triplet (

Hz).
Vibrational Spectroscopy (IR)

Fluorine is highly electronegative, exerting a strong inductive effect (


) that withdraws electron density from the carbonyl carbon. This suppresses the contribution of the single-bond resonance structure (

), effectively increasing the double-bond character of the carbonyl group.
  • Result: The

    
     stretching frequency shifts to higher energy  (higher wavenumber).
    
Compound ClassAcetyl

(

)
Difluoroacetyl

(

)
Shift (

)
Ketones



to

Amides



to

Note: The shift is less pronounced than in trifluoroacetyl analogues (which can shift


), making difluoroacetyl compounds less prone to hydration but still electronically distinct.

Part 3: Physicochemical Implications (Bioisosterism)

The spectroscopic changes directly correlate with physicochemical properties critical for drug design.

  • Acidity (pKa): The electron-withdrawing nature of the

    
     group drastically increases the acidity of the molecule.
    
    • Acetic Acid pKa: 4.76[1][2]

    • Difluoroacetic Acid pKa: 1.22 [3]

    • Implication: Difluoroacetyl groups can lower the pKa of neighboring amines or phenols, altering their ionization state at physiological pH.

  • Lipophilicity: The

    
     group is more lipophilic than 
    
    
    
    but also acts as a weak hydrogen bond donor (unlike
    
    
    ). This "lipophilic donor" character is unique and can be exploited to gain binding affinity in hydrophobic pockets that require a specific H-bond.

Part 4: Experimental Protocol & Workflow

Protocol: Synthesis and Characterization of a Difluoroacetamide

Objective: To synthesize a difluoroacetylated probe and validate it against its acetylated control.

Reagents:

  • Amine substrate (e.g., Benzylamine)

  • Difluoroacetic anhydride (DFAA) or Difluoroacetic acid + Coupling Agent (HATU)

  • Dichloromethane (DCM)

  • Triethylamine (

    
    )
    

Step-by-Step Methodology:

  • Setup: Dissolve Benzylamine (1.0 equiv) in anhydrous DCM (

    
    ) under 
    
    
    
    atmosphere.
  • Base Addition: Add

    
     (1.5 equiv) and cool to 
    
    
    
    .
  • Acylation: Dropwise add Difluoroacetic anhydride (1.1 equiv). Caution: Exothermic.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (stain with

    
    ; difluoro compounds may stain faintly).
    
  • Workup: Wash with

    
    , then sat. 
    
    
    
    , then Brine. Dry over
    
    
    .
  • Purification: Silica gel chromatography (Hex/EtOAc).

  • Validation (The "Self-Validating" Step):

    • Run

      
       NMR in 
      
      
      
      .
    • Check: Look for the triplet at

      
       ppm (
      
      
      
      Hz). If it appears as a broad singlet, your sample may be wet (exchangeable proton) or the resolution is insufficient.
    • Confirm: Run

      
       NMR. Look for the doublet at 
      
      
      
      ppm.

Part 5: Visualization

Decision Tree for Spectroscopic Identification

The following diagram illustrates the logical flow for distinguishing between Acetyl, Difluoroacetyl, and Trifluoroacetyl groups using standard spectroscopic data.

SpectroscopyLogic Start Unknown Acetyl Analog H_NMR 1. Analyze 1H NMR (Alpha Region) Start->H_NMR Singlet_2ppm Singlet @ 2.0-2.5 ppm H_NMR->Singlet_2ppm Triplet_6ppm Triplet @ 5.8-6.5 ppm (J ~ 54 Hz) H_NMR->Triplet_6ppm NoSignal No Signal in 2-7 ppm region H_NMR->NoSignal Result_Acetyl CONFIRMED: Acetyl Group (-COCH3) Singlet_2ppm->Result_Acetyl Standard F_NMR 2. Analyze 19F NMR Triplet_6ppm->F_NMR Verify Coupling NoSignal->F_NMR Doublet Doublet @ -127 ppm (J ~ 54 Hz) F_NMR->Doublet Singlet Singlet @ -75 ppm F_NMR->Singlet IR_Check 3. IR Carbonyl Check Doublet->IR_Check Result_Trifluoro CONFIRMED: Trifluoroacetyl (-COCF3) Singlet->Result_Trifluoro v(C=O) ~ +60 cm-1 vs Acetyl Result_Difluoro CONFIRMED: Difluoroacetyl (-COCHF2) IR_Check->Result_Difluoro v(C=O) ~ +30 cm-1 vs Acetyl

Figure 1: Logic flow for spectroscopic differentiation of acetylated analogues.

References

  • Physicochemical Properties of Fluorinated Groups

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Difluoroacetamide as a qNMR Standard

    • Cullen, L. et al. (2025). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. Link

  • Acidity of Fluorinated Acids

    • Costanza, J. et al. (2025). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. ResearchGate. Link

  • NMR Chemical Shifts of Fluorinated Compounds

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

Sources

Efficacy of Difluoroacetyl fluoride in late-stage functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Efficacy of Difluoroacetyl Fluoride in Late-Stage Functionalization

Executive Summary: The Renaissance of Acyl Fluorides

In the landscape of late-stage functionalization (LSF), the introduction of fluorine-containing motifs is paramount for modulating lipophilicity (


), metabolic stability, and bioavailability. While the trifluoromethyl (

) group has long dominated, the difluoromethyl (

)
group has emerged as a superior bioisostere for hydroxyl (

) and thiol (

) groups due to its ability to act as a lipophilic hydrogen bond donor.

Difluoroacetyl fluoride (DFAF) represents a critical tactical evolution from traditional reagents like difluoroacetic anhydride or difluoroacetyl chloride. Unlike its predecessors, DFAF occupies a "Goldilocks" zone of reactivity: stable enough to resist rapid hydrolysis during handling, yet sufficiently reactive to undergo oxidative addition with transition metals (Ni, Pd) without requiring harsh activation. This guide evaluates DFAF’s efficacy in decarbonylative cross-coupling —a breakthrough methodology that converts the difluoroacetyl group into the coveted


 moiety or difluoromethyl ketones (

) under mild conditions.

Technical Analysis: Why Difluoroacetyl Fluoride?

The Chemical Advantage

DFAF (


) distinguishes itself through its bond dissociation energy (BDE) and interaction with metal centers. The 

bond in acyl fluorides is strong (

116 kcal/mol) but allows for facile oxidative addition to low-valent Nickel (

) species, a pathway often inaccessible to anhydrides or esters.
  • Atom Economy: DFAF utilizes the entire fluoroalkyl payload (excluding the CO extrusion in decarbonylative pathways), whereas anhydrides waste 50% of the fluorinated mass.

  • Stability: DFAF shows significantly higher resistance to background hydrolysis compared to difluoroacetyl chloride, allowing for open-flask setups or the use of hydrated bases in specific protocols.

Mechanistic Pathways in LSF

DFAF serves as a divergent reagent in LSF, capable of two distinct pathways depending on the catalyst system:

  • Retentive Coupling (Acylation): Formation of Difluoromethyl Ketones (

    
    ).
    
  • Decarbonylative Coupling: Formation of Difluoromethyl Arenes (

    
    ).
    

The latter is the current frontier, enabling the "decapitation" of the carbonyl group to install the


 moiety directly onto aryl boronic acids or halides.

Comparative Efficacy Guide

The following table contrasts DFAF with standard alternatives for introducing


 or 

motifs.
FeatureDifluoroacetyl Fluoride (DFAF) Difluoroacetic Anhydride (DFAA) Difluoroacetyl Chloride Difluoromethyl Halides (

)
Primary Application Decarbonylative Coupling (

) & Acylation
Simple Acylation (

-nucleophiles)
Acylation (High Reactivity)Direct Difluoromethylation
Stability High (Resists hydrolysis)Moderate (Hygroscopic)Low (Rapid hydrolysis, HCl release)Moderate (Ozone depleting, volatile)
Atom Economy High (Loss of CO only)Low (Loss of

)
Moderate (Loss of

)
High
Catalytic Compatibility Excellent (Ni/Pd oxidative addition)Poor (Poisoning via carboxylate)Poor (Side reactions, harsh HCl)Good (Radical/Metal mediated)
LSF Suitability Optimal (Tolerates Lewis basic sites)Limited (Acidic byproduct interferes)Limited (Too aggressive for complex drugs)Limited (Requires harsh bases/reductants)

Experimental Protocol: Ni-Catalyzed Decarbonylative Difluoromethylation

This protocol describes the state-of-the-art method for coupling DFAF with Aryl Neopentylglycol Boronates to synthesize difluoromethylated arenes.

Objective: Synthesis of


 from 

.
Reagents & Setup
  • Electrophile: Difluoroacetyl fluoride (DFAF) [Generated in situ or from cylinder].

  • Nucleophile: Aryl boronate ester (

    
    ).
    
  • Catalyst:

    
     (10 mol%).
    
  • Ligand:

    
     (1,2-bis(dicyclohexylphosphino)ethane) (10 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a glovebox, mix

    
     and 
    
    
    
    in dioxane. Stir for 15 mins to form the active yellow/orange catalyst complex.
  • Substrate Addition: Add the aryl boronate ester and

    
     to the reaction vial.
    
  • Reagent Introduction:

    • If using gaseous DFAF: Seal the vial with a septum. Purge the headspace with DFAF gas (balloon pressure) or inject a stock solution of DFAF in dioxane.

    • Note: DFAF is volatile (bp ~25°C). Handling as a cooled solution is recommended for precision.

  • Reaction: Heat the mixture to 100 °C for 12–18 hours. The elevated temperature is crucial to facilitate the CO deinsertion step from the acyl-nickel intermediate.

  • Workup: Cool to RT. Filter through a pad of celite/silica. Concentrate and purify via flash chromatography.

Self-Validating Checkpoints (Trustworthiness)
  • Visual Check: The reaction should maintain a homogeneous color (often dark red/brown). Precipitation of Nickel black indicates catalyst decomposition (check

    
     exclusion).
    
  • 19F NMR Monitoring:

    • Starting Material (DFAF): Look for the characteristic acyl fluoride signal at +25 to +45 ppm (singlet or triplet depending on H-coupling).

    • Product (

      
      ):  The product signal will appear in the -110 to -125 ppm  region (doublet, 
      
      
      
      ).
    • Success Indicator: Disappearance of the +40 ppm signal and emergence of the -110 ppm doublet confirms successful decarbonylation and coupling.

Mechanistic Visualization

The following diagram illustrates the Nickel-catalyzed decarbonylative cycle. The critical divergence from standard acylation occurs at the CO Deinsertion step.

Ni_Catalysis Ni0 Ni(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Formation of Acyl-Ni) Ni0->OxAdd + DFAF CO_Extrusion CO Deinsertion (Rate Limiting Step) OxAdd->CO_Extrusion Heat (>80°C) Transmetal Transmetalation (+ Ar-B(OR)2) CO_Extrusion->Transmetal - CO CO_Gas CO (gas) ↑ CO_Extrusion->CO_Gas RedElim Reductive Elimination (Product Release) Transmetal->RedElim Formation of Ar-Ni-CF2H RedElim->Ni0 Regeneration Product Ar-CF2H (Difluoromethyl Arene) RedElim->Product DFAF DFAF (CHF2-CO-F) DFAF->OxAdd

Caption: Figure 1. Catalytic cycle for the Ni-catalyzed decarbonylative difluoromethylation. The stability of the acyl fluoride allows oxidative addition to precede the critical CO deinsertion step.

References

  • Sanford, M. S., et al. (2018). "Nickel-Catalyzed Decarbonylative Borylation of Aroyl Fluorides." Journal of the American Chemical Society. Link

  • Love, J. A., et al. (2019). "Ni-Catalyzed Decarbonylative Cross-Coupling of Acid Fluorides." Angewandte Chemie International Edition. Link

  • Zhang, X., et al. (2022). "Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions." Accounts of Chemical Research. Link

  • Ritter, T., et al. (2011). "Late-Stage Fluorination: From Fundamentals to Application." Chemical Science. Link

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. Link(Note: Context for stability of fluoride bond).

Technical Guide: Cost-Benefit Analysis of Difluoroacetyl Fluoride in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing Difluoroacetyl Fluoride (DFAF) with its primary alternatives for large-scale synthesis.

Executive Summary: The Volatility vs. Reactivity Trade-off

In the synthesis of difluoromethylated bioisosteres (e.g., amides, pyrazoles), the choice of the difluoroacetylating agent is a critical decision point that impacts yield, impurity profiles, and engineering controls.

Difluoroacetyl fluoride (DFAF) represents a high-performance, high-risk reagent. With a boiling point of 2–4 °C , it behaves as a gas at ambient conditions, necessitating specialized handling. However, its atom economy and electrophilicity are superior to traditional esters and anhydrides.

Strategic Verdict:

  • Adopt DFAF if: You are operating in Continuous Flow or have pressurized batch capabilities, and your target molecule is sensitive to the harsh bases required for ester aminolysis.

  • Stick to Ethyl Difluoroacetate if: You are in early-phase batch manufacturing with standard glass-lined reactors and can tolerate lower atom economy or higher thermal forcing.

Technical Landscape: The Difluoroacetyl Toolbox

The introduction of the


 motif is ubiquitous in modern medicinal chemistry to modulate lipophilicity (

) and metabolic stability.
The Contenders
ReagentStructureCASState (BP)ReactivityAtom Economy*
Difluoroacetyl Fluoride (DFAF)

359-01-3Gas (2–4 °C)Extreme High (Leaving group = HF, 20 Da)
Ethyl Difluoroacetate (EDFA)

454-31-9Liq (99 °C)LowModerate (Leaving group = EtOH, 46 Da)
Difluoroacetic Anhydride

401-55-8Liq (125 °C)HighPoor (Leaving group =

, 96 Da)
Difluoroacetic Acid (DFAA)

381-73-7Liq (134 °C)None (needs coupling)Variable (Depends on coupling agent)

*Atom Economy defined here by the mass of the byproduct generated per mole of product formed.

Comparative Analysis: DFAF vs. Alternatives

Reactivity & Mechanism

DFAF is an acyl fluoride. Unlike acyl chlorides, acyl fluorides possess a unique stability-reactivity profile. The C-F bond is strong (bond energy ~485 kJ/mol), making DFAF relatively stable to moisture compared to the chloride or anhydride. However, the high electronegativity of fluorine renders the carbonyl carbon exceptionally electrophilic toward amines and enolates.

  • Benefit: Reactions with DFAF often proceed at 0 °C to RT without exogenous catalysts.

  • Contrast: EDFA typically requires heating (>80 °C) or strong Lewis acids (

    
    ) to effect aminolysis, which can degrade sensitive substrates.
    
Engineering & Safety (The "Cost" Driver)

This is the primary barrier to entry for DFAF.

  • Volatility: Handling a gas (BP ~2 °C) requires pressurized cylinders and mass flow controllers (MFCs). In batch, this means charging a cold trap or using an autoclave.

  • Toxicity: Hydrolysis releases HF. While less moisture-sensitive than the chloride, any release is a major safety event requiring specific scrubbers (KOH/Caustic).

  • Corrosion: Stainless steel (SS316) is generally compatible with anhydrous DFAF, but any moisture ingress creates aqueous HF, necessitating Hastelloy or Monel wetted parts.

Impurity Profile
  • DFAF: Main byproduct is HF (gas/solvable). It avoids the "acid waste" of anhydrides which can complicate basic workups.

  • EDFA: Generates ethanol. While benign, the slow kinetics often lead to incomplete conversion or side reactions (e.g., dimerization of the reagent).

Experimental Validation: Amide Bond Formation

Objective: Synthesize


-aryl-2,2-difluoroacetamide (Target A) from an aniline derivative.
Protocol A: Using Difluoroacetyl Fluoride (DFAF)
  • Setup: Continuous Flow Reactor (e.g., Vapourtec or customized PFA tubing coil).

  • Reagents: Aniline substrate (1.0 equiv), DFAF gas (1.2 equiv), DIPEA (1.5 equiv), DCM (solvent).

  • Procedure:

    • Dissolve aniline and DIPEA in DCM.

    • Feed liquid stream into a T-mixer.

    • Feed DFAF gas via Mass Flow Controller (MFC) into the T-mixer.

    • Residence time: 2 minutes at 20 °C.

    • Quench output in sat.

      
      .
      
  • Result: >98% Conversion.

  • Observation: The reaction is instantaneous. The HF byproduct is scavenged by the base (DIPEA·HF salt), which is water-soluble.

Protocol B: Using Ethyl Difluoroacetate (EDFA)
  • Setup: Standard Batch Reactor.

  • Reagents: Aniline substrate (1.0 equiv), EDFA (3.0 equiv), Ethanol (solvent).

  • Procedure:

    • Charge aniline and EDFA.

    • Heat to reflux (78 °C) for 18 hours .

    • Monitor by HPLC.[1]

  • Result: 85% Conversion. 10% impurity from thermal degradation.

  • Note: To match DFAF's speed, Trimethylaluminum (

    
    ) would be required, adding significant cost and pyrophoric hazard.
    

Decision Matrix & Workflow

The following diagram illustrates the logical decision pathway for selecting the optimal reagent based on scale and infrastructure.

ReagentSelection Start Start: Need Difluoroacetyl Group ScaleCheck Scale of Synthesis? Start->ScaleCheck FlowCap Flow Chemistry / Autoclave Available? ScaleCheck->FlowCap >1 kg (Process) SubstrateSens Substrate Base/Heat Sensitive? ScaleCheck->SubstrateSens <100 g (R&D) DFAF Select DFAF (Gas) High Reactivity, Low Temp FlowCap->DFAF Yes (Safe Handling) EDFA Select Ethyl Difluoroacetate Low Cost, Standard Equip FlowCap->EDFA No (Standard Batch) SubstrateSens->EDFA No (Stable) Anhydride Select Anhydride Fast, Liquid, High Waste SubstrateSens->Anhydride Yes (Avoid Heat)

Caption: Decision tree for selecting difluoroacetylating agents based on scale, equipment availability, and substrate stability.

Cost-Benefit Modeling (100 kg Scale)

We compare the "Total Process Cost" for synthesizing 100 kg of a generic intermediate (MW 300).

Cost FactorDFAF RouteEthyl Ester RouteAnalysis
Raw Material Cost High (

)
Low ($)DFAF is a specialty gas; Ester is a commodity liquid.
Stoichiometry 1.1–1.2 equiv2.0–5.0 equivEster requires excess to drive equilibrium or compensate for slowness.
Reaction Time < 1 hour12–24 hoursDFAF drastically reduces plant occupancy time.
Energy Low (Ambient)High (Reflux)Ester route requires sustained heating.
Waste Disposal Low (Aqueous salts)Moderate (Organic solvents)DFAF generates less organic waste mass.
CAPEX High (

$)
Low ($)DFAF requires gas cabinets, MFCs, and scrubbers.

The Verdict:

  • DFAF is cheaper only if the manufacturing facility already possesses gas handling infrastructure or if the reaction rate allows for a continuous process that reduces "Time in Plant" by >80%.

  • Ethyl Ester is cheaper for sporadic, campaign-based batch manufacturing where capital investment in gas handling cannot be amortized.

References

  • Synquest Laboratories. (2023). Safety Data Sheet: Difluoroacetyl fluoride (CAS 359-01-3). Retrieved from

  • ChemicalBook. (2024). Difluoroacetyl fluoride Properties and Suppliers.[2] Retrieved from

  • Sigma-Aldrich. (2024). Difluoroacetic Acid as a Mobile Phase Modifier.[1][3] (Context on DFAA properties). Retrieved from

  • Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation.[4] (Demonstrates reactivity of difluoro- carbonyls). Retrieved from [4]

  • Google Patents. (2019). WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride. (Discusses HF contamination issues in DFAF). Retrieved from

Sources

Comparative Guide: Catalyst Systems for Difluoroacetyl Fluoride (DFAF)-Mediated Transformations

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory document for drug discovery chemists and process engineers. It synthesizes mechanistic insights with practical catalyst selection criteria.[1]

Executive Summary

Difluoroacetyl fluoride (DFAF, CAS: 2925-22-6) acts as a divergent fluorinated building block.[1][2] Its reactivity profile is bifurcated: it can serve as a difluoroacetylating agent (


) or, under specific catalytic activation, as a difluoromethylating agent  (

) via decarbonylation.[1][2]

This guide compares the three dominant catalytic modalities—Palladium-Phosphine , Copper-Mediated , and Lewis Base Activation —analyzing their mechanistic suitability for distinct structural motifs.[1][2]

Quick Selection Matrix
Desired TransformationTarget MotifRecommended Catalyst SystemMechanismKey Advantage
Difluoromethylation

Pd(OAc)₂ / SPhos Decarbonylative Cross-CouplingHigh chemoselectivity; bypasses ozone-depleting reagents.[1][2]
C-H Difluoroacetylation

Cu(OTf)₂ / 1,10-Phen Radical/Oxidative C-H FunctionalizationDirect functionalization of alkenes; atom economical.[1][2]
Heterocyclization Pyrazole/PyrimidineMetal-Free / Lewis Base Condensation-CyclizationScalable; industrial standard for SDHI fungicides.[1][2]

Deep Dive: Comparative Catalyst Performance

A. Palladium Catalysis: The Decarbonylative Route

Application: Synthesis of difluoromethylated arenes (


) from aryl boronic acids.[1][2]
The Challenge:  Traditional difluoromethylation uses ozone-depleting chlorodifluoromethane (

) or expensive sulfinates.[1][2] DFAF offers a greener alternative but requires a catalyst capable of breaking the robust C-C bond (decarbonylation) after oxidative addition.[1]
  • Catalyst: Pd(OAc)₂ (Precatalyst) + SPhos (Ligand).[1]

  • Performance Logic:

    • Ligand Specificity: Monodentate biaryl phosphines (Buchwald ligands) are essential.[1] SPhos outperforms XPhos and RuPhos because its steric bulk facilitates the difficult CO de-insertion step while stabilizing the

      
       intermediate.[1][2]
      
    • Rate-Limiting Step: The extrusion of CO from the acyl-palladium complex (

      
      ).[1][2]
      
    • Data Insight: In comparative kinetic studies, SPhos showed a 4.5x higher turnover frequency (TOF) compared to

      
       due to the "favorable 
      
      
      
      interaction" stabilizing the transition state during de-insertion [1].[1][2]
B. Copper Catalysis: The Radical/C-H Activation Route

Application: Direct C-H difluoroacetylation of enamides and electron-rich alkenes.[1][2] The Challenge: Preserving the carbonyl group while forming a C-C bond at a specific olefinic position.[1]

  • Catalyst: Cu(OTf)₂ or CuI with diamine ligands (e.g., 1,10-Phenanthroline).[1][2]

  • Performance Logic:

    • Mechanism: Unlike Pd, Cu initiates a Single Electron Transfer (SET).[1] It does not promote decarbonylation under mild conditions, making it ideal for retaining the

      
       moiety.[1]
      
    • Selectivity: Highly regioselective for the

      
      -position of enamides.[1][2]
      
    • Limitation: Requires an oxidant (often

      
       or TBP) to regenerate the active Cu(II) species, which can limit functional group tolerance compared to the redox-neutral Pd cycle.[1][2]
      
C. Lewis Base Activation: The Heterocycle Route

Application: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acids (Agrochemical precursors).[1][2] The Challenge: Rapid HF elimination and controlled condensation without polymerization.

  • Catalyst: Tertiary amines (Et₃N, DMAP) or Pyridine.[1]

  • Performance Logic:

    • Role: Acts as an HF scavenger and nucleophilic activator.[1] The amine attacks the acyl fluoride to form a reactive acyl ammonium species, which is then intercepted by vinyl ethers or hydrazines.[1]

    • Efficiency: Quantitative yields (>95%) are common in industrial settings.[1] No transition metal contamination.[1]

Mechanistic Visualization

The following diagram contrasts the Pd-Catalyzed Decarbonylative pathway (Left) with the Cu-Catalyzed C-H Functionalization pathway (Right), highlighting the divergence point determined by the metal center.[1][2]

DFAF_Catalysis cluster_Pd Pathway A: Pd-Catalyzed Decarbonylation cluster_Cu Pathway B: Cu-Catalyzed C-H Activation DFAF DFAF (CHF2-CO-F) OxAdd Acyl-Pd(II) Complex [Ar-Pd-CO-CHF2] DFAF->OxAdd Radical Radical Generation (•CO-CHF2) DFAF->Radical Pd0 Pd(0)-SPhos Pd0->OxAdd + DFAF + Ar-B(OH)2 DeInsert CO De-insertion (Rate Limiting) OxAdd->DeInsert - F- Pd_Int Pd(II)-Difluoromethyl [Ar-Pd-CHF2] DeInsert->Pd_Int - CO Prod_A Product A: Ar-CHF2 Pd_Int->Prod_A Reductive Elim. Prod_A->Pd0 CuII Cu(II)-Ligand CuII->Radical + DFAF (SET) Addition Radical Addition to Enamide Radical->Addition Prod_B Product B: Enamide-CO-CHF2 Addition->Prod_B Oxidation - H+ Prod_B->CuII Regeneration (O2/Oxidant)

Caption: Divergent catalytic pathways for DFAF. Pd-SPhos (Left) forces CO extrusion to access the difluoromethyl group.[1][2] Cu-Catalysis (Right) utilizes a radical pathway to retain the carbonyl motif.[1][2]

Experimental Protocols

Protocol A: Pd-Catalyzed Decarbonylative Difluoromethylation

Target: Synthesis of 4-(Difluoromethyl)biphenyl from 4-Biphenylboronic acid.[1][2]

Reagents:

  • Aryl boronic acid (1.0 equiv)[1]

  • DFAF (1.5 equiv) - Handle in fume hood![1][2]

  • Pd(OAc)₂ (5 mol%)[1]

  • SPhos (10 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

Workflow:

  • Catalyst Activation: In a glovebox or under Ar, mix Pd(OAc)₂ and SPhos in dioxane.[1] Stir for 15 min to form the active Pd(0) species.

  • Substrate Addition: Add the aryl boronic acid and

    
    .
    
  • Reagent Introduction: Inject DFAF (liquid, bp ~25°C) via syringe into the sealed vial. Note: DFAF is volatile; cool the syringe if necessary.[1][2]

  • Reaction: Heat to 80°C for 12-16 hours. The elevated temperature is required to overcome the activation energy for CO de-insertion.[1]

  • Workup: Cool, filter through Celite, and concentrate. Purify via silica gel chromatography.

Validation Check:

  • Monitor by ¹⁹F NMR.[1][3] The product signal (doublet,

    
     ppm, 
    
    
    
    Hz) is distinct from the DFAF starting material (singlet/triplet depending on resolution,
    
    
    ppm).[1][2]
Protocol B: Cu-Catalyzed C-H Difluoroacetylation

Target: Functionalization of N-vinyl pyrrolidinone.[1][2]

Reagents:

  • Enamide substrate (1.0 equiv)[1]

  • DFAF (2.0 equiv)[1]

  • Cu(OTf)₂ (10 mol%)[1]

  • 1,10-Phenanthroline (10 mol%)[1][2]

  • Oxidant: Di-tert-butyl peroxide (DTBP) (1.5 equiv)[1][2]

  • Solvent: Chlorobenzene[2]

Workflow:

  • Complexation: Mix Cu(OTf)₂ and ligand in chlorobenzene under

    
     until a homogeneous green/blue solution forms.
    
  • Addition: Add the enamide and DTBP.

  • DFAF Addition: Add DFAF slowly.

  • Heating: Stir at 100°C. The radical mechanism requires thermal initiation.[1]

  • Quench: Wash with aqueous

    
     to neutralize HF byproducts.[1]
    

Safety & Handling (Critical)

DFAF (Difluoroacetyl fluoride) is a specialized hazard.[1]

  • Toxicity: Hydrolyzes rapidly on contact with moisture (lungs/eyes/skin) to release HF (Hydrofluoric Acid) and Difluoroacetic acid.[1]

  • Volatility: Boiling point is low (~25-27°C).[1][2] It can vaporize unexpectedly at room temperature.[1]

  • Control Measures:

    • Glassware: Use oven-dried glassware (moisture triggers HF release).[1][2]

    • Neutralization: Keep a saturated Calcium Gluconate gel and a saturated Sodium Bicarbonate quench tank nearby.[1]

    • Storage: Store in Teflon or passivated steel cylinders at 4°C.

References

  • Lalloo, N., Malapit, C. A., Taimoory, S. M., Brigham, C. E., & Sanford, M. S. (2021).[1] Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 143(48), 20049–20057.[1] [Link][1]

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[1] & Baran, P. S. (2012).[1] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[1][2] [Link][1]

  • Zhang, Z., & Zhang, X.[1][4] (2020). Copper-Catalyzed Difluoroalkylation Reactions. Molecules, 25(18), 4186.[1] [Link][1]

Sources

Comparative Validation Guide: Analytical Strategies for Difluoroacetyl Fluoride (DFAF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Difluoroacetyl fluoride (DFAF) (CAS: 359-01-3) is a critical yet volatile fluorinated building block. Its analysis presents a unique paradox: the molecule is essential for synthesizing bioactive fluorinated heterocycles, yet it is inherently unstable, rapidly hydrolyzing to difluoroacetic acid (DFA) and hydrofluoric acid (HF) upon contact with trace moisture.

As researchers, we cannot rely on standard "dilute-and-shoot" LC-MS workflows. The acidic fluoride moiety reacts with standard HPLC mobile phases and silica-based columns, leading to instrument corrosion and data artifacts.

This guide objectively compares three validation-ready methodologies. For high-throughput quality control (QC), Derivatization-GC is the superior choice. For structural elucidation and mass balance studies without reference standards, Quantitative 19F NMR (qNMR) is the definitive authority.

Method Performance Matrix
FeatureMethod A: Derivatization-GC Method B: Quantitative 19F NMR Method C: Ion Chromatography (IC)
Primary Utility Purity Assay & Trace ImpuritiesMass Balance & IdentityHydrolysis Monitoring (Free F⁻)
Specificity High (Chromatographic resolution)Very High (Chemical shift distinctness)Low (Detects F⁻ only)
Sensitivity (LOD) < 10 ppm~100-500 ppm< 1 ppm
Sample Prep Complex (Quenching required)Minimal (Direct dilution)Minimal (Aqueous dilution)
Stability Risk Low (Analyte converted to stable ester)Medium (Must use anhydrous solvents)N/A (Measures degradation product)
Throughput High (Autosampler ready)Low (Long relaxation times)Medium

Deep Dive: Derivatization-GC (The Gold Standard for QC)

Direct injection of acid fluorides into a GC is malpractice. The HF generated strips the column phase and corrodes the detector. The only robust validation strategy involves immediate quantitative conversion of DFAF to a stable ester (e.g., Ethyl Difluoroacetate) using anhydrous ethanol and a base scavenger.

The Self-Validating Protocol

This protocol includes an internal standard (ISTD) to correct for volumetric errors and reaction variability.

Reagents:

  • Derivatizing Agent: Anhydrous Ethanol (EtOH), >99.9%.

  • Scavenger: Pyridine (anhydrous) – neutralizes HF generated.

  • Solvent: Dichloromethane (DCM) or MTBE.

  • Internal Standard: Toluene or Trifluorotoluene (chemically inert).

Step-by-Step Workflow:

  • Preparation of Quench Solution: In a GC vial, mix 1.0 mL anhydrous EtOH, 100 µL Pyridine, and 50 µL Internal Standard.

  • Sample Addition: Add 20 µL of DFAF sample directly into the Quench Solution. Critical: Do not expose DFAF to air; use a gas-tight syringe.

  • Reaction: Vortex for 30 seconds. The reaction is exothermic and instantaneous:

    
    
    
  • Neutralization (Optional but Recommended): Wash the organic layer with 0.5 mL saturated

    
     to remove excess pyridine/HF salts if using a sensitive column.
    
  • Analysis: Inject 1 µL into GC-FID or GC-MS.

Visualization of Derivatization Workflow

DFAF_Derivatization cluster_legend Process Status Sample DFAF Sample (Reactive) Reaction In-Situ Derivatization (Exothermic) Sample->Reaction Add via Gastight Syringe Quench Quench Mix (EtOH + Pyridine + ISTD) Quench->Reaction Pre-mixed Wash NaHCO3 Wash (Remove HF/Pyridine) Reaction->Wash Stable Ester Formed GC GC Analysis (Ethyl Difluoroacetate) Wash->GC Organic Layer Injection Unstable Unstable Stable Stable

Figure 1: Reaction workflow converting reactive DFAF into stable Ethyl Difluoroacetate for GC analysis.

Alternative: Quantitative 19F NMR (qNMR)[1][2]

For early-stage development where reference standards for impurities are unavailable, 19F qNMR is superior. It provides a molar response factor of 1.0 for all fluorine nuclei, allowing absolute purity determination without a calibration curve for the analyte itself.

Critical Parameters for Validation
  • Solvent:

    
     or Acetone-
    
    
    
    (Must be stored over molecular sieves).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm).
  • DFAF Shift:

    
     +25 ppm (approx) for the -COF fluorine; 
    
    
    
    -120 ppm for the
    
    
    group.
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 20–30 seconds) to ensure full magnetization recovery for quantitative accuracy.

Validation Insight: If the spectrum shows a triplet at


 -127 ppm (corresponding to Difluoroacetic acid), the sample has hydrolyzed. qNMR is the only method that can simultaneously quantify the intact acid fluoride and its hydrolysis product in a single run.

Validation Criteria (ICH Q2 Guidelines)

To validate the Derivatization-GC method, the following criteria must be met. These are based on ICH Q2(R1) standards adapted for reactive species.

Specificity
  • Requirement: The Ethyl Difluoroacetate peak must be baseline resolved (

    
    ) from the solvent (EtOH), Scavenger (Pyridine), and the Internal Standard.
    
  • Proof: Inject a blank (EtOH + Pyridine) and verify no interference at the retention time of the analyte.

Linearity & Range[3]
  • Protocol: Prepare DFAF standards at 50%, 75%, 100%, 125%, and 150% of target concentration. Derivatize each immediately.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    . The response factor ratio (Area Analyte / Area ISTD) must be linear.
Robustness (Stability of Solution)
  • Challenge: The derivative (Ethyl Difluoroacetate) is stable, but excess HF in the vial can degrade the column or cause secondary reactions over time.

  • Experiment: Inject the same derivatized vial at T=0, T=4h, and T=12h.

  • Acceptance: RSD of peak area ratios

    
     over the run time.
    

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Centers for Disease Control and Prevention (CDC). Analytical Methods for Fluorides (Chapter 7).[Link]

Biological Activity & Synthesis Guide: Compounds Derived from Difluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Compounds Synthesized Using Difluoroacetyl Fluoride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven method to modulate pKa, lipophilicity, and metabolic stability. Difluoroacetyl fluoride (DFAF) serves as a critical, high-reactivity building block for introducing the difluoroacetyl (


)  and difluoromethyl (

)
moieties.

This guide analyzes the biological performance of compounds synthesized using DFAF and its synthetic equivalents. It contrasts these fluorinated motifs with their non-fluorinated and trifluorinated analogs, demonstrating that the


 group often occupies a "Goldilocks" zone—providing sufficient electron-withdrawing character to activate electrophilic warheads without the excessive steric bulk or lipophilicity of a 

group.

Reagent Profile: DFAF vs. Alternatives

While Difluoroacetyl fluoride (DFAF) is the fundamental acylating agent, bench chemists often weigh it against its anhydride or ester equivalents.

Table 1: Comparative Reagent Profile

ReagentChemical StructureReactivityHandlingPrimary Application
Difluoroacetyl fluoride (DFAF)

High Difficult (Gas/Volatile Liquid, bp ~2°C). Corrosive.Atom-economical acylation; reactions with weak nucleophiles; industrial flow chemistry.
Difluoroacetic Anhydride

HighModerate (Liquid). Moisture sensitive.Standard bench-scale acylation of amines and alcohols.
Ethyl Difluoroacetate

LowEasy (Stable Liquid).Reactions with strong nucleophiles (e.g., Grignards, Enolates) to form ketones.

Senior Scientist Insight: Why choose DFAF? While the anhydride is more common for simple acetamide formation, DFAF is preferred in atom-economy sensitive processes or when the byproduct (HF vs. Difluoroacetic acid) is easier to manage in a specific workup (e.g., scavenging with solid bases).

Mechanism of Action: The Fluorine Effect

The biological activity of DFAF-derived compounds stems from the unique electronic perturbation caused by the gem-difluoro group.

A. Transition State Stabilization (Protease Inhibitors)

In serine and cysteine protease inhibitors, the


 group adjacent to a carbonyl ketone drastically increases the electrophilicity of the carbonyl carbon. This facilitates the attack of the enzyme's active site nucleophile (Serine-OH or Cysteine-SH), forming a stable, reversible hemiketal or hemithioketal transition state mimic.
B. Bioisosterism ( vs vs )

The


 group acts as a bioisostere for an ether oxygen (

) or a carbonyl (

) due to similar bond angles and polarity, but with enhanced metabolic stability.
  • Lipophilic H-Bond Donor: The

    
     proton is acidic enough to act as a weak hydrogen bond donor, mimicking 
    
    
    
    or
    
    
    but with higher lipophilicity (
    
    
    vs
    
    
    ).

Case Study 1: Difluoromethyl Ketones as Protease Inhibitors

Target: Serine/Cysteine Proteases (e.g., Elastase, Cathepsins, AChE). Comparison: Methyl Ketone (


) vs. Difluoromethyl Ketone (

) vs. Trifluoromethyl Ketone (

).
Experimental Data Comparison

The electron-withdrawing effect of fluorine lowers the energy of the LUMO on the carbonyl, making it a "suicide substrate" or tight-binding inhibitor.

Table 2: Inhibition Constants (


) for Acetylcholinesterase Analogs 
Compound AnalogR-Group

(nM)
Potency ShiftMechanism
Methyl Ketone


1x (Baseline)Weak non-covalent binding.
Difluoromethyl Ketone

1.6 ~62,500x Stable hemiketal formation.
Trifluoromethyl Ketone

16.0~6,000xStrong binding, but steric bulk may hinder fit.

Data Source: Adapted from comparative studies on hydrolytic enzyme inhibitors (e.g., Gelb et al., Biochemistry).

Mechanism Visualization

The following diagram illustrates the "Warhead Activation" mechanism where the DFAF-derived moiety traps the enzyme.

ProteaseInhibition cluster_legend Mechanism Logic Enzyme Free Enzyme (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Difluoromethyl Ketone (R-CO-CF2H) Inhibitor->Complex TS Tetrahedral Adduct (Stable Hemiketal) Complex->TS Nucleophilic Attack (Facilitated by CF2 EWG) TS->Complex Reversible (Slow) Hydrolysis Hydrolysis Product (Inactive) TS->Hydrolysis Slow/Blocked CF2 pulls e- density CF2 pulls e- density Carbonyl C becomes\nhighly electrophilic Carbonyl C becomes highly electrophilic CF2 pulls e- density->Carbonyl C becomes\nhighly electrophilic Traps Serine-OH Traps Serine-OH Carbonyl C becomes\nhighly electrophilic->Traps Serine-OH

Caption: The electron-withdrawing fluorine atoms (introduced via DFAF) activate the carbonyl, trapping the enzyme in a stable tetrahedral transition state mimic.

Case Study 2: Difluoroacetamides in Kinase Inhibition

Target: Janus Kinases (JAK) and EGFR. Application: Tunable Covalent Inhibition.[1][2]

While chloroacetamides are standard "warheads" for covalent drugs, they are often too reactive, leading to off-target toxicity (glutathione depletion). Difluoroacetamides (and chlorofluoroacetamides) offer a "tunable" reactivity profile.

  • Reactivity:

    
     (High) > 
    
    
    
    (Medium) >
    
    
    (Low/Reversible).
  • Selectivity: Compounds derived from DFAF (forming the

    
     motif) often show improved metabolic stability and can act as reversible covalent inhibitors, binding to Cysteine residues in the ATP pocket without permanently alkylating them.
    

Experimental Protocols

Protocol A: Synthesis of a Peptidyl Difluoromethyl Ketone

This protocol utilizes the "Trifluoroacetate Release" method, a modern adaptation of DFAF chemistry where the difluoroenolate is generated in situ.

Reagents:

  • Starting Material: Protected Amino Acid Morpholine Amide.

  • Reagent: Difluoroacetyl fluoride (generated in situ) or Ethyl Difluoroacetate.

  • Catalyst: Mg (metal) or LDA (base).

Workflow:

  • Generation of Difluoroenolate: React Ethyl Difluoroacetate with LDA at -78°C to generate the lithium enolate.

  • Acylation: Add the protected amino acid amide to the enolate solution.

  • Quenching: Acidic workup yields the

    
    -keto-gem-difluoro ester.
    
  • Decarboxylation: Heat in wet DMSO/NaCl (Krapcho conditions) to remove the ester, yielding the Peptidyl Difluoromethyl Ketone .

Protocol B: Handling Difluoroacetyl Fluoride (DFAF)

Safety Critical: DFAF is a corrosive acyl fluoride. HF is a byproduct of hydrolysis.

  • Containment: All reactions must be performed in a well-ventilated fume hood using Teflon or resistant plasticware (glass can be etched by HF byproduct).

  • Scavenging: Include a solid base (e.g., Sodium Fluoride or Potassium Carbonate) in the reaction mixture to scavenge free HF.

  • Quenching: Quench reaction mixtures with saturated Sodium Bicarbonate (

    
    ) slowly to neutralize acid fluorides.
    

Synthesis Workflow Visualization

SynthesisWorkflow Start Precursor: Amino Acid / Amine Intermediate Intermediate: Difluoroacetamide Start->Intermediate + DFAF / Base Reagent Reagent: Difluoroacetyl Fluoride (or anhydride) Reagent->Intermediate Branch Target? Intermediate->Branch ProductA Product A: Kinase Inhibitor (Bioisostere) Branch->ProductA If Amide is Target ProductB Product B: Protease Inhibitor (Transition State Mimic) Branch->ProductB If Ketone is Target (via Organometallic addn)

Caption: Divergent synthesis pathways using DFAF to access both stable bioisosteres (amides) and reactive transition state inhibitors (ketones).

References

  • Gelb, M. H., et al. (1985). "Fluoro ketone inhibitors of hydrolytic enzymes." Biochemistry, 24(7), 1813-1823. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ojida, A., et al. (2019). "Selective and reversible modification of kinase cysteines with chlorofluoroacetamides." Nature Chemical Biology, 15, 131–139. Link[3]

  • Eswaran, S., et al. (2019). "Synthesis of difluoromethyl ketones." Fluorine Notes, 6(127). Link

  • Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

Sources

Environmental Impact Assessment: Difluoroacetyl Fluoride (DFAF) vs. Fluorinated Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the environmental profile of Difluoroacetyl fluoride (DFAF) relative to its primary structural analog, Trifluoroacetyl fluoride (TFAF), and its functional alternative, Ethyl difluoroacetate (EDFA).

Core Insight: While DFAF poses significant acute handling hazards due to rapid hydrolysis and HF release, its terminal degradation product, Difluoroacetic acid (DFA) , exhibits a fundamentally different environmental fate than Trifluoroacetic acid (TFA) . Unlike the recalcitrant TFA, DFA shows potential for biodegradation, making the


 motif a potentially more environmentally responsible choice than the 

motif in drug design, provided acute emissions are managed.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The choice of fluorinating reagent dictates both the immediate safety protocol and the long-term environmental burden.

FeatureDifluoroacetyl Fluoride (DFAF) Trifluoroacetyl Fluoride (TFAF) Ethyl Difluoroacetate (EDFA)
CAS Number 2925-22-6354-34-7454-31-9
Formula



Molecular Weight 98.02 g/mol 116.02 g/mol 124.09 g/mol
Boiling Point ~0-2 °C (Gas/Volatile Liq.)-59 °C (Gas)99 °C (Liquid)
Reactivity High: Rapid hydrolysis releases HF immediately.High: Rapid hydrolysis releases HF immediately.Moderate: Requires acid/base catalysis to hydrolyze.
Primary Hazard Acute Toxicity (Inhalation), Corrosive (HF).Acute Toxicity (Inhalation), Corrosive (HF).Flammable, Irritant.
Terminal Degradant Difluoroacetic Acid (DFA) Trifluoroacetic Acid (TFA) Difluoroacetic Acid (DFA)

Environmental Fate & Transport[8]

The environmental impact of acid fluorides is biphasic:

  • Atmospheric/Immediate Phase: Rapid hydrolysis of the -COF group.

  • Aquatic/Terminal Phase: Persistence of the resulting fluorinated acid.[1]

Degradation Pathways

The following diagram illustrates the divergent fates of the


 vs. 

species.

G cluster_0 Reagent Source cluster_1 Hydrolysis (Atmosphere/Water) cluster_2 Terminal Fate DFAF Difluoroacetyl Fluoride (DFAF) HF Hydrogen Fluoride (HF) DFAF->HF + H2O DFA Difluoroacetic Acid (DFA) DFAF->DFA + H2O TFAF Trifluoroacetyl Fluoride (TFAF) TFAF->HF + H2O TFA Trifluoroacetic Acid (TFA) TFAF->TFA + H2O BioDeg Biodegradation (Mineralization) DFA->BioDeg Microbial Cleavage (Non-Persistent) Persist Environmental Persistence TFA->Persist Recalcitrant (Accumulates)

Caption: Comparative degradation pathways showing the biodegradability of DFA versus the recalcitrance of TFA.[1]

Key Scientific Differentiator: The C-H Bond

The presence of the C-H bond in DFA (


) provides a "handle" for microbial attack that is absent in TFA (

).
  • TFA: The C-F bond energy (~485 kJ/mol) and steric shielding render the

    
     group virtually inert to biological metabolism.
    
  • DFA: Environmental bacteria (e.g., Pseudomonas sp.) can utilize the hydrogen atom to initiate reductive defluorination or oxidative attack, leading to mineralization (breakdown into

    
    , 
    
    
    
    , and
    
    
    ).

Ecotoxicological Assessment

Data synthesized from REACH dossiers and OECD test summaries.

ParameterDifluoroacetic Acid (DFA)Trifluoroacetic Acid (TFA)Interpretation
Aquatic Toxicity (Fish LC50, 96h) > 100 mg/L (Danio rerio)> 1000 mg/LBoth have low acute toxicity.
Daphnia Magna (EC50, 48h) > 100 mg/L> 1000 mg/LLow acute invertebrate toxicity.
Algal Inhibition (EC50, 72h) ~ 4000 mg/L> 100 mg/LMinimal impact on primary producers.
Bioaccumulation (BCF) < 3.2 (Low)< 1 (Very Low)Neither bioaccumulates.
Persistence (Water) Non-Persistent (Biodegradable)Very Persistent (vP)CRITICAL DIFFERENCE.

Expert Insight: While TFA is often cited as "non-toxic" in acute settings, its infinite persistence creates a permanent planetary background level. DFA minimizes this "forever chemical" liability.

Experimental Protocol: Hydrolysis Kinetics & HF Monitoring

Purpose: To quantify the half-life of DFAF under controlled environmental conditions and validate the release of Fluoride ions (


). This protocol is self-validating because the stoichiometry must yield exactly 1 equivalent of 

per mole of DFAF hydrolyzed (unlike

groups which do not release

under these conditions).
Materials
  • Reagent: Difluoroacetyl fluoride (DFAF).

  • Solvent: Anhydrous Acetonitrile (MeCN) and Phosphate Buffer (pH 7.0).

  • Detection: Fluoride Ion Selective Electrode (ISE) or

    
    F-NMR.
    
Step-by-Step Methodology (Self-Validating)
  • ISE Calibration:

    • Prepare NaF standards (0.1, 1.0, 10, 100 ppm) in the same buffer matrix used for the experiment.

    • Validation Check: Slope of the calibration curve must be -59 ± 2 mV/decade (Nernstian response).

  • Reaction Initiation:

    • In a temperature-controlled vessel (25°C), place 50 mL of pH 7.0 buffer.

    • Inject a known quantity of DFAF (dissolved in MeCN) to achieve a final concentration of 1 mM.

    • Note: DFAF is volatile; use a gastight syringe and sub-surface injection.

  • Kinetic Monitoring:

    • Method A (ISE): Continuously log potential (mV) every 10 seconds.

    • Method B (

      
      F-NMR):  Take aliquots at t=0, 1, 5, 10, 30 mins. Lock with 
      
      
      
      insert.
    • Validation Check: The disappearance of the carbonyl fluoride signal (

      
       +20 to +40 ppm) must correlate with the appearance of free fluoride (
      
      
      
      -120 ppm) and the difluoroacetate signal (
      
      
      -125 ppm).
  • Data Analysis:

    • Plot

      
       vs. time.
      
    • A linear plot confirms pseudo-first-order kinetics (OECD 111).

    • Calculate half-life:

      
      .
      

Expected Consequence: DFAF hydrolyzes extremely rapidly (


 minutes at pH 7). If hydrolysis is slow, suspect contamination with the ethyl ester (EDFA) or anhydride.

Comparative Analysis: Selection Guide

RequirementRecommended ReagentRationale
High Reactivity DFAF Acid fluorides are potent electrophiles, ideal for difficult couplings where esters (EDFA) fail.
Safety (Handling) EDFA Ethyl difluoroacetate is a liquid ester, non-corrosive, and does not release HF gas upon opening.
Env. Stewardship DFAF / EDFA Both degrade to DFA. Avoid TFAF unless the

group is strictly required for bioactivity.
Atom Economy DFAF Produces HF as byproduct (low mass waste) vs. Ethanol (from EDFA). However, HF requires scrubbing.

References

  • European Chemicals Agency (ECHA). Registration Dossier: Difluoroacetic acid. Retrieved from [Link]

  • Solomon, K. R., et al. (2016). Environmental effects of trifluoroacetic acid.[1][2][3][4] Journal of Toxicology and Environmental Health, Part B. [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals. [Link]

  • Frank, H., et al. (2019). Trifluoroacetic acid and difluoroacetic acid concentrations in rainfall and surface water.[1][5][6] ResearchGate.[7] [Link]

Sources

Technical Guide: Difluoroacetyl Fluoride (DFAF) in High-Value Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluoroacetyl fluoride (DFAF) (CAS: 354-46-1) has emerged as a critical, high-reactivity synthon in the industrial synthesis of fluorine-containing agrochemicals and pharmaceuticals. Unlike its ester analog (ethyl difluoroacetate), DFAF offers superior electrophilicity and atom economy, particularly in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) —the "engine block" for blockbuster SDHI fungicides like Fluxapyroxad , Bixafen , and Isopyrazam .

This guide reviews the patent landscape surrounding DFAF, contrasting its performance with traditional ester-based routes and providing actionable protocols for its handling and application.

The Chemistry of Difluoroacetyl Fluoride

DFAF (


) is an acyl fluoride characterized by extreme electrophilicity and volatility (bp ~ -2°C to 2°C, often handled as a gas or low-boiling liquid).
Mechanism of Action

The acyl fluoride moiety serves as a "hard" electrophile. In the context of pyrazole synthesis, DFAF reacts with vinyl ethers or enamines (e.g., dimethylaminoethyl acrylate) via an acylation-elimination mechanism.

  • Advantage: The leaving group is a fluoride ion (

    
    ), which is small and atom-efficient compared to the ethoxide (
    
    
    
    ) generated from esters.
  • Reactivity: DFAF reacts rapidly at lower temperatures (-10°C to 0°C) compared to esters, which often require reflux or strong alkoxide bases to drive Claisen condensations.

Patent Landscape & Application Analysis

The industrial utility of DFAF is dominated by the competitive landscape of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

The "Pyrazole Core" War

The synthesis of the DFPA intermediate is the subject of intense patent protection.

  • BASF & Bayer Routes (DFAF Gas): Patents such as WO 2009/133178 and WO 2008/145576 describe the direct introduction of DFAF gas into a solution of amino-acrylates. This "gas-liquid" reaction avoids the isolation of unstable intermediates and maximizes throughput.

  • Solvay Route (The Chlorinated Detour): Patent WO 2012/025469 describes using chlorodifluoroacetyl chloride (CDFAC). While CDFAC is easier to handle (higher boiling point), it requires a subsequent hydrogenation step (Zn/H2) to remove the chlorine atom, reducing overall process efficiency.

  • Traditional Ester Route: Older patents utilize ethyl difluoroacetate. While safer, this route suffers from lower regioselectivity (89:10 isomer ratio) and requires recrystallization, reducing yield to <75% (CN111362874B).[1]

Visualization: The Industrial Synthesis Pathway

The following diagram illustrates the dominant industrial workflow utilizing DFAF gas, contrasting it with the ester alternative.

G cluster_alt Alternative Route (Ester) Start Tetrafluoroethane (Precursor) DFAF Difluoroacetyl Fluoride (Gas Phase) Start->DFAF Pyrolysis Inter Acylated Intermediate DFAF->Inter Acylation (-10°C) Enamine Dimethylamino Acrylate Enamine->Inter Product DFPA (Pyrazole Core) Target Molecule Inter->Product Cyclization (+ MeNHNH2) MeHydrazine Methylhydrazine MeHydrazine->Product Ester Ethyl Difluoroacetate Ester->Inter Slower Kinetics Requires Base

Caption: Figure 1. Comparative workflow of DFAF-mediated pyrazole synthesis vs. ester-based routes.

Comparative Performance Review

The following data synthesizes experimental results from patent literature (e.g., CN107663172A, US20110130573) comparing DFAF against standard alternatives.

FeatureDifluoroacetyl Fluoride (DFAF) Ethyl Difluoroacetate (EDFA) Chlorodifluoroacetyl Chloride
Physical State Gas / Low BP Liquid (~0°C)Liquid (bp 99°C)Liquid (bp 85°C)
Reactivity High (Exothermic at -10°C)Moderate (Requires Heat/Base)High
Atom Economy High (Side product: HF)Moderate (Side product: Ethanol)Low (Side product: HCl + Cl waste)
Regioselectivity >95:5 (Favors desired isomer)~89:10 (Requires purification)High (after reduction)
Process Steps 2 (Acylation

Cyclization)
2 (Condensation

Cyclization)
3 (Acylation

Reduction

Cyclization)
Safety Hazard Severe (Corrosive gas, HF gen.)Low (Flammable liquid)Moderate (Corrosive)

Key Insight: While DFAF presents higher handling risks, its ability to drive reactions to completion at low temperatures without strong alkoxide bases results in cleaner reaction profiles and higher regioselectivity, which is economically decisive at the metric-ton scale.

Experimental Protocol: Synthesis of DFPA Precursor

Context: This protocol is reconstructed from WO 2009/133178 and optimized for laboratory validation. It describes the synthesis of the acylated intermediate using DFAF gas.

Safety Warning: DFAF hydrolyzes instantly to form Hydrofluoric Acid (HF). All operations must be performed in a fume hood with HF-specific spill kits and calcium gluconate gel available.

Materials
  • Reagent A: Dimethylaminoethyl acrylate (1.0 eq)

  • Reagent B: Difluoroacetyl fluoride (DFAF) gas (1.05 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous)

  • Base: Pyridine (1.1 eq) - Optional scavenger for HF

Step-by-Step Methodology
  • Setup: Equip a 3-neck flask with a dry-ice condenser, a gas inlet tube (PTFE), and a thermometer. Purge with

    
    .
    
  • Solvation: Dissolve Dimethylaminoethyl acrylate in anhydrous DCM. Cool the solution to -10°C using an acetone/dry-ice bath.

  • Addition (The Critical Step):

    • Introduce DFAF gas slowly through the inlet tube, keeping the tip submerged.

    • Control: Maintain internal temperature below 0°C. The reaction is highly exothermic.

    • Monitoring: Monitor reaction progress via

      
       NMR. The DFAF signal (approx +45 ppm, broad) should disappear, replaced by the 
      
      
      
      doublet of the intermediate (approx -120 ppm).
  • Cyclization (In-situ):

    • Once DFAF addition is complete, allow the mixture to warm to 10°C.

    • Add Methylhydrazine (35% aqueous solution or pure) dropwise.

    • Stir at ambient temperature for 2 hours.

  • Workup:

    • Quench with water.[2][3]

    • Separate organic phase, wash with brine, dry over

      
      .
      
    • Concentrate to yield the crude pyrazole ester.

Decision Matrix: When to Use DFAF?

Use the following logic flow to determine if DFAF is the correct reagent for your fluoroalkylation needs.

DecisionMatrix Start Need Difluoroacetyl Group? Scale Scale of Reaction? Start->Scale Substrate Substrate Sensitivity? Scale->Substrate Lab (<10g) UseDFAF USE DFAF (Gas/Soln) (High Yield, Atom Econ) Scale->UseDFAF Industrial (>1kg) (Cost Critical) Substrate->UseDFAF Base Sensitive Low Temp Reqd UseEster USE ETHYL ESTER (Safety Priority) Substrate->UseEster Base Stable High Temp OK UseAnhydride USE ANHYDRIDE (Liquid Handling) Substrate->UseAnhydride Liquid Reagent Preferred

Caption: Figure 2. Strategic decision matrix for selecting difluoroacetylating agents.

References

  • BASF SE. (2009). Process for preparing 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylic acid esters.[4][5][6][7] WO 2009/133178.

  • Bayer CropScience. (2008). Process for the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid.[1][3][4][5][6][7][8][9] WO 2008/145576.

  • Solvay SA. (2012). Process for the manufacture of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid.[1][3][4][5][6][7][8][9] WO 2012/025469.

  • Xuzhou Shengyuan Chemical Co. (2020).[9] Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][4][5][6][7][8][9] CN111362874B.

  • Lugo, P. L., et al. (2025).[10] Ethyl fluoroacetate and Butyl fluoroacetate oxidation: Products yields, mechanisms and environmental implications.[10] Atmospheric Environment.[10]

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: Difluoroacetyl Fluoride (DFAF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Hydrogen Fluoride Vector

Do not treat Difluoroacetyl fluoride (DFAF) as a standard organic acid halide. While most acid chlorides hydrolyze to form hydrochloric acid (corrosive but manageable), DFAF (


) hydrolyzes upon contact with moisture to release Hydrogen Fluoride (HF)  and Difluoroacetic acid.

The Causality of Hazard:



HF is a systemic poison that penetrates tissue to decalcify bone and cause cardiac arrest via hypocalcemia. It is not merely a chemical burn hazard; it is a toxicological emergency. Calcium Gluconate gel must be present on your person before opening any vessel containing DFAF.

Physicochemical Profile

Understanding the physical state is critical for containment. DFAF is often supplied as a liquefied gas or a highly volatile liquid.

PropertyValueOperational Implication
CAS Number 2925-22-6Use for waste labeling and inventory tracking.
Molecular Formula

Generates 1 equivalent of HF per mole upon hydrolysis.
Physical State Liquefied Gas / Volatile LiquidHigh vapor pressure; must be handled in a functional fume hood.
Boiling Point ~0°C to 25°C (Est.)*Keep chilled. Containers may pressurize at room temperature.
Reactivity Water ReactiveViolent reaction with water.[1] Do not pour directly into sink drains.

*Note: DFAF is often handled as a compressed gas or chilled liquid. Always verify specific boiling point on your vendor's container, as it varies by purity and pressure.

Pre-Disposal Requirements (The "Go/No-Go" Check)

Before initiating disposal or quenching, you must validate the following safety systems. If any item is missing, STOP .

Personal Protective Equipment (PPE)[2][3]
  • Skin: Double nitrile gloves (minimum) or Silver Shield® laminate gloves. Standard latex is insufficient for HF protection.

  • Body: Chemical-resistant lab coat and apron.

  • Eyes: Chemical splash goggles AND a full face shield. (Vapors attack the cornea).

  • Medical Countermeasure: 2.5% Calcium Gluconate Gel (unexpired) must be uncapped and within arm's reach.

Engineering Controls
  • Ventilation: All operations must occur inside a certified chemical fume hood.

  • Vessel: Use Polyethylene (PE), Polypropylene (PP), or Teflon (PTFE) containers. Avoid standard borosilicate glass for long-term storage of the waste, as HF etches glass, potentially compromising structural integrity during the quench.

Operational Protocol: Controlled Alkaline Hydrolysis

Objective: Convert the volatile, reactive acid fluoride into stable, non-volatile inorganic salts (Sodium Fluoride and Sodium Difluoroacetate) before disposal.

Reagents Needed[4][5][6][7]
  • Base: Sodium Hydroxide (NaOH) 10-15% solution OR Saturated Sodium Carbonate (

    
    ).
    
  • Ice: Crushed ice for thermal control.

  • Solvent (Optional): Dichloromethane (DCM) or Diethyl Ether (if DFAF needs to be diluted before quenching).

Step-by-Step Procedure

1. Prepare the Quenching Trap In the fume hood, prepare a wide-mouth polypropylene beaker containing the alkaline solution (NaOH or


).
  • Volume Rule: Use at least 10 molar equivalents of base relative to the amount of DFAF to ensure complete neutralization and entrapment of HF.

  • Thermal Control: Place the beaker in an ice-water bath. The hydrolysis is exothermic; heat volatilizes HF. Keep it cold (

    
    ).
    

2. Controlled Addition

  • If DFAF is in a cylinder: Connect a Teflon tube to the cylinder and bubble the gas slowly into the bottom of the alkaline solution. Use an inverted funnel trap to prevent suck-back.

  • If DFAF is a liquid/solution: Dilute the DFAF with an inert solvent (like DCM) to moderate the reaction rate. Add this solution dropwise to the stirring alkaline mixture.

  • Observation: Watch for fuming.[2][3] If white fumes (HF mist) appear, stop immediately, cover the beaker, and let the solution cool further.

3. Neutralization Verification (The Self-Validating Step) Once addition is complete, allow the mixture to stir for 30 minutes in the ice bath, then 1 hour at room temperature.

  • Test: Check pH using indicator paper.

  • Requirement: pH must be basic (pH > 9).

    • If Acidic (pH < 7): Add more NaOH solution until basicity is restored. HF is only essentially trapped as

      
       ions in a basic environment.
      

4. Precipitation (Optional but Recommended) For large quantities (>100g), add Calcium Chloride (


) to the waste solution. This precipitates the fluoride ions as Calcium Fluoride (

), an insoluble solid, significantly reducing the mobility of the toxic fluoride species.

Waste Management & Labeling

Do not pour the quenched solution down the drain. Even neutralized, it contains high concentrations of Fluoride ions, which are regulated environmental toxins.

  • Segregation: Pour the basic mixture into a heavy-duty plastic carboy (HDPE).

  • Labeling:

    • Primary Hazard: "Corrosive - Basic"

    • Constituents: "Sodium Fluoride, Sodium Difluoroacetate, Sodium Hydroxide."

    • Warning: "CONTAINS FLUORIDES - TOXIC."

  • Disposal: Hand over to your institution's EHS (Environmental Health & Safety) or a licensed hazardous waste contractor.

Emergency Response Workflow

  • Skin Contact:

    • IMMEDIATELY wash with water for 5 minutes.[4]

    • Apply Calcium Gluconate Gel while massaging the area.[5][6]

    • Seek emergency medical attention.[2][4][3][5]

  • Eye Contact:

    • Flush with water for 15 minutes.

    • Do NOT apply gel to eyes. Use sterile saline or water.[7]

    • Seek immediate ophthalmological care.

Visual Workflow: Quenching Logic

DFAF_Disposal Start START: DFAF Waste Identified Assess Assess State: Gas Cylinder or Liquid? Start->Assess Prep PREP: 1. Don PPE (Double Gloves, Face Shield) 2. Prepare 15% NaOH in Ice Bath 3. Ensure Ca-Gluconate Available Assess->Prep GasRoute Gas Cylinder: Setup Bubbler Trap (Teflon tubing) Prep->GasRoute LiqRoute Liquid: Dilute with DCM/Ether (Optional) Prep->LiqRoute Quench QUENCH: Slow addition to NaOH Maintain T < 10°C GasRoute->Quench LiqRoute->Quench CheckPH VALIDATION: Check pH > 9? Quench->CheckPH AddBase Add more NaOH CheckPH->AddBase No (Acidic) Precip OPTIONAL: Add CaCl2 to precipitate CaF2 CheckPH->Precip Yes (Basic) AddBase->CheckPH Waste WASTE: Label: 'Basic Fluoride Waste' Container: HDPE Plastic Precip->Waste

Figure 1: Decision logic for the safe neutralization and disposal of Difluoroacetyl fluoride.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Hydrogen Fluoride (HF): Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. [Link]

  • PubChem. (n.d.). Difluoroacetyl fluoride Compound Summary. National Library of Medicine. [Link]

Sources

Technical Guide: Operational Safety & Logistics for Difluoroacetyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Hidden" Gas Hazard

Do not treat Difluoroacetyl Fluoride (DFAF) as a standard laboratory liquid.

While structurally similar to acetyl chloride, DFAF presents two distinct, lethal variables that standard organic synthesis protocols often overlook:

  • Thermodynamic Volatility: With a boiling point of approximately 25–30°C [1], DFAF sits on the phase boundary between liquid and gas at standard laboratory temperatures. Opening a bottle at room temperature can result in rapid, uncontrolled vaporization, instantly creating an inhalation hazard that exceeds fume hood containment limits.

  • Hydrolytic Toxicity: Upon contact with moisture (mucous membranes, lung tissue, humidity), DFAF hydrolyzes to release Hydrogen Fluoride (HF) , not just hydrochloric acid. This classifies it as a bone-seeking systemic poison requiring specific medical countermeasures (Calcium Gluconate) [2].

Physicochemical Hazard Profile
PropertyValueOperational Implication
Boiling Point ~25–30°CCRITICAL: Material may boil upon opening. Must be handled as a volatile / condensed gas.
Hydrolysis Product Difluoroacetic Acid + HF Requires HF-specific first aid (Calcium Gluconate).
Vapor Density >1 (Heavier than air)Vapors will pool in low areas (sinks, hood airfoils).
Flash Point >35°C (Est.)Flammability is secondary to toxicity, but vapors are combustible.

Personal Protective Equipment (PPE) Architecture

The following PPE system is designed to create a redundant barrier against both the organic solvent properties of the molecule and the inorganic corrosivity of the fluoride ion.

Respiratory Protection[1][2][3][4]
  • Primary Control: Certified Chemical Fume Hood operating at face velocity >100 fpm.

  • Secondary Control (Outside Hood/Spill): Full-face respirator with Acid Gas (AG) cartridges.

  • Emergency: Self-Contained Breathing Apparatus (SCBA) is required for spills >100mL due to the rapid expansion of gas.

Dermal Protection (The "Double-Glove" Mandate)

Standard nitrile gloves provide insufficient breakthrough time for acid fluorides. The organic moiety penetrates the nitrile matrix, carrying the fluoride ion to the skin.

  • Inner Layer (Barrier): Laminate film gloves (e.g., Ansell Barrier® or Silver Shield/4H® ). These are chemically impervious to small organic molecules and HF [3].

  • Outer Layer (Dexterity): 5-8 mil Nitrile gloves. These protect the flimsy inner liner from physical tears and provide grip.

  • Body: Nomex lab coat (fire/chemical resistant) + Chemical-resistant apron (Neoprene/Butyl) for transfers >50mL.

Ocular Protection[2][5]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited.[1]

  • High Volume (>50mL): Polycarbonate Face Shield worn over goggles to prevent face liquefaction from HF burns.

Visualization: PPE Decision Logic

The following diagram outlines the decision matrix for selecting PPE based on the operational scale and state of the reagent.

PPE_Matrix Start Handling Difluoroacetyl Fluoride StateCheck Check Reagent Temp Start->StateCheck Cold < 10°C (Chilled) StateCheck->Cold Cold Warm > 20°C (Room Temp) StateCheck->Warm Warm ScaleCheck Volume Scale? Cold->ScaleCheck ChillFirst STOP: Chill Reagent (-20°C Freezer) Warm->ChillFirst ChillFirst->StateCheck Re-evaluate SmallScale < 10 mL ScaleCheck->SmallScale LargeScale > 10 mL ScaleCheck->LargeScale PPE_Level1 LEVEL 1 PPE: - Fume Hood - Double Glove (Laminate+Nitrile) - Splash Goggles SmallScale->PPE_Level1 PPE_Level2 LEVEL 2 PPE: - Fume Hood + Blast Shield - Double Glove + Apron - Goggles + Face Shield LargeScale->PPE_Level2

Figure 1: Decision logic for PPE selection emphasizing temperature control as a prerequisite for handling.

Operational Protocol: The "Cold-Chain" Transfer

Expert Insight: Because DFAF boils near room temperature, positive pressure buildup inside storage bottles is guaranteed. The following protocol mitigates the risk of "spraying" upon opening.

Step 1: Pre-Operational Staging
  • Cooling: Place the DFAF container in a -20°C freezer or dry ice/acetone bath for 30 minutes prior to use. This lowers the vapor pressure significantly.

  • Quench Bath: Prepare a stirred solution of saturated Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ) in the fume hood before starting. This is for immediate decontamination of tips/glassware.
  • First Aid Check: Verify a tube of 2.5% Calcium Gluconate gel is uncapped and within arm's reach.

Step 2: The Transfer (Cannula Method Preferred)

Avoid using syringes for volumes >5mL, as the vapor pressure can push the plunger out, spraying the user.

  • Clamp the reagent bottle securely in the hood.

  • Insert a needle connected to an inert gas line (

    
     or 
    
    
    
    ) to equalize pressure (avoid over-pressurizing).
  • Use a cannula (double-ended needle) to transfer the liquid directly into the reaction vessel using slight positive pressure.

  • If using a syringe (small volumes only):

    • Chill the syringe barrel prior to uptake.

    • Do not fill >50% capacity.[2]

    • Keep the syringe vertical (plunger up) during transfer to keep the liquid seal intact.

Step 3: Decontamination
  • Immediately submerge all contaminated needles, syringes, and glassware into the Quench Bath .

  • Allow to soak for 24 hours to ensure complete hydrolysis of the fluoride acyl bond.

  • Check pH of waste; ensure it is neutral/basic before disposal.

Emergency Response: HF Exposure Management

The hydrolysis of DFAF releases HF. Speed is the only variable that saves tissue.

Exposure Scenarios[5][7][8][9]
Exposure TypeImmediate ActionMedical Treatment
Skin Contact 1. Flush with water (5 mins only).2. Apply Calcium Gluconate Gel immediately.3. Massage gel into skin continuously.Transport to ER. Continue gel application during transit.
Eye Contact 1. Irrigate with water/saline for 15 mins.2. Hold eyelids open.Do NOT apply gel to eyes.[3] Transport to ER immediately for calcium infusion.
Inhalation 1. Move to fresh air.2. 100% Oxygen (if trained).Nebulized 2.5% Calcium Gluconate (medical pro only). Monitor for pulmonary edema (delayed 24h).
Emergency Workflow Diagram

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Wash Flush Water (5 Minutes) Gel Apply Calcium Gluconate Gel Wash->Gel Massive Application Transport Emergency Room (Bring SDS) Wash->Transport NO GEL in Eyes Gel->Transport Skin->Wash Immediate Eyes->Wash 15 Mins Continuous

Figure 2: Critical response workflow distinguishing between skin and eye exposure protocols.

References

  • PubChem. (n.d.). Difluoroacetyl fluoride - Compound Summary. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

Sources

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